1,4-Dihydroquinoline
Description
Structure
3D Structure
Properties
CAS No. |
50624-35-6 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1,4-dihydroquinoline |
InChI |
InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-4,6-7,10H,5H2 |
InChI Key |
ROBKVGDBQLURAF-UHFFFAOYSA-N |
SMILES |
C1C=CNC2=CC=CC=C21 |
Canonical SMILES |
C1C=CNC2=CC=CC=C21 |
Synonyms |
1,4-dihydroquinoline |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 1,4-Dihydroquinoline Core: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydroquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties have led to the discovery of a diverse range of biological activities, making it a valuable core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, including its physicochemical properties, synthesis, biological activities, and mechanisms of action, with a focus on its applications in oncology and cardiovascular disease.
Core Structure and Physicochemical Properties
The this compound core consists of a dihydropyridine ring fused to a benzene ring. This arrangement confers a unique set of physicochemical properties that are crucial for its biological function and drug-like characteristics.
Structural Features
The 1,4-dihydropyridine ring in the quinoline system is not planar, adopting a boat-like conformation. The nitrogen atom and the C4 carbon are key positions for substitution, which significantly influences the molecule's properties and biological activity.
Physicochemical Data
The physicochemical properties of this compound and its derivatives are critical for their absorption, distribution, metabolism, and excretion (ADME) profile. A summary of key properties for the parent this compound and representative derivatives is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | XLogP3 | Reference |
| This compound | C₉H₉N | 131.17 | 5.96 ± 0.20 | 2.3 | [1][2] |
| 1,4-Dihydro-1,4-ethanoquinoline | C₁₁H₁₃N | 159.23 | 5.96 ± 0.20 | - | [2] |
| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 0.80 ± 0.20 | 1.8 | [3] |
Table 1: Physicochemical Properties of Selected this compound Derivatives.
Synthesis of the this compound Core
The synthesis of 1,4-dihydroquinolines can be achieved through various methods, with the Hantzsch dihydropyridine synthesis and its modifications being one of the most common and versatile approaches.[4]
Hantzsch Dihydropyridine Synthesis
This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an amine or ammonia source.[5][6]
Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate [7]
-
Reactants:
-
4-chlorobenzaldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (solvent)
-
Polyaniline supported zinc oxide (catalyst, 2 mol%)
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine the aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Add the polyaniline-supported zinc oxide catalyst to the mixture.
-
Heat the reaction mixture at reflux temperature for up to 2 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Spectroscopic Properties
The structural characterization of this compound derivatives is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of this compound derivatives.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (DMSO, δ ppm) | Reference |
| Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 7.21 (d, J = 8.4 Hz, 2H), 7.14 (d, J = 8.4 Hz, 2H), 5.75 (s, 1H), 4.05 (q, J = 7.1 Hz, 2H), 2.48 (dd, J = 17.0, 1.1 Hz, 1H), 2.47 – 2.40 (m, 1H), 2.28 – 2.18 (m, 5H), 1.25 (t, J = 7.1 Hz, 3H), 1.02 (d, J = 3.8 Hz, 6H) | 193.87, 167.79, 152.47, 145.95, 143.80, 133.81, 129.29, 128.88, 111.40, 105.16, 59.85, 50.06, 41.04, 36.34, 33.33, 27.97, 18.96, 14.43 | [7] |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 7.26 (1H, s, NH), 7.1-7.2 (4H, m, Ar-H), 4.01-4.16 (4H, m, -CH₂-), 2.4 (6H, s, -CH₃), 1.19-1.31 (6H, t, -CH₃) | Not Available | [8] |
Table 2: Representative NMR Spectral Data for this compound Derivatives.
FTIR Spectroscopy
FTIR spectroscopy is useful for identifying the key functional groups present in this compound derivatives.
| Functional Group | Vibration | Position (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (Ester) | Stretch | 1690 - 1740 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
Table 3: Characteristic FTIR Absorption Frequencies for this compound Derivatives.
Biological Activities and Therapeutic Potential
This compound derivatives exhibit a wide range of biological activities, with anticancer and cardiovascular effects being the most prominent.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3c (a 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline) | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [9] |
| 3c | A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [9] |
| 3c | HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [9] |
| Quinoline-chalcone hybrid 39 | A549 (Lung Cancer) | 1.91 | [5] |
| Quinoline-chalcone hybrid 39 | K-562 (Leukemia) | 5.29 | [5] |
| Quinoline-chalcone hybrid 26 | Various cancer cell lines | 2.32 - 22.4 | [5] |
Table 4: In Vitro Anticancer Activity of Selected this compound Derivatives.
Mechanism of Anticancer Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A key mechanism underlying the anticancer activity of some quinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10]
Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition. A simplified diagram showing the inhibition of the PI3K/Akt/mTOR pathway by certain this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13][14][15]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound compounds and a vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Calcium Channel Blocking Activity
Certain this compound derivatives, structurally related to 1,4-dihydropyridines like nifedipine, act as L-type calcium channel blockers.[7] This activity is the basis for their use in treating cardiovascular diseases such as hypertension and angina.[4]
Mechanism of Action: L-type Calcium Channel Blockade
Dihydropyridine-type calcium channel blockers bind to the α1 subunit of the L-type calcium channel, stabilizing the channel in an inactivated state and thereby reducing the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes.[1][16][17][18] This leads to vasodilation and a decrease in blood pressure.
Figure 2: L-type Calcium Channel Blockade Workflow. A workflow diagram illustrating how this compound derivatives can block L-type calcium channels, leading to vasodilation.
Experimental Protocol: In Vitro Calcium Channel Blocking Assay (General Overview) [19][20][21]
Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channels.
-
Cell Preparation: Use cells expressing L-type calcium channels, such as isolated vascular smooth muscle cells or a stable cell line (e.g., HEK293 expressing the Caᵥ1.2 channel).
-
Recording Configuration: Whole-cell patch-clamp configuration is typically used.
-
Solutions:
-
External solution: Contains Ca²⁺ or Ba²⁺ as the charge carrier.
-
Internal (pipette) solution: Contains a Cs⁺-based solution to block K⁺ currents.
-
-
Voltage Protocol:
-
Hold the cell at a negative potential (e.g., -80 mV) to keep the channels in a closed state.
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward Ca²⁺ current.
-
-
Data Acquisition and Analysis:
-
Record the baseline Ca²⁺ current.
-
Apply the this compound test compound and record the current again.
-
The percentage of current inhibition is calculated to determine the compound's blocking activity.
-
Conclusion
The this compound core is a versatile and valuable scaffold in drug discovery. Its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways like PI3K/Akt/mTOR, and as cardiovascular drugs by acting as L-type calcium channel blockers. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of new and improved therapeutic agents. Further research into the diverse biological activities and mechanisms of action of this compound derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. This compound | C9H9N | CID 12658820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. researchhub.com [researchhub.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. buzzrx.com [buzzrx.com]
- 18. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 19. researchgate.net [researchgate.net]
- 20. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,4-Dihydroquinolines from Enaminones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-dihydroquinoline scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceutical agents. The unique electronic properties of enaminones make them versatile building blocks for the construction of this important heterocyclic system. This technical guide provides a comprehensive overview of the synthesis of 1,4-dihydroquinolines and related quinoline derivatives commencing from enaminones. It details various synthetic strategies, including transition-metal-free domino reactions, copper-catalyzed cyclizations, and multicomponent approaches. This document is intended to serve as a practical resource for researchers in medicinal chemistry and organic synthesis, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate the development of novel synthetic methodologies and the discovery of new therapeutic agents.
Introduction
Quinolines and their partially saturated derivatives, such as 1,4-dihydroquinolines, represent a cornerstone in heterocyclic chemistry, primarily due to their significant presence in natural products and their broad spectrum of pharmacological activities. The development of efficient and modular synthetic routes to access these scaffolds is of paramount importance in drug discovery and development. Enaminones, which are β-amino-α,β-unsaturated ketones, have emerged as highly valuable and versatile synthons in organic synthesis. Their inherent nucleophilic and electrophilic character, coupled with their straightforward preparation, makes them ideal precursors for the construction of complex heterocyclic systems.
This guide focuses on the application of enaminones in the synthesis of 1,4-dihydroquinolines, highlighting key methodologies that have been developed to achieve this transformation with high efficiency and functional group tolerance.
Core Synthetic Strategies
The synthesis of 1,4-dihydroquinolines from enaminones can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, reaction conditions, and catalytic systems.
Transition-Metal-Free Domino Reactions
One of the most elegant and atom-economical approaches to 1,4-dihydroquinolines is the transition-metal-free domino reaction of enaminones with various reaction partners, most notably aldehydes. These reactions typically proceed through a cascade of bond-forming events in a single pot, avoiding the isolation of intermediates and minimizing waste.
A prominent example involves the intermolecular cascade cyclization of enaminones with aldehydes.[1][2] This methodology affords a variety of this compound derivatives in moderate to good yields under metal-free conditions. The reaction is believed to proceed through an initial Knoevenagel-type condensation followed by an intramolecular cyclization and subsequent elimination.
Copper-Catalyzed Domino Reactions
Copper catalysis has been effectively employed in the synthesis of quinoline derivatives from enaminones. These reactions often involve a domino sequence consisting of an aldol reaction, C(aryl)-N bond formation, and elimination. A notable application is the reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes, which yields a diverse range of quinolines.[3] The electronic nature of the aldehyde substrate plays a significant role in the outcome of the reaction. This approach is applicable to both cyclic and acyclic enaminones, providing a versatile route to functionalized quinolines.
Reactions with o-Aminobenzyl Alcohols
A transition-metal-free approach for the construction of substituted quinolines involves the reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols.[4][5][6][7] This direct oxidative cyclocondensation reaction tolerates a broad range of functional groups and proceeds in moderate to excellent yields. The proposed mechanism involves a transamination process followed by an intramolecular cyclization and subsequent oxidation.
Quantitative Data Summary
The following tables summarize the quantitative data from key synthetic methodologies for the preparation of 1,4-dihydroquinolines and related quinoline structures from enaminones.
Table 1: Transition-Metal-Free Synthesis of this compound Derivatives from Enaminones and Aldehydes [1][2][8]
| Entry | Enaminone | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 2-Nitrobenzaldehyde | DABCO | Toluene | 110 | 12 | 70 |
| 2 | 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 2-Nitrobenzaldehyde | DABCO | Toluene | 110 | 12 | 75 |
| 3 | 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 2-Nitrobenzaldehyde | DABCO | Toluene | 110 | 12 | 82 |
| 4 | 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | 2-Nitrobenzaldehyde | DABCO | Toluene | 110 | 14 | 65 |
| 5 | 1-(Cyclohexyl)-3-(dimethylamino)prop-2-en-1-one | 2-Nitrobenzaldehyde | DABCO | Toluene | 110 | 16 | 58 |
Table 2: Copper-Catalyzed Synthesis of Quinolines from Enaminones and 2-Halobenzaldehydes [3]
| Entry | Enaminone | Aldehyde | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 2-Bromobenzaldehyde | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 24 | 85 |
| 2 | 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 2-Bromobenzaldehyde | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 24 | 88 |
| 3 | 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 2-Iodobenzaldehyde | CuI (10 mol%) | Cs₂CO₃ | DMSO | 130 | 20 | 91 |
| 4 | 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | 2-Bromobenzaldehyde | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 24 | 78 |
| 5 | 3-(Piperidin-1-yl)-1-phenylprop-2-en-1-one | 2-Iodobenzaldehyde | CuI (10 mol%) | Cs₂CO₃ | DMSO | 130 | 20 | 82 |
Table 3: Transition-Metal-Free Synthesis of Quinolines from Enaminones and o-Aminobenzyl Alcohols [4][5][7]
| Entry | Enaminone | o-Aminobenzyl Alcohol | Promoter/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | (2-Aminophenyl)methanol | TsOH/K₂S₂O₈ | DCE | 80 | 12 | 85 |
| 2 | (E)-3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | (2-Aminophenyl)methanol | TsOH/K₂S₂O₈ | DCE | 80 | 12 | 88 |
| 3 | (E)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | (2-Aminophenyl)methanol | TsOH/K₂S₂O₈ | DCE | 80 | 12 | 92 |
| 4 | (E)-3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | (5-Chloro-2-aminophenyl)methanol | TsOH/K₂S₂O₈ | DCE | 80 | 14 | 79 |
| 5 | (E)-1-(Furan-2-yl)-3-(dimethylamino)prop-2-en-1-one | (2-Aminophenyl)methanol | TsOH/K₂S₂O₈ | DCE | 80 | 12 | 81 |
Experimental Protocols
General Procedure for the Transition-Metal-Free Synthesis of 1,4-Dihydroquinolines from Enaminones and Aldehydes[1][2][8]
To a solution of the enaminone (0.25 mmol) and the aldehyde (0.5 mmol) in toluene (2 mL) in a sealed tube was added 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 mmol). The reaction mixture was stirred at 110 °C for the time indicated in Table 1. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired this compound derivative.
General Procedure for the Copper-Catalyzed Synthesis of Quinolines from Enaminones and 2-Halobenzaldehydes[3]
A mixture of the enaminone (0.5 mmol), the 2-halobenzaldehyde (0.6 mmol), CuI (0.05 mmol), and K₂CO₃ (1.0 mmol) in DMF (3 mL) was stirred in a sealed tube at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture was diluted with water (15 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate) to give the corresponding quinoline.
General Procedure for the Transition-Metal-Free Synthesis of Quinolines from Enaminones and o-Aminobenzyl Alcohols[4][5][7]
To a stirred solution of N,N-dimethyl enaminone (0.2 mmol) and o-aminobenzyl alcohol (0.24 mmol) in 1,2-dichloroethane (DCE) (2.0 mL) was added p-toluenesulfonic acid (TsOH) (0.24 mmol) and potassium persulfate (K₂S₂O₈) (0.4 mmol). The resulting mixture was stirred at 80 °C for 12-14 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃ (10 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel to afford the desired quinoline product.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships for the key synthetic methodologies described.
References
- 1. Synthesis of this compound derivatives under transition-metal-free conditions and their diverse applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of this compound derivatives under transition-metal-free conditions and their diverse applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Transition-Metal-Free Synthesis of 1,4-Dihydroquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The development of synthetic routes that avoid transition metals is of paramount importance for producing pharmaceutical intermediates with high purity and reducing environmental impact. This guide provides a detailed overview of contemporary transition-metal-free methods for the synthesis of this compound derivatives, with a focus on organocatalytic, electrochemical, and photoredox strategies.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful platform for the synthesis of 1,4-dihydroquinolines, offering mild reaction conditions and high stereoselectivity. Two prominent methods are highlighted below.
Intermolecular Cascade Cyclization of Enaminones and Aldehydes
A robust and straightforward method for the synthesis of this compound derivatives involves the one-pot intermolecular cascade cyclization of enaminones and aldehydes.[1][2][3][4] This approach is characterized by its operational simplicity and the use of readily available starting materials.
| Entry | Enaminone | Aldehyde | Product | Yield (%) |
| 1 | 3-(dimethylamino)-1-phenylprop-2-en-1-one | 2-nitrobenzaldehyde | 2-(dimethylamino)-4-(2-nitrophenyl)-1-phenyl-1,4-dihydroquinoline-3-carbaldehyde | 85 |
| 2 | 3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one | 2-nitrobenzaldehyde | 2-(dimethylamino)-1-(4-methylphenyl)-4-(2-nitrophenyl)-1,4-dihydroquinoline-3-carbaldehyde | 82 |
| 3 | 3-(dimethylamino)-1-phenylprop-2-en-1-one | 2,4-dinitrobenzaldehyde | 2-(dimethylamino)-4-(2,4-dinitrophenyl)-1-phenyl-1,4-dihydroquinoline-3-carbaldehyde | 90 |
| 4 | 3-(dimethylamino)-1-phenylprop-2-en-1-one | 4-chlorobenzaldehyde | 4-(4-chlorophenyl)-2-(dimethylamino)-1-phenyl-1,4-dihydroquinoline-3-carbaldehyde | 75 |
| 5 | 3-(dimethylamino)-1-phenylprop-2-en-1-one | 4-methylbenzaldehyde | 2-(dimethylamino)-4-(4-methylphenyl)-1-phenyl-1,4-dihydroquinoline-3-carbaldehyde | 78 |
To a solution of the enaminone (0.25 mmol) and the aldehyde (0.5 mmol) in toluene (2 mL) in a sealed tube is added potassium phosphate (K₃PO₄, 0.5 mmol). The reaction mixture is stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired this compound derivative.
Caption: Mechanism of the cascade cyclization of enaminones and aldehydes.
Domino Aza-Michael/1,6-Addition of p-Quinone Methides and Ynals
A highly efficient organocatalytic domino reaction for the synthesis of 1,4-dihydroquinolines has been developed using ortho-tosylaminophenyl-substituted para-quinone methides and ynals, catalyzed by morpholine.[5] This method provides access to structurally diverse 4-aryl-1,4-dihydroquinolines in good to excellent yields.
| Entry | p-Quinone Methide | Ynal | Product | Yield (%) |
| 1 | o-Tosylaminophenyl-p-QM | 3-Phenylpropiolaldehyde | 2-((1,1'-biphenyl)-4-yl)-4-(4-hydroxyphenyl)-1-tosyl-1,4-dihydroquinoline-3-carbaldehyde | 95 |
| 2 | o-Tosylaminophenyl-p-QM | 3-(4-Chlorophenyl)propiolaldehyde | 2-(4-chlorophenyl)-4-(4-hydroxyphenyl)-1-tosyl-1,4-dihydroquinoline-3-carbaldehyde | 92 |
| 3 | o-Tosylaminophenyl-p-QM | 3-(4-Methylphenyl)propiolaldehyde | 4-(4-hydroxyphenyl)-2-(4-methylphenyl)-1-tosyl-1,4-dihydroquinoline-3-carbaldehyde | 97 |
| 4 | o-Tosylaminophenyl-p-QM | Cyclohexylpropiolaldehyde | 2-cyclohexyl-4-(4-hydroxyphenyl)-1-tosyl-1,4-dihydroquinoline-3-carbaldehyde | 85 |
| 5 | o-(Methylsulfonyl)aminophenyl-p-QM | 3-Phenylpropiolaldehyde | 4-(4-hydroxyphenyl)-1-(methylsulfonyl)-2-phenyl-1,4-dihydroquinoline-3-carbaldehyde | 88 |
In a dried reaction tube, ortho-tosylaminophenyl-substituted para-quinone methide (0.1 mmol) and the ynal (0.11 mmol) are dissolved in dichloromethane (1.5 mL). Morpholine (0.02 mmol, 20 mol%) is then added to the solution. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the pure this compound product.
Caption: Workflow for the morpholine-catalyzed domino synthesis of 1,4-dihydroquinolines.
Electrochemical Synthesis
Electrochemical methods offer a green and efficient alternative for the synthesis of heterocyclic compounds by avoiding the use of chemical oxidants or reductants.
Anodic Oxidation-Initiated Synthesis
While specific protocols for the direct electrochemical synthesis of 1,4-dihydroquinolines are still emerging, related quinoxaline derivatives have been synthesized electrochemically, providing a blueprint for future developments. The general strategy involves the anodic oxidation of a catechol or hydroquinone derivative in the presence of a suitable amine nucleophile. The electrochemically generated quinone intermediate undergoes a Michael-type addition with the amine, followed by cyclization and subsequent reactions to form the heterocyclic core.
Note: This data is for the synthesis of N-substituted p-benzoquinone derivatives, which are precursors and analogs to dihydroquinoline systems.
| Entry | Hydroquinone | Amine | Product | Yield (%) |
| 1 | Hydroquinone | Benzylamine | 2,5-bis(benzylamino)-p-benzoquinone | 94 |
| 2 | Hydroquinone | 2-Chlorobenzylamine | 2,5-bis((2-chlorobenzyl)amino)-p-benzoquinone | 92 |
| 3 | Hydroquinone | N-Methylbenzylamine | 2,5-bis(N-methylbenzylamino)-p-benzoquinone | 95 |
In a divided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of hydroquinone (0.25 mmol) and the primary amine (0.50 mmol) in an aqueous phosphate buffer (80 mL, 0.2 M, pH 7.5) is subjected to electrolysis at a constant potential of +0.10 V (vs. Ag/AgCl). The electrolysis is continued until the current decays to less than 5% of its initial value. During the process, the anode may be periodically washed with acetone to maintain its activity. The precipitated product is collected by filtration and washed with water to yield the pure product.
Caption: General pathway for electrochemical synthesis of nitrogen heterocycles.
Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. While still a developing area for this compound synthesis, the principles offer a promising avenue for future transition-metal-free methodologies.
Conceptual Framework for Transition-Metal-Free Photoredox Synthesis
A plausible transition-metal-free photoredox approach to 1,4-dihydroquinolines could involve the use of an organic dye as a photocatalyst. The excited state of the photocatalyst would initiate a single-electron transfer (SET) process with a suitable precursor, such as an N-arylenamine or a related species, to generate a radical intermediate. This radical could then undergo cyclization and subsequent steps to form the this compound ring system.
A solution of the N-aryl substrate (e.g., an enamine or aniline derivative, 0.1 mmol), an appropriate reaction partner (0.12 mmol), and an organic photocatalyst (e.g., Eosin Y or a similar dye, 1-2 mol%) in a degassed solvent (e.g., acetonitrile or DMF, 2 mL) would be irradiated with visible light (e.g., blue LEDs) at room temperature. The reaction would be stirred for 12-24 hours until completion. The product would then be isolated and purified using standard chromatographic techniques.
Caption: Conceptual workflow for a transition-metal-free photoredox synthesis.
References
- 1. Transition-metal-free, visible-light-induced multicomponent synthesis of allylic amines and tetrahydroquinolines [ouci.dntb.gov.ua]
- 2. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]
- 3. Synthesis of this compound derivatives under transition-metal-free conditions and their diverse applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of this compound derivatives under transition-metal-free conditions and their diverse applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,4-Dihydroquinolines and 4 H-Chromenes via Organocatalytic Domino Aza/Oxa-Michael/1,6-Addition Reactions of para-Quinone Methides and Ynals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Frontier: A Technical Guide to the Activity of Novel 1,4-Dihydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many variants, the 1,4-dihydroquinoline core has emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. These compounds are N-containing heterocyclic molecules that have garnered significant interest due to their roles as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel this compound derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. It includes quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant pathways and workflows to support researchers in the field of drug discovery and development.
Anticancer Activity
Novel derivatives of this compound have shown significant promise as anticancer agents.[3] Their mechanisms often involve the inhibition of critical cellular processes such as tubulin polymerization and the induction of programmed cell death (apoptosis).[4][5]
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects of various novel dihydroquinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.
| Compound Class/Derivative | Target Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Dihydroquinolin-4(1H)-one derivative 6t | K562 (Leukemia) | 0.003 | [4] |
| A549 (Lung) | 0.012 | [4] | |
| HCT116 (Colon) | 0.024 | [4] | |
| Hela (Cervical) | 0.011 | [4] | |
| Tetrahydroquinoline derivative 4ag | SNB19 (Glioblastoma) | 38.3 | [6] |
| LN229 (Glioblastoma) | 40.6 | [6] | |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [7] |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [7] |
| 4-(2-fluorophenoxy)quinoline derivative 21c | H460, HT-29, MKN-45, U87MG, SMMC-7721 | 0.01 - 0.53 | [8] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic (mitochondrial) apoptosis pathway. This involves the generation of intracellular reactive oxygen species (iROS), disruption of the mitochondrial membrane potential, and the activation of a cascade of caspase enzymes, ultimately leading to cell death.[6]
Caption: Intrinsic apoptosis pathway induced by a novel this compound derivative.
Experimental Protocols
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or using an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration.
Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.
Methodology:
-
Protein Extraction: Treat cells with the test compound for a specified duration. Lyse the cells to extract total protein. Quantify the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control to compare protein levels across different treatments. An increase in the levels of cleaved Caspase-3 and cleaved PARP indicates the induction of apoptosis.
Antimicrobial Activity
The this compound scaffold is also a promising platform for the development of new antimicrobial agents to combat drug-resistant pathogens.
Data Presentation: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Quinoline derivative 6 | Bacillus cereus | 3.12 | [9] |
| Staphylococcus aureus | 6.25 | [9] | |
| Pseudomonas aeruginosa | 12.5 | [9] | |
| Escherichia coli | 6.25 | [9] | |
| Quinoline-hydroxyimidazolium 7b | Staphylococcus aureus | 2 | |
| Mycobacterium tuberculosis H37Rv | 10 | ||
| Dihydroquinoline derivative 39 | Mycobacterium tuberculosis H37Rv | 1.56 | [10] |
| Dihydroquinoline derivative 40 | Mycobacterium tuberculosis H37Rv | 1.56 | [10] |
Workflow Visualization
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
Methodology:
-
Preparation of Compound Stock: Dissolve the test compounds in a suitable solvent (like DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include positive (microorganism, no compound) and negative (medium only) controls.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, and compounds with the ability to scavenge free radicals are of significant therapeutic interest. This compound derivatives have been explored for their antioxidant potential.
Data Presentation: Antioxidant Activity
The antioxidant capacity is often measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC₅₀ values.
| Compound Class/Derivative | Assay | IC₅₀ (µg/mL) | Reference |
| Capparis Zeylanica Root Extract | DPPH | 532 | [11] |
| Piper retrofractum n-hexane extract | DPPH | 57.66 | [12] |
| Cannabis sativa (DLSO) | DPPH | 21.68 |
Workflow Visualization
Caption: General experimental workflow for the DPPH radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.
Methodology:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Dilute the stock to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm. Protect the solution from light.
-
Sample Preparation: Prepare various concentrations of the test compounds in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a volume of the DPPH working solution (e.g., 100 µL of sample + 100 µL of DPPH). Include a blank containing only the solvent.
-
Incubation: Mix the solutions thoroughly and incubate the plate or cuvettes in the dark at room temperature for a set period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance in the presence of the test compound.
-
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
References
- 1. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.tuni.fi [cris.tuni.fi]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dpph assay ic50: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
1,4-Dihydroquinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents in diverse disease areas, including oncology, infectious diseases, and cardiovascular disorders. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, intended to serve as a valuable resource for researchers engaged in drug discovery and development.
I. Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various strategies, with the Hantzsch dihydropyridine synthesis and its modifications being a cornerstone.[1][2] Additionally, transition-metal-free multicomponent reactions have emerged as efficient and environmentally benign alternatives.
General Synthetic Workflow
A typical workflow for the synthesis and initial biological evaluation of this compound derivatives is outlined below. This process begins with the selection of appropriate starting materials and culminates in the identification of lead compounds with promising therapeutic potential.
References
An In-depth Technical Guide on the Mechanism of Action of 1,4-Dihydroquinoline Anticancer Agents
Executive Summary: The 1,4-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Recently, derivatives of this class have emerged as potent anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines. Their mechanism of action is multifaceted, involving the disruption of fundamental cellular processes required for tumor growth and survival. This technical guide provides a comprehensive overview of the core mechanisms, including the inhibition of tubulin polymerization, induction of cell cycle arrest, activation of apoptotic pathways, and modulation of key oncogenic signaling cascades. Quantitative data on their bioactivity is presented, alongside detailed experimental protocols for elucidating these mechanisms, aimed at researchers, scientists, and professionals in drug development.
Core Anticancer Mechanisms of this compound Derivatives
1,4-Dihydroquinolines exert their anticancer effects not through a single mode of action, but by concurrently targeting several key cellular pathways essential for cancer cell proliferation and survival. The primary mechanisms identified include disruption of microtubule dynamics, cell cycle arrest, and induction of apoptosis.
Disruption of Microtubule Dynamics: Tubulin Polymerization Inhibition
A prominent mechanism of action for many potent this compound derivatives is the inhibition of tubulin polymerization.[1] Microtubules are critical components of the cytoskeleton and form the mitotic spindle, which is essential for the segregation of chromosomes during cell division.
By binding to tubulin, typically at the colchicine binding site, these agents prevent the assembly of α- and β-tubulin heterodimers into microtubules.[2][3] This disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, causing the cell to halt its progression through the cell cycle at the G2/M phase, which ultimately triggers apoptosis.[2][4] Several derivatives have shown potent tubulin polymerization inhibitory activity, with IC50 values in the low micromolar range.[1][2]
Caption: Pathway of this compound-induced tubulin inhibition.
Induction of Cell Cycle Arrest
A direct consequence of microtubule disruption and other molecular insults is the arrest of the cell cycle. The G2/M phase is a common checkpoint where cells treated with this compound derivatives are halted.[5][6][7] This arrest prevents the cells from entering mitosis and dividing. Mechanistic studies show that this effect is often mediated by the downregulation of key regulatory proteins, such as cyclin B.[5] Some derivatives have also been reported to induce cell cycle arrest in the G1 phase, which may involve the activation of proteins like p21 and p53.[8]
Activation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound agents are potent inducers of apoptosis through multiple pathways.[1][9] A key mechanism involves the modulation of the Bcl-2 family of proteins. These compounds can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of executioner caspases, such as caspase-3, which dismantle the cell.[10]
Furthermore, some derivatives can trigger apoptosis through a p53-dependent pathway.[11] By activating the tumor suppressor protein p53, these compounds can transcriptionally activate pro-apoptotic genes, including Bax, thereby committing the cell to apoptosis.[11]
Caption: Apoptotic pathways activated by 1,4-dihydroquinolines.
Inhibition of Key Oncogenic Kinases and Other Targets
Beyond tubulin and apoptosis regulation, this compound derivatives have been shown to inhibit other molecular targets crucial for cancer progression.
-
Kinase Inhibition: Certain derivatives have been identified as inhibitors of key signaling kinases. Molecular docking studies have suggested binding affinity for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a receptor often overexpressed in cancer that drives proliferation.[12] Others have shown inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in promoting cell survival and apoptosis resistance.[1]
-
Topoisomerase Inhibition: The broader quinoline class of compounds is known to interfere with topoisomerase enzymes, which are vital for resolving DNA topological problems during replication.[1][13] By inhibiting these enzymes, the compounds can introduce DNA strand breaks, leading to cell death.[14]
-
ALDH 1A1 Inhibition: In silico studies have predicted that some 1,4-dihydroquinolines have a high binding affinity for human aldehyde dehydrogenase 1A1 (ALDH 1A1), an enzyme associated with cancer stem cells and drug resistance.[15][16]
Quantitative Analysis of Anticancer Activity
The anticancer potency of this compound derivatives has been quantified against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are common metrics used to assess their efficacy.
| Compound ID/Series | Cancer Cell Line(s) | Potency (IC50 / GI50) | Primary Mechanism | Reference(s) |
| Compound 6t | K562, MDA-MB-231, etc. | 0.003 - 0.024 µM | Tubulin Polymerization Inhibition | [2] |
| Compound 10g | Various human tumor lines | < 1.0 µM | p53/Bax-dependent Apoptosis | [11] |
| Compound 3c | H460 (Lung), A-431 (Skin), HT-29 (Colon) | 4.9 µM, 2.0 µM, 4.4 µM | Antiproliferative | [17] |
| Indole-quinoline hybrids | K562, HepG2, etc. | 5 - 11 µM | Tubulin Polymerization Inhibition | [1] |
| Compound 9e | HL-60 (Leukemia) | 3.8 µM | ROS generation, Apoptosis | [18] |
| BAPPN | HepG2, MCF-7, A549, HCT-116 | 3.3, 3.1, 9.96, 23 µg/mL | Apoptosis, Anti-proliferative | [10] |
Key Experimental Protocols
Elucidating the mechanisms described above requires a suite of specialized biochemical and cell-based assays.
Caption: A typical experimental workflow for anticancer drug discovery.
Cell Viability and Cytotoxicity (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1x10⁴ cells/well and allowed to adhere for 24 hours.[19]
-
Compound Treatment: Cells are treated with serial dilutions of the this compound compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for formazan crystal formation.[19]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.
-
Tubulin Polymerization Inhibition Assay
-
Principle: This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in vitro. Polymerization is monitored by the increase in light scattering or fluorescence.
-
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified tubulin (e.g., 10 µM), a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.[20]
-
Compound Addition: The test compound (this compound derivative) or a reference inhibitor (e.g., colchicine) is added to the mixture.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring: The increase in absorbance or fluorescence is monitored over time (e.g., 40 minutes) using a spectrophotometer or fluorometer.[20]
-
Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin assembly by 50% compared to a vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a set time (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The intensity is directly proportional to the DNA content.
-
Data Analysis: The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Methodology:
-
Cell Treatment: Cells are treated with the this compound derivative for the desired time.
-
Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: The samples are analyzed promptly by flow cytometry, detecting the fluorescence from both FITC (Annexin V) and PI.
-
Analysis: The results are plotted on a dot plot to differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Conclusion and Future Perspectives
This compound derivatives represent a highly promising class of anticancer agents with diverse and potent mechanisms of action. Their ability to target multiple critical cellular processes, including microtubule dynamics, cell cycle progression, and apoptosis, underscores their therapeutic potential. The primary modes of action converge on inducing G2/M cell cycle arrest and triggering programmed cell death, often through the inhibition of tubulin polymerization and modulation of the p53 and Bcl-2 pathways.
Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for cancer cells, thereby minimizing off-target effects.[11] The development of derivatives that can overcome common drug resistance mechanisms is also a critical area of investigation. Furthermore, exploring novel delivery systems, such as liposomal formulations, may improve the bioavailability and tumor-targeting capabilities of these potent compounds.[19] Continued investigation into the full spectrum of their molecular targets will undoubtedly uncover new avenues for their application in cancer therapy.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Naphthoquinone (CNN1) Induces Apoptosis through DNA Damage and Promotes Upregulation of H2AFX in Leukemia Multidrug Resistant Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) [mdpi.com]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Target ROS to induce apoptosis and cell cycle arrest by 5,7-dimethoxy-1,4-naphthoquinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes | Anticancer Research [ar.iiarjournals.org]
- 20. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1,4-Dihydroquinoline Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-dihydroquinoline scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including cardiovascular, anticancer, and antimicrobial activities.[1] A thorough understanding of the structural and electronic properties of these compounds is paramount for rational drug design and development. Spectroscopic techniques are indispensable tools for the unambiguous characterization of this compound derivatives. This guide provides an in-depth overview of the key spectroscopic methods employed, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and representative data are presented to aid researchers in their synthetic and analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides insights into the chemical environment and connectivity of protons in a molecule. Key features in the ¹H NMR spectrum of a this compound derivative include:
-
N-H Proton: The proton attached to the nitrogen atom typically appears as a broad singlet in the downfield region of the spectrum.
-
Aromatic Protons: Protons on the fused benzene ring resonate in the aromatic region, and their splitting patterns can reveal the substitution pattern.
-
Vinylic Protons: The protons on the C2 and C3 atoms of the dihydropyridine ring give rise to characteristic signals, with their coupling constants providing information about their relative stereochemistry.
-
C4-Protons: The protons at the C4 position, often a methylene group, will appear as a singlet or as part of a more complex splitting pattern depending on the substitution.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of a this compound derivative, characteristic signals include:
-
Carbonyl Carbons (if present): Ketone or ester carbonyl carbons will appear as downfield signals.
-
Aromatic and Vinylic Carbons: The sp²-hybridized carbons of the aromatic and dihydropyridine rings resonate in the downfield region.
-
Aliphatic Carbons: The sp³-hybridized carbon at the C4 position will appear in the upfield region of the spectrum.
Data Presentation: NMR Spectroscopy
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the this compound core structure. Actual values will vary depending on the specific substitution pattern and the solvent used.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-H | Variable, often broad | - |
| C2-H | ~5.5 - 7.0 | ~100 - 120 |
| C3-H | ~4.5 - 6.0 | ~90 - 110 |
| C4-H₂ | ~3.0 - 4.0 | ~25 - 40 |
| Aromatic-H | ~6.5 - 8.0 | ~110 - 150 |
Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring NMR spectra of this compound compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of the ¹³C isotope. A larger number of scans and a longer relaxation delay may be necessary.
-
-
2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals.
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Characteristic IR Absorptions
Key vibrational frequencies to look for in the IR spectrum of a this compound include:
-
N-H Stretch: A sharp or broad absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Vinylic): Absorption bands typically appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands are found below 3000 cm⁻¹.
-
C=C Stretch (Aromatic and Vinylic): Medium to strong absorptions in the 1500-1650 cm⁻¹ region.
-
C-N Stretch: Typically observed in the fingerprint region (1000-1350 cm⁻¹).
-
C=O Stretch (if present): A strong, sharp absorption band in the range of 1650-1750 cm⁻¹, indicative of a ketone, ester, or amide functional group.
Data Presentation: IR Spectroscopy
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N-H (stretch) | 3300 - 3500 | Medium, can be broad |
| C-H (sp² stretch) | > 3000 | Medium to Weak |
| C-H (sp³ stretch) | < 3000 | Medium |
| C=C (aromatic/vinylic stretch) | 1500 - 1650 | Medium to Strong |
| C=O (stretch) | 1650 - 1750 | Strong |
| C-N (stretch) | 1000 - 1350 | Medium |
Experimental Protocol: FT-IR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The this compound core, with its fused aromatic and dihydropyridine rings, exhibits characteristic UV-Vis absorption bands.
Electronic Transitions
The UV-Vis spectrum of a this compound derivative is typically characterized by one or more absorption bands corresponding to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the heterocyclic and aromatic rings. Electron-donating or -withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.
Data Presentation: UV-Vis Spectroscopy
| Compound Type | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Unsubstituted this compound | ~230-250, ~280-320 | Variable |
| Substituted 1,4-dihydroquinolines | Varies with substitution | Variable |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent in which the this compound derivative is soluble and that is transparent in the wavelength range of interest (typically 200-400 nm). Common solvents include ethanol, methanol, and acetonitrile.
-
Sample Preparation: Prepare a stock solution of the compound of known concentration. From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning.
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "blank" spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the UV-Vis absorption spectrum.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also offer structural insights through the analysis of fragmentation patterns.
Ionization Techniques
For this compound compounds, common ionization techniques include:
-
Electron Impact (EI): A "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation. The molecular ion peak (M⁺) may be weak or absent in some cases.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.
Fragmentation Patterns
Under EI conditions, this compound derivatives can undergo characteristic fragmentation pathways, including:
-
Loss of substituents: Cleavage of bonds to substituents on the ring system.
-
Ring cleavage: Fragmentation of the dihydropyridine or quinoline ring system.
-
Retro-Diels-Alder reaction: A characteristic fragmentation pathway for some cyclic systems.
Data Presentation: Mass Spectrometry
| Ion | Description |
| [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecule |
| Fragment Ions | Result from the cleavage of the molecular ion |
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).
-
Fragmentation: The excess energy imparted to the molecular ion often causes it to fragment into smaller ions and neutral radicals.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce structural features of the molecule.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized this compound compound.
References
Exploring the Chemical Space of 1,4-Dihydroquinoline Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of Synthesis, Biological Activity, and Structure-Activity Relationships
The 1,4-dihydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad and potent biological activities. Analogs of this core structure have demonstrated significant potential in various therapeutic areas, particularly in oncology. This technical guide provides a comprehensive overview of the chemical space surrounding this compound analogs, with a focus on their synthesis, anticancer properties, and the crucial structure-activity relationships that govern their efficacy. Detailed experimental protocols for key synthetic and biological evaluation methods are presented, alongside a quantitative analysis of their biological activities to inform future drug discovery and development efforts.
Data Presentation: Quantitative Bioactivity of this compound Analogs
The anticancer activity of this compound analogs has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the in vitro cytotoxic activity of several series of this compound and related quinolinone derivatives.
Table 1: In Vitro Cytotoxic Activity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives [1]
| Compound | R | X | MCF-7 IC50 (µM) | HL-60 IC50 (µM) |
| 1a | H | H | >100 | >100 |
| 1b | OMe | H | 85.3 | 45.2 |
| 1c | Cl | H | 50.1 | 25.8 |
| 1d | H | Cl | 42.7 | 21.4 |
| Doxorubicin | - | - | 0.08 | 0.02 |
| Cisplatin | - | - | 7.5 | 1.2 |
MCF-7: Human breast adenocarcinoma; HL-60: Human promyelocytic leukemia.
Table 2: In Vitro Cytotoxic Activity of 3,4-Diaryl-1,2,3,4-tetrahydroquinoline Derivatives [2]
| Compound | R1 | R2 | H460 IC50 (µM) | A-431 IC50 (µM) | HT-29 IC50 (µM) | DU145 IC50 (µM) | MCF7 IC50 (µM) |
| 3a | H | H | >25 | >25 | >25 | >25 | >25 |
| 3b | OMe | H | 15.2 ± 2.1 | 8.9 ± 1.5 | 18.7 ± 3.2 | >25 | >25 |
| 3c | H | OMe | 4.9 ± 0.7 | 2.0 ± 0.9 | 4.4 ± 1.3 | 12.0 ± 1.6 | 14.6 ± 3.9 |
H460: Human lung carcinoma; A-431: Human skin carcinoma; HT-29: Human colon adenocarcinoma; DU145: Human prostate carcinoma; MCF7: Human breast adenocarcinoma.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for the synthesis of this compound analogs and for key biological assays used to evaluate their anticancer activity.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of 1,4-dihydroquinolines is the transition-metal-free intermolecular cascade cyclization of enaminones with aldehydes.[3]
General Procedure:
-
To a solution of the appropriate enaminone (0.5 mmol) and aldehyde (0.3 mmol) in toluene (2 mL) is added K₃PO₄ (0.6 mmol).
-
The reaction mixture is stirred at 120 °C under an air atmosphere for the time specified for the particular substrates (typically monitored by TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired this compound product.
Anticancer Activity Evaluation
MTT Assay for Cell Viability: [1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Topoisomerase II Inhibition Assay:
This compound analogs may exert their anticancer effects through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.
DNA Relaxation Assay:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing 10x Topoisomerase II assay buffer, 1 mM ATP, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding 1-5 units of human Topoisomerase II enzyme. Include a no-enzyme control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1.0% agarose gel and perform electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the formation of relaxed DNA from the supercoiled substrate. The intensity of the DNA bands is quantified to determine the percent inhibition and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the study of this compound analogs, Graphviz (DOT language) has been used to create the following diagrams.
Proposed Anticancer Signaling Pathway
This compound analogs are thought to induce cancer cell death through the activation of cellular stress pathways and the induction of apoptosis. The following diagram illustrates a proposed signaling cascade.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical experimental workflow for the synthesis of a library of this compound analogs and their subsequent biological evaluation.
References
1,4-Dihydroquinoline: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the concept of "privileged scaffolds" has emerged as a powerful strategy in drug design. These are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of new drugs. Among these, the 1,4-dihydroquinoline core has garnered significant attention for its remarkable versatility and broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the this compound scaffold, its synthesis, biological activities, and its role in the development of next-generation therapeutics.
The this compound Core: A Profile of a Privileged Scaffold
The this compound scaffold is a bicyclic heterocyclic system consisting of a dihydropyridine ring fused to a benzene ring. This unique structural arrangement imparts a combination of rigidity and conformational flexibility, allowing it to interact with a diverse array of biological macromolecules with high affinity and specificity. Its "privileged" status stems from its recurring presence in compounds exhibiting a wide range of biological effects, including anticancer, antimicrobial, antiviral, and cardiovascular activities.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives has been an area of active research, with several efficient methods being developed. Two prominent and widely utilized approaches are the Hantzsch reaction and transition-metal-free cyclization reactions.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that provides a straightforward route to 1,4-dihydropyridine derivatives, which can be analogous to or serve as precursors for 1,4-dihydroquinolines.[1][2]
General Experimental Protocol for Hantzsch Synthesis:
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate or ammonia, 1.1 mmol) in a suitable solvent such as ethanol.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1,4-dihydropyridine derivative.
Transition-Metal-Free Synthesis
In recent years, there has been a growing interest in developing more environmentally friendly and cost-effective synthetic methods. Transition-metal-free reactions for the synthesis of 1,4-dihydroquinolines have emerged as a powerful alternative.[3]
General Experimental Protocol for Transition-Metal-Free Synthesis:
-
Reactants: A mixture of an enaminone (0.5 mmol), an aldehyde (0.25 mmol), and a base (e.g., potassium carbonate, 2 equivalents) is taken in a suitable solvent (e.g., toluene, 2 mL) in a sealed tube.
-
Reaction Conditions: The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated period (e.g., 12 hours).
-
Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is evaporated. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure this compound derivative.
Biological Activities of this compound Derivatives
The privileged nature of the this compound scaffold is underscored by its diverse range of biological activities. The following sections detail its significant potential in key therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of this compound derivatives against a variety of cancer cell lines.[4] One of the key mechanisms of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[5] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[6]
Signaling Pathway of Topoisomerase II Inhibition
Caption: Inhibition of Topoisomerase II by this compound derivatives.
Quantitative Anticancer Activity Data:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline 13 | HeLa (Cervical) | 8.3 | [4] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [4] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [4] |
| Quinoline 11 | PC3 (Prostate) | 34.34 | [4] |
| Compound 3b | MCF-7 (Breast) | 7.016 | [7] |
| Compound 3c | MCF-7 (Breast) | 7.05 | [7] |
| CBHQ 5 | HT-29 (Colon) | 4.73 | [7] |
| CBHQ 5 | MCF-7 (Breast) | 4.66 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only). Incubate for a further 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a major global health challenge. This compound derivatives have shown promising activity against a range of bacteria.[11][12] A notable target for some dihydropyridine derivatives is the HsrA response regulator in Helicobacter pylori, a bacterium linked to various gastric diseases.[13][14][15] Inhibition of HsrA disrupts essential cellular processes, leading to bacterial cell death.
Signaling Pathway of HsrA Inhibition in H. pylori
Caption: Inhibition of the HsrA signaling pathway in H. pylori.
Quantitative Antimicrobial Activity Data:
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2 | Bacillus cereus | 3.12 - 50 | [12] |
| Compound 6 | Bacillus cereus | 3.12 - 50 | [12] |
| Compound 2 | Staphylococcus aureus | 3.12 - 50 | [12] |
| Compound 6 | Staphylococcus aureus | 3.12 - 50 | [12] |
| Compound 2 | Pseudomonas aeruginosa | 3.12 - 50 | [12] |
| Compound 6 | Pseudomonas aeruginosa | 3.12 - 50 | [12] |
| Compound 2 | Escherichia coli | 3.12 - 50 | [12] |
| Compound 6 | Escherichia coli | 3.12 - 50 | [12] |
| Compound 9 | Staphylococcus aureus | 0.12 | [11] |
| Compound 10 | Staphylococcus aureus | 0.24 | [11] |
| Compound 9 | Escherichia coli | 0.12 | [11] |
| Compound 10 | Escherichia coli | 0.12 | [11] |
| Compound 7 | E. coli ATCC25922 | 2 | [11] |
| Compound 7 | S. aureus (MRSA) | 2 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17][18]
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Clinical Perspective and Future Directions
The extensive preclinical data on the diverse biological activities of this compound derivatives highlight their significant therapeutic potential. While many compounds are still in the early stages of drug discovery, the "privileged" nature of this scaffold suggests that it will continue to be a fruitful area for the development of new clinical candidates. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as elucidating their precise mechanisms of action, will be crucial for their successful translation into the clinic. As of now, specific this compound-based drugs in late-stage clinical trials are not prominently reported in publicly available databases, indicating that this scaffold represents a promising frontier for future drug development.
Conclusion
The this compound scaffold stands out as a truly privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, has led to the discovery of numerous compounds with potent anticancer and antimicrobial activities. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field. The continued exploration of this versatile scaffold is poised to yield a new generation of innovative therapeutics to address unmet medical needs.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of this compound derivatives under transition-metal-free conditions and their diverse applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. DNA Topoisomerases: As target for anti-cancer drugs [journals.ipinnovative.com]
- 6. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. rr-asia.woah.org [rr-asia.woah.org]
A Historical Overview of 1,4-Dihydroquinoline Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydroquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a broad spectrum of biological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth historical overview of the core synthetic methodologies for 1,4-dihydroquinolines and related quinoline structures, presenting both classical named reactions and modern advancements. Detailed experimental protocols for key methods are provided, alongside quantitative data summarized for comparative analysis.
Classical Synthesis Methods
The foundational methods for quinoline and dihydroquinoline synthesis were largely established in the late 19th century. These named reactions remain fundamental in organic synthesis and provide a historical context for modern innovations.
The Doebner-von Miller Reaction (1881)
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines through the reaction of an aniline with α,β-unsaturated carbonyl compounds.[1] This reaction is typically catalyzed by strong acids, such as sulfuric acid or hydrochloric acid, and often requires an oxidizing agent to achieve the final aromatic quinoline product.[1] The α,β-unsaturated carbonyl compound can be prepared in situ from the aldol condensation of two carbonyl compounds.[2]
Reaction Mechanism:
The mechanism of the Doebner-von Miller reaction has been a subject of debate, with a fragmentation-recombination pathway being one of the proposed routes.[1][2] The key steps involve:
-
Michael Addition: The reaction initiates with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[1]
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline ring.[1]
-
Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic quinoline product.[1]
Caption: Doebner-von Miller Reaction Mechanism.
Experimental Protocol: Synthesis of 2-Methylquinoline
-
Materials: Aniline, Acetaldehyde, Hydrochloric acid, Zinc chloride.
-
Procedure:
-
Aniline is dissolved in aqueous hydrochloric acid to form aniline hydrochloride.
-
Acetaldehyde solution is added to the aniline hydrochloride solution.
-
The mixture is then treated with zinc chloride.
-
An intermolecular aldol reaction of acetaldehyde first produces crotonaldehyde.
-
A Michael addition of the aniline to the crotonaldehyde occurs.
-
The intermediate undergoes a zinc chloride-catalyzed intramolecular cyclization, dehydration, and aromatization via aerial oxidation to yield 2-methylquinoline.[3]
-
The product is typically isolated as a hydrochloride salt or a zinc chloride complex.[3]
-
| Reactants | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
| Aniline, Crotonaldehyde | HCl, ZnCl₂ | Heat | 2-Methylquinoline | Variable | [3] |
| 4-Isopropylaniline, Pulegone | Acid | Heat | Substituted Quinoline | Not specified | [1] |
The Combes Quinoline Synthesis (1888)
The Combes synthesis provides a route to 2,4-substituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[4][5] This method is distinct from other classical syntheses in its use of a β-diketone substrate.[5]
Reaction Mechanism:
The reaction proceeds in three main steps:
-
Schiff Base Formation: Protonation of a carbonyl oxygen of the β-diketone is followed by nucleophilic attack by the aniline and subsequent dehydration to form a Schiff base.[5]
-
Enamine Tautomerization: The Schiff base tautomerizes to an enamine.[5]
-
Annulation and Dehydration: The enamine undergoes an acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step, followed by dehydration to yield the substituted quinoline.[5]
Caption: Combes Quinoline Synthesis Mechanism.
Experimental Protocol: General Procedure
-
Materials: Substituted aniline, β-diketone (e.g., acetylacetone), concentrated sulfuric acid.
-
Procedure:
-
The aniline and β-diketone are mixed.
-
Concentrated sulfuric acid is added cautiously as a catalyst.
-
The mixture is heated to facilitate the condensation and cyclization.
-
The reaction is monitored for completion.
-
The product is isolated by pouring the reaction mixture into water and neutralizing with a base, followed by extraction and purification.
-
| Aniline | β-Diketone | Catalyst | Product | Yield (%) | Reference |
| Unsubstituted Anilines | General β-diketones | H₂SO₄ | 2,4-Substituted Quinolines | Variable | [5] |
| Methoxy-substituted anilines | Trifluoromethyl-β-diketones | PPA/PPE | 2-CF₃-Quinolines | Not specified | [5] |
| Chloro- or fluoroanilines | Trifluoromethyl-β-diketones | PPA/PPE | 4-CF₃-Quinolines | Not specified | [5] |
The Gould-Jacobs Reaction (1939)
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines (which exist predominantly in the 4-oxo form).[6][7] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization, saponification, and decarboxylation.[6][8]
Reaction Mechanism:
The multi-step mechanism is as follows:
-
Condensation: Nucleophilic attack by the aniline nitrogen on the malonic ester derivative, followed by the elimination of an alcohol, forms an anilinomethylenemalonate intermediate.[6]
-
Cyclization: A thermal 6-electron cyclization reaction forms the quinoline ring.[6]
-
Saponification: The ester group is hydrolyzed to a carboxylic acid using a base like sodium hydroxide.[6]
-
Decarboxylation: Heating the carboxylic acid intermediate leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[6]
Caption: Gould-Jacobs Reaction Mechanism.
Experimental Protocol: Synthesis of 4,7-dichloroquinoline
-
Materials: Substituted aniline, ethyl ethoxymethylenemalonate, heat.
-
Procedure:
-
The aniline derivative is reacted with ethyl ethoxymethylenemalonate.
-
The resulting intermediate is heated to induce benzannulation and form the quinoline ring.
-
The ester is hydrolyzed with sodium hydroxide to the corresponding carboxylic acid.
-
The carboxylic acid is then decarboxylated by heating to yield the 4-hydroxyquinoline derivative.[6]
-
| Aniline Derivative | Malonic Ester Derivative | Conditions | Product | Yield (%) | Reference |
| General Anilines | Diethyl ethoxymethylenemalonate | Heat, NaOH, Heat | 4-Hydroxyquinolines | Variable | [6][7] |
| 5-Aminoindole | Alkoxymethylenemalonic ester | Heat | Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives | Not specified | [6] |
The Friedländer Synthesis (1882)
The Friedländer synthesis is a straightforward method for producing quinoline derivatives by the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde).[9] The reaction can be catalyzed by either acids or bases.[4][9]
Reaction Mechanism:
Two primary mechanistic pathways are proposed:
-
Aldol Condensation First: An initial aldol condensation between the two carbonyl compounds is followed by intramolecular cyclization via imine formation and subsequent dehydration.[9]
-
Schiff Base Formation First: The initial step is the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and dehydration.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner-Miller_reaction [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
One-Pot Synthesis of Functionalized 1,4-Dihydroquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydroquinoline scaffold is a privileged structural motif present in a wide array of biologically active compounds and pharmaceuticals. The development of efficient and atom-economical synthetic methods to access these molecules is of significant interest in medicinal chemistry and drug discovery. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of reduced reaction time, cost, and environmental impact. This document provides detailed application notes and protocols for selected one-pot syntheses of functionalized 1,4-dihydroquinolines, catering to the needs of researchers in organic synthesis and drug development.
Application Note 1: Transition-Metal-Free Synthesis via Intermolecular Cascade Cyclization
This protocol outlines a transition-metal-free, one-pot synthesis of this compound derivatives from simple enaminones and aldehydes. This method is advantageous for its operational simplicity and avoidance of potentially toxic and expensive heavy metal catalysts, making it suitable for the synthesis of compounds intended for biological screening.
Experimental Protocol
A mixture of the enaminone (0.25 mmol), aldehyde (0.5 mmol), and a base (2 equivalents) in a suitable solvent (2 mL) is stirred in a sealed vessel at a specified temperature for a designated time. Upon completion, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound derivative.[1][2]
Data Presentation
| Entry | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | t-BuOK | Dioxane | 100 | 12 | 85 |
| 2 | 4-Chlorobenzaldehyde | t-BuOK | Dioxane | 100 | 12 | 82 |
| 3 | 4-Methylbenzaldehyde | t-BuOK | Dioxane | 100 | 12 | 88 |
| 4 | 2-Naphthaldehyde | t-BuOK | Dioxane | 100 | 12 | 75 |
| 5 | Cinnamaldehyde | t-BuOK | Dioxane | 100 | 12 | 65 |
Reaction Workflow
Caption: Workflow for the transition-metal-free one-pot synthesis of 1,4-dihydroquinolines.
Application Note 2: Microwave-Assisted, Catalyst-Free Four-Component Synthesis in Aqueous Media
This protocol describes a rapid and environmentally friendly one-pot, four-component synthesis of 2-amino-3-cyano-7-hydroxy-1,4-dihydroquinolines. The use of microwave irradiation significantly reduces reaction times, and the catalyst-free reaction in water as a solvent aligns with the principles of green chemistry.
Experimental Protocol
In a microwave-safe vessel, resorcinol (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) are mixed in water (5 mL). The vessel is sealed and subjected to microwave irradiation at a specified power and for a short duration. After the reaction, the mixture is cooled, and the solid product is collected by filtration, washed with water, and dried to afford the pure this compound derivative.[3]
Data Presentation
| Entry | Aromatic Aldehyde | Power (W) | Time (min) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | 900 | 8 | 80 |
| 2 | 4-Methoxybenzaldehyde | 900 | 7 | 86 |
| 3 | 4-Hydroxybenzaldehyde | 900 | 6 | 84 |
| 4 | 4-Methylbenzaldehyde | 900 | 10 | 75 |
| 5 | 4-(N,N-dimethylamino)benzaldehyde | 900 | 6 | 95 |
Reaction Mechanism
Caption: Proposed reaction pathway for the four-component synthesis of 1,4-dihydroquinolines.
Application Note 3: Asymmetric Synthesis via Iridium-Catalyzed Hydrogenation
For applications requiring enantiomerically pure 1,4-dihydroquinolines, such as in the development of chiral drugs, asymmetric catalysis is essential. This protocol details an iridium-catalyzed asymmetric partial hydrogenation of quinolines to access chiral 1,4-dihydroquinolines with high enantioselectivity.[4] The presence of an ester group at the 3-position of the quinoline ring is crucial for the success of this transformation.[4]
Experimental Protocol
A solution of the 4-substituted 3-ethoxycarbonylquinoline (0.1 mmol) and a chiral Ir-SpiroPAP catalyst (0.001 mmol) in a suitable solvent (e.g., dichloromethane, 1 mL) is placed in an autoclave. The autoclave is charged with hydrogen gas to a specified pressure and the reaction mixture is stirred at a set temperature for a given time. After carefully releasing the pressure, the solvent is removed under vacuum, and the residue is purified by flash column chromatography to yield the enantioenriched this compound.[4]
Data Presentation
| Entry | 4-Substituent | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 50 | 12 | 95 | 99 |
| 2 | 4-Tolyl | 50 | 12 | 93 | 98 |
| 3 | 4-Methoxyphenyl | 50 | 12 | 94 | 99 |
| 4 | 4-Fluorophenyl | 50 | 12 | 92 | 97 |
| 5 | 2-Thienyl | 50 | 24 | 85 | 96 |
ee = enantiomeric excess
Logical Relationship Diagram
Caption: Logical relationship for the asymmetric synthesis of chiral 1,4-dihydroquinolines.
These protocols provide a starting point for the synthesis of a diverse range of functionalized 1,4-dihydroquinolines. Researchers are encouraged to consult the primary literature for further details on substrate scope, optimization of reaction conditions, and characterization of the synthesized compounds. The choice of method will depend on the desired substitution pattern, the need for enantiopurity, and the available laboratory equipment.
References
- 1. Synthesis of this compound derivatives under transition-metal-free conditions and their diverse applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 1,4-Dihydroquinolines in Modern Organic Synthesis: Application Notes and Protocols
For Immediate Release
Shanghai, China – December 14, 2025 – The 1,4-dihydroquinoline scaffold has emerged as a privileged structural motif in organic synthesis, serving as a versatile precursor for a wide array of valuable molecules. Its applications span from the construction of complex heterocyclic systems to the development of innovative drug delivery platforms. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the synthetic utility of 1,4-dihydroquinolines.
Transition-Metal-Free Synthesis of this compound Derivatives
A robust and environmentally friendly method for the synthesis of this compound derivatives involves a one-pot, transition-metal-free cascade cyclization of enaminones with aldehydes.[1][2] This approach offers a broad substrate scope and delivers products in moderate to good yields.
Logical Workflow for Transition-Metal-Free Synthesis
Caption: Workflow for the one-pot synthesis of 1,4-dihydroquinolines.
Quantitative Data
| Entry | Aldehyde (Ar) | Enaminone (R) | Yield (%) |
| 1 | 4-NO₂C₆H₄ | CH₃ | 85 |
| 2 | 4-ClC₆H₄ | CH₃ | 82 |
| 3 | 4-MeOC₆H₄ | CH₃ | 75 |
| 4 | 2-BrC₆H₄ | CH₃ | 68 |
| 5 | 4-NO₂C₆H₄ | Ph | 88 |
Experimental Protocol: Synthesis of 4-(4-nitrophenyl)-2-methyl-1,4-dihydroquinoline-3-carboxylate
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Ethyl 3-aminobut-2-enoate (1.2 mmol, 155.0 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.4 mg)
-
Toluene (5.0 mL)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzaldehyde, ethyl 3-aminobut-2-enoate, and potassium phosphate.
-
Add toluene to the flask and stir the mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to 110 °C and maintain this temperature for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired this compound derivative.
1,4-Dihydroquinolines as Leaving Groups in C-C Bond Formation
A notable application of this compound derivatives is their use as precursors in C-C bond-forming reactions, where a fragment of the dihydroquinoline acts as a leaving group.[3] This strategy has been successfully employed in the reaction with C-nucleophiles like indoles.[1]
Signaling Pathway of C-C Bond Formation
References
- 1. Catalytic Asymmetric Hydrogenation of 3-Ethoxycarbonyl Quinolin-2-ones and Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound derivatives under transition-metal-free conditions and their diverse applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of this compound derivatives under transition-metal-free conditions and their diverse applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Dihydroquinoline-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroquinoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes. Their intrinsic photophysical properties, coupled with the potential for facile chemical modification, make them ideal scaffolds for creating sensors that can detect a variety of analytes and changes in the cellular microenvironment. These probes are instrumental in advancing our understanding of complex biological processes and are valuable tools in drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent probes in key research areas: viscosity, metal ion detection, enzyme activity, and pH sensing. The protocols are designed to be a practical guide for researchers, offering step-by-step instructions for synthesis, in vitro characterization, and live-cell imaging.
I. Viscosity-Sensing Probes
Application Note
Cellular viscosity is a critical parameter that reflects the diffusion and transport of biomolecules within the cell and is associated with various physiological and pathological states. This compound-based fluorescent probes for viscosity often operate on the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, intramolecular rotation around a single bond is facile, leading to non-radiative decay and weak fluorescence. In viscous environments, this rotation is restricted, promoting radiative decay and a significant enhancement in fluorescence intensity. This "turn-on" response allows for the sensitive and quantitative measurement of micro-viscosity in living cells and organelles.
Data Presentation
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Fluorescence Enhancement (in high viscosity) | Quantum Yield (in high viscosity) | Key Applications | Reference |
| QM-C2 | ~480 | ~625 | ~145 | Significant enhancement with increasing viscosity | Not specified | In vivo viscosity monitoring in zebrafish and nude mice. | [1] |
| MCN | ~450 (one-photon), ~800 (two-photon) | ~610 | ~160 | ~90-fold | Not specified | Two-photon viscosity imaging in living cells and deep tissues. | [1] |
| YL-134 | 447 | 650-750 | >200 | Sensitive, linear response to viscosity | 12.13% (in glycerol) | Lysosome-targeted tumor imaging. | [1] |
| QM-WV | Not specified | 650 (for viscosity) | Not specified | "Off-on" response to viscosity changes | Not specified | Simultaneous detection of ClO- and viscosity in cells and zebrafish. | [1] |
Experimental Protocols
1. Synthesis of a Representative Quinoline-Malononitrile Probe (QM-C2)
This protocol describes the synthesis of QM-C2, a viscosity probe, through a condensation reaction.[1]
-
Materials:
-
2-(1,2-dimethylquinoline-4(1H)-ylidene)malononitrile (1 mmol)
-
4-(9-ethyl-9H-carbazol-3-yl)benzaldehyde (1.2 mmol)
-
Acetonitrile (10 mL)
-
Piperidine (2-3 drops)
-
-
Procedure:
-
Dissolve 2-(1,2-dimethylquinoline-4(1H)-ylidene)malononitrile and 4-(9-ethyl-9H-carbazol-3-yl)benzaldehyde in a 25 mL double-necked flask containing 10 mL of acetonitrile.
-
Add 2-3 drops of piperidine to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
An orange precipitate will form. Cool the mixture to room temperature.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure QM-C2 probe.
-
2. In Vitro Viscosity Measurement
This protocol outlines the procedure for characterizing the fluorescence response of a quinoline-malononitrile probe to varying viscosity levels using a glycerol-water system.[1]
-
Materials:
-
QM probe stock solution (e.g., 1 mM in DMSO)
-
Glycerol
-
Deionized water
-
Fluorometer
-
-
Procedure:
-
Prepare a series of glycerol-water mixtures with varying glycerol fractions (e.g., 0%, 10%, 20%, ..., 90%).
-
Add the QM probe stock solution to each glycerol-water mixture to a final concentration of 10 µM.
-
Incubate the solutions at room temperature for 5-10 minutes.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with the excitation wavelength appropriate for the specific probe.
-
Plot the fluorescence intensity at the emission maximum against the viscosity of the glycerol-water mixtures to generate a calibration curve.
-
3. Live-Cell Imaging of Viscosity
This protocol describes the use of a quinoline-malononitrile probe for imaging viscosity changes in living cells.[1]
-
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
QM probe (e.g., 5 µM MCN)
-
Confocal microscope with two-photon excitation capabilities
-
Viscosity-inducing agents (e.g., dexamethasone or nystatin)
-
-
Procedure:
-
Seed cells on a glass-bottom dish and culture until they reach the desired confluency.
-
Before imaging, wash the cells three times with PBS.
-
Incubate the cells with the QM probe in serum-free medium for 30 minutes at 37 °C.
-
Wash the cells three times with PBS to remove any excess probe.
-
Add fresh culture medium to the cells.
-
Image the cells using a confocal microscope with two-photon excitation (e.g., at 800 nm for MCN). Collect the emission in the appropriate range (e.g., 550-650 nm).
-
To induce viscosity changes, treat the cells with agents like dexamethasone or nystatin and image over time.
-
Diagrams
References
Synthesis of 1,4-Dihydroquinoline Embelin Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1,4-dihydroquinoline embelin derivatives, a class of compounds with potential therapeutic applications, including cardioprotective effects. The synthesis is achieved through a domino Knoevenagel–Michael addition–intramolecular cyclization reaction.[1][2][3][4] This protocol is based on the findings of Martín-Acosta et al. (2023), who developed an efficient microwave-assisted synthesis.[1][2][4]
Introduction
Embelin, a naturally occurring benzoquinone, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5][6] The fusion of a dihydroquinoline moiety to the embelin scaffold has been shown to yield compounds with promising pharmacological profiles. The protocol described herein outlines a one-pot, three-component reaction for the synthesis of these derivatives, followed by an optional oxidation step to the corresponding quinoline analogues.
Experimental Protocols
Protocol 1: Synthesis of this compound Embelin Derivatives (9,10-Dihydroacridine-1,4-dione Derivatives)
This protocol describes the general procedure for the synthesis of this compound embelin derivatives via a microwave-assisted reaction.
Materials:
-
Embelin
-
Substituted aromatic aldehyde
-
Aniline or substituted aniline
-
Silver trifluoromethanesulfonate (AgOTf)
-
Ethanol (EtOH)
-
Microwave vial
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial equipped with a magnetic stir bar, combine embelin (1.0 equiv), the desired aromatic aldehyde (1.5 equiv), and the corresponding aniline (1.5 equiv).
-
Add ethanol (EtOH) as the solvent.
-
Add silver trifluoromethanesulfonate (AgOTf) (20 mol %) as the catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Oxidation of this compound Embelin Derivatives to Quinoline Derivatives
This protocol details the dehydrogenation of the synthesized this compound embelin derivatives to their corresponding quinoline analogues using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Materials:
-
This compound embelin derivative
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the this compound embelin derivative in dichloromethane (CH₂Cl₂).
-
Add DDQ (1.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is no longer detectable by TLC (thin-layer chromatography). The color of the solution will typically change from violet to brown-orange.
-
Wash the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the yields of various this compound embelin derivatives synthesized using the optimized microwave-assisted protocol. The variability in yield is dependent on the electronic properties of the substituents on the aromatic aldehyde.
| Compound | Aldehyde Substituent | Yield (%) |
| 4a | 4-Nitro | 80 |
| 4c | 4-Fluoro | 74 |
| 4d | 4-Chloro | 68 |
| 4e | 4-Bromo | 62 |
| 4f | 4-Iodo | 65 |
| 4g | 4-Methyl ester | 81 |
| 4i | 3,4-Dimethyl | 52 |
| 4j | 3-Thiophenecarboxaldehyde | 83 |
Table adapted from Martín-Acosta et al., J. Nat. Prod. 2023.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the synthetic pathway for the formation of this compound embelin derivatives and their subsequent oxidation.
Caption: Synthetic workflow for this compound embelin derivatives.
Signaling Pathway
The synthesized embelin derivatives have been investigated for their potential to mitigate doxorubicin-induced cardiotoxicity, which is linked to oxidative stress and apoptosis. Embelin and its derivatives are known inhibitors of the X-linked inhibitor of apoptosis protein (XIAP).[6][7][8][9] The diagram below illustrates a simplified signaling pathway of doxorubicin-induced apoptosis and the potential point of intervention by embelin derivatives.
Caption: Doxorubicin-induced apoptosis pathway and XIAP inhibition.
References
- 1. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and Cellular Response to Doxorubicin: A Common Factor in the Complex Milieu of Anthracycline Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Embelin induces apoptosis through down-regulation of XIAP in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-linked inhibitor of apoptosis protein inhibitor Embelin induces apoptosis via PI3K/Akt pathway and inhibits invasion in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1,4-Dihydroquinoline as a Carrier for Brain Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction The blood-brain barrier (BBB) represents a significant obstacle in the treatment of central nervous system (CNS) disorders, as it severely restricts the passage of most therapeutic agents into the brain.[1][2] The chemical delivery system (CDS) approach utilizes a lipophilic carrier to transport a drug across the BBB, after which the carrier is metabolized within the brain into a charged, hydrophilic species. This transformation "locks" the drug-carrier conjugate within the CNS, allowing for sustained drug release. While 1,4-dihydropyridine carriers have been explored, they often suffer from poor stability.[3][4][5] As a more stable alternative, 1,4-dihydroquinoline-based carriers have emerged as a promising redox-based CDS for enhanced and specific brain drug delivery.[3][4][5] These carriers are analogs of NADH/NADPH and leverage biological redox systems for their function.[6]
Mechanism of Action: The Redox Lock-In System The this compound carrier system operates on a "lock-in" principle based on a change in polarity.
-
Design & Administration: A hydrophilic or BBB-impermeable drug is covalently attached to a lipophilic this compound carrier molecule. This conjugate is designed to be sufficiently lipid-soluble to passively diffuse across the BBB.
-
BBB Penetration: Following systemic administration, the lipophilic drug-carrier conjugate circulates in the bloodstream and penetrates the BBB to enter the brain's extracellular space.[3][4]
-
Oxidation and Trapping: Once inside the CNS, the this compound moiety is rapidly oxidized by the brain's biological redox systems (e.g., NAD+/NADH system) into its corresponding quaternary quinolinium salt.[3][4][6] This new molecule is charged, hydrophilic, and therefore incapable of diffusing back across the BBB into the bloodstream. This process effectively traps the conjugate within the brain.
-
Drug Release: The trapped quinolinium-drug conjugate then undergoes slow enzymatic or chemical cleavage, releasing the active drug in a sustained manner directly within the CNS. This targeted release can enhance therapeutic efficacy while minimizing peripheral side effects.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies evaluating this compound carriers.
Table 1: Brain Penetration and In-Brain Conversion Rate This table shows the rapid oxidation of a radiolabeled this compound carrier ([¹¹C]DHQ1) to its quaternary salt ([¹¹C]Q1+) within the mouse brain after intravenous injection.[6]
| Time Post-Injection | % [¹¹C]DHQ1 (Parent Carrier) in Brain | % [¹¹C]Q1+ (Oxidized Form) in Brain |
| 1 minute | 65% | 35% |
| 5 minutes | - | >95% (Completed)[3][4] |
| 15 minutes | 36% | 64% |
Table 2: Pharmacological Effect of a Delivered Neurotransmitter This table describes the observed effect of delivering Gamma-aminobutyric acid (GABA), a neurotransmitter that poorly crosses the BBB, using a this compound carrier.[3][4]
| Compound | Administration Route | Animal Model | Observed Effect | Implication |
| This compound-GABA | Intraperitoneal (i.p.) | Mice | Significant alteration of locomotor activity | Carrier successfully crossed the BBB and released active GABA, enhancing central GABAergic activity.[3][4][7] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Carrier
This protocol describes the reduction of a stable quinolinium salt precursor to the active this compound carrier. The drug molecule would typically be conjugated to the quinolinium salt prior to this final reduction step.
Materials:
-
Quinolinium salt precursor (e.g., 1-methyl-3-carbamoylquinolinium iodide)
-
Reduced nicotinamide adenine dinucleotide phosphate (NADPH) or Sodium Dithionite
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Round-bottom flask, magnetic stirrer, separatory funnel
Methodology:
-
Dissolve the quinolinium salt precursor in PBS (pH 7.4) in a round-bottom flask.
-
Purge the solution with argon or nitrogen gas for 10-15 minutes to remove oxygen.
-
While stirring under an inert atmosphere, add an excess of the reducing agent (e.g., NADPH) to the solution.[6]
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, add ethyl acetate to the mixture to form a biphasic system.[6]
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase two more times with ethyl acetate.
-
Combine all organic extracts and dry over anhydrous Na₂SO₄.[6]
-
Filter the solution and evaporate the solvent under reduced pressure to yield the this compound product.
-
Confirm the structure and purity using ¹H-NMR and mass spectrometry.
Protocol 2: In Vivo Evaluation of Brain Uptake and Conversion
This protocol outlines a typical experiment to quantify the delivery and oxidation of a this compound carrier in an animal model.
Materials:
-
Test compound ([¹¹C]-labeled or unlabeled this compound derivative)
-
Vehicle (e.g., saline with 5% DMSO)
-
Male C57BL/6J mice (or other appropriate strain)
-
Syringes for intravenous (i.v.) or intraperitoneal (i.p.) injection
-
Anesthesia, decapitation scissors/guillotine
-
Liquid nitrogen
-
Brain homogenization buffer and equipment (e.g., Dounce homogenizer)
-
Centrifuge
Methodology:
-
Prepare the test compound solution in the appropriate vehicle.
-
Administer the compound to mice via intravenous or intraperitoneal injection. A typical dose for a radiolabeled tracer is ~10-15 MBq.[6]
-
At specified time points (e.g., 1, 5, 15, 30 minutes), euthanize the mice.[3][6]
-
Immediately following euthanasia, decapitate the mouse and immerse the head in liquid nitrogen to stop metabolic activity.[6]
-
Dissect the frozen brain and weigh it.
-
Homogenize the brain tissue in a suitable buffer (e.g., PBS with a protein precipitation agent like acetonitrile).
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm for 10 min) to pellet cellular debris.
-
Collect the supernatant for immediate analysis by HPLC (as described in Protocol 3).
Protocol 3: HPLC Analysis of Brain Homogenates
This protocol is used to separate and quantify the original this compound carrier from its oxidized quinolinium form.
Materials & Equipment:
-
HPLC system with a pump, UV or Radiochemical (NaI(Tl) scintillation) detector, and a C18 reverse-phase column.[6]
-
Mobile Phase A: Ammonium formate buffer (e.g., 20 mmol/L, pH 6.5)
-
Mobile Phase B: Acetonitrile (CH₃CN)
-
Brain homogenate supernatant (from Protocol 2)
-
Reference standards for both the this compound and quinolinium forms.
Methodology:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a known volume (e.g., 50 µL) of the brain homogenate supernatant into the HPLC system.
-
Run a gradient elution program to separate the compounds. An example gradient:
-
0-1.5 min: 60% Acetonitrile
-
1.5-5.0 min: Gradient from 60% to 40% Acetonitrile[6]
-
-
Monitor the eluent using the appropriate detector. The more lipophilic this compound will elute earlier than the charged, hydrophilic quinolinium salt.
-
Example Retention Times: [¹¹C]DHQ1 at 1.5 min; [¹¹C]Q1+ at 4.0 min.[6]
-
-
Inject the reference standards to confirm the retention times of the peaks of interest.
-
Integrate the peak areas for both species in the chromatogram.
-
Calculate the relative percentage of each compound in the brain at each time point, correcting for radioactive decay if a radiotracer is used.
References
- 1. Advances in brain-targeted delivery strategies and natural product-mediated enhancement of blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in drug delivery and targeting to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, radiosynthesis and biological evaluation of this compound derivatives as new carriers for specific brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, radiosynthesis and biological evaluation of this compound derivatives as new carriers for specific brain delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A 11C-labeled this compound derivative as a potential PET tracer for imaging of redox status in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H9N | CID 12658820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anticancer Activity of Substituted 1,4-Dihydroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 1,4-dihydroquinolines represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Notably, various derivatives of this scaffold have demonstrated promising in vitro anticancer effects against a range of human cancer cell lines. These compounds have been shown to exert their cytotoxic and antiproliferative effects through mechanisms including the induction of apoptosis and cell cycle arrest. This document provides a summary of the anticancer activity of selected substituted 1,4-dihydroquinolines, detailed protocols for key in vitro assays, and visual representations of the experimental workflows and associated signaling pathways.
Data Presentation: In Vitro Anticancer Activity (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted 1,4-dihydroquinoline and related tetrahydroquinoline analogs against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: Cytotoxicity (IC50 in µM) of Substituted Tetrahydroquinolines
| Compound | H460 (Lung) | A-431 (Skin) | HT-29 (Colon) | HCT-116 (Colon) | Reference |
| 3c (3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline) | 4.9 ± 0.7 | 2.0 ± 0.9 | 4.4 ± 1.3 | - | [1] |
| 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | 11.33 ± 0.67 | - | - | ~13 | [2] |
| 5 (related tetrahydroquinoline derivative) | - | - | - | ~13 | [2] |
| 6 (related tetrahydroquinoline derivative) | 40.18 ± 0.94 | - | - | ~13 | [2] |
Table 2: Cytotoxicity (IC50 in µM) of 2-Arylquinolines and 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines
| Compound | HeLa (Cervical) | PC3 (Prostate) | Reference |
| 11 (2-(3,4-methylenedioxyphenyl)quinoline derivative) | - | 34.34 | [3] |
| 12 (2-(3,4-methylenedioxyphenyl)quinoline derivative) | - | 31.37 | [3] |
| 13 (2-(3,4-methylenedioxyphenyl)quinoline derivative) | 8.3 | - | [3] |
| 18 (4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative) | 13.15 | - | [3] |
Table 3: Cytotoxicity (IC50 in µM) of 2-Aminodihydroquinoline Analogs against MDA-MB-231 (Breast)
| Compound | IC50 (µM) (without serum) | Reference |
| 5f | ~2 | [4] |
| 5h | ~2 | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effect of substituted 1,4-dihydroquinolines on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Substituted this compound compounds dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of substituted 1,4-dihydroquinolines on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Substituted this compound compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined from the DNA content histogram.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Substituted this compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 4: Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[5][6][7]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, p21)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for in vitro anticancer activity screening.
Caption: General apoptosis signaling pathways induced by quinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Synthetic Routes to Chiral 1,4-Dihydroquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,4-dihydroquinolines are a pivotal structural motif in a myriad of natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The stereoselective synthesis of these scaffolds is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for three prominent and effective synthetic strategies for accessing enantioenriched 1,4-dihydroquinoline derivatives: Iridium-Catalyzed Asymmetric Partial Hydrogenation, Organocatalytic Cascade Reaction, and Kinetic Resolution of 1,2-Dihydroquinolines.
I. Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines
This method provides a direct and highly efficient route to chiral 1,4-dihydroquinolines through the asymmetric partial hydrogenation of readily available quinoline precursors. The use of a chiral Iridium-SpiroPAP catalyst enables exceptional levels of enantioselectivity and high yields.[1][2][3]
Logical Workflow for Iridium-Catalyzed Asymmetric Hydrogenation
Caption: General workflow for the synthesis of chiral 1,4-dihydroquinolines via Iridium-catalyzed asymmetric hydrogenation.
Quantitative Data
| Entry | 4-Substituent (R) | Yield (%)[1][2] | ee (%)[1][2] |
| 1 | Phenyl | 95 | 95 |
| 2 | 4-Fluorophenyl | 93 | 94 |
| 3 | 4-Chlorophenyl | 94 | 95 |
| 4 | 4-Bromophenyl | 92 | 94 |
| 5 | 4-Methoxyphenyl | 95 | 93 |
| 6 | 2-Naphthyl | 91 | 92 |
| 7 | 3-Thienyl | 88 | 91 |
| 8 | Cyclohexyl | 85 | 88 |
Experimental Protocol
General Procedure for Iridium-Catalyzed Asymmetric Partial Hydrogenation: [1][2][3]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (1.7 mg, 0.0025 mmol) and (R)-SpiroPAP (3.4 mg, 0.0055 mmol). Anhydrous and degassed dichloromethane (1 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
Reaction Setup: To the catalyst solution, the 4-substituted 3-ethoxycarbonylquinoline substrate (0.5 mmol) is added.
-
Hydrogenation: The Schlenk tube is placed in an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for a designated time (e.g., 12 hours).
-
Work-up: After releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral this compound product.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.
II. Organocatalytic Asymmetric Cascade Reaction
This approach utilizes a chiral organocatalyst, such as diphenylprolinol TMS ether, to promote a cascade reaction between aldehydes and 2-amino-β-nitrostyrenes. This powerful strategy allows for the construction of highly substituted chiral 1,4-dihydroquinolines with excellent diastereoselectivity and enantioselectivity in a single step.[4][5]
Signaling Pathway for Organocatalytic Cascade Reaction
Caption: Simplified reaction pathway for the organocatalytic synthesis of chiral 1,4-dihydroquinolines.
Quantitative Data
| Entry | Aldehyde (RCHO) | Yield (%)[4] | dr[4] | ee (%)[4] |
| 1 | Propanal | 85 | >30:1 | >99 |
| 2 | Butanal | 82 | >30:1 | >99 |
| 3 | Isovaleraldehyde | 78 | 20:1 | 99 |
| 4 | Cyclohexanecarboxaldehyde | 80 | >30:1 | >99 |
| 5 | Benzaldehyde | 75 | 15:1 | 98 |
| 6 | 4-Chlorobenzaldehyde | 72 | 18:1 | 99 |
| 7 | 4-Methoxybenzaldehyde | 79 | 12:1 | 97 |
Experimental Protocol
General Procedure for Organocatalytic Asymmetric Cascade Reaction: [4][5]
-
Reaction Setup: To a solution of 2-amino-β-nitrostyrene (0.1 mmol) and the aldehyde (0.2 mmol) in an appropriate solvent (e.g., chloroform, 1.0 mL) at a specified temperature (e.g., -20 °C), is added the diphenylprolinol TMS ether organocatalyst (0.02 mmol, 20 mol%).
-
Reaction Monitoring: The reaction mixture is stirred at this temperature and monitored by TLC until the starting material is consumed (typically 24-48 hours).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired chiral this compound.
-
Analysis: The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
III. Kinetic Resolution of 1,2-Dihydroquinolines
This strategy provides access to enantioenriched 1,4-dihydroquinolines through the kinetic resolution of racemic N-Boc-2-aryl-1,2-dihydroquinolines. The use of n-butyllithium in the presence of the chiral ligand (-)-sparteine allows for the selective deprotonation of one enantiomer, which can then be trapped with an electrophile at the C4 position. A key advantage of this method is that both enantiomers of the this compound product can be accessed from a single enantiomer of the chiral ligand.[6]
Logical Relationship in Kinetic Resolution
Caption: Schematic representation of the kinetic resolution process to access chiral 1,4-dihydroquinolines.
Quantitative Data
| Entry | 2-Aryl Substituent | Electrophile | Recovered 1,2-DHQ ee (%) | 1,4-DHQ Product ee (%) |
| 1 | Phenyl | Acetone | 98 | 97 |
| 2 | 4-Fluorophenyl | Benzaldehyde | 99 | 98 |
| 3 | 4-Chlorophenyl | Acetone | 97 | 96 |
| 4 | 4-Methoxyphenyl | N-Boc-iminopyrrolidine | >99 | 99 |
| 5 | 2-Naphthyl | Acetone | 96 | 95 |
Experimental Protocol
General Procedure for Kinetic Resolution of N-Boc-2-aryl-1,2-dihydroquinolines: [6]
-
Reaction Setup: To a solution of the racemic N-Boc-2-aryl-1,2-dihydroquinoline (1.0 mmol) and (-)-sparteine (1.2 mmol) in anhydrous toluene (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (0.6 mmol, 1.6 M in hexanes) dropwise.
-
Stirring: The resulting solution is stirred at -78 °C for 1 hour.
-
Electrophilic Quench: The desired electrophile (1.5 mmol) is added, and the reaction mixture is stirred for an additional 2 hours at -78 °C.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography to separate the enantioenriched unreacted 1,2-dihydroquinoline and the enantioenriched this compound product.
-
Analysis: The enantiomeric excess of both the recovered starting material and the product is determined by chiral HPLC analysis.
Conclusion
The synthetic routes outlined in these application notes represent robust and versatile methods for the preparation of chiral this compound derivatives. The choice of method will depend on the desired substitution pattern, scalability, and the availability of starting materials. The provided protocols offer a solid foundation for researchers to explore and adapt these powerful synthetic strategies for their specific research and development needs in the pursuit of novel therapeutic agents.
References
- 1. Catalytic Asymmetric Hydrogenation of 3-Ethoxycarbonyl Quinolin-2-ones and Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 1,4-Dihydroquinoline Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroquinolines (1,4-DHQs) are a critical class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical intermediates. Their synthesis, particularly on a large scale, is of significant interest to the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for the scale-up synthesis of 1,4-dihydroquinoline intermediates, focusing on practical methodologies, process optimization, and safety considerations. The protocols are designed to be adaptable for various substituted 1,4-DHQ derivatives.
Synthetic Strategies for Scale-Up
Several synthetic routes to 1,4-dihydroquinolines have been developed, with multi-component reactions (MCRs) being particularly amenable to scale-up due to their operational simplicity and high atom economy. The Hantzsch dihydropyridine synthesis, a classic MCR, can be adapted for the synthesis of polyhydroquinolines. This involves the condensation of an aniline, an aldehyde, and two equivalents of a β-ketoester.
Key advantages of this approach for industrial applications include:
-
Convergent Synthesis: Multiple starting materials are combined in a single step, reducing the number of unit operations.
-
Cost-Effectiveness: Utilizes readily available and often inexpensive starting materials.
-
Versatility: A wide range of substituents can be introduced by varying the starting materials, allowing for the creation of diverse compound libraries.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the one-pot synthesis of a substituted 4-aryl-1,4-dihydroquinoline derivative on a laboratory and pilot scale.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| Substituted Aniline | 1.0 eq | 1.0 eq |
| Aromatic Aldehyde | 1.0 eq | 1.0 eq |
| Ethyl Acetoacetate | 2.0 eq | 2.0 eq |
| Catalyst | ||
| Acetic Acid (glacial) | 0.2 eq | 0.2 eq |
| Solvent | ||
| Ethanol | 100 mL | 10 L |
| Reaction Conditions | ||
| Temperature | 78 °C (reflux) | 78-85 °C (reflux) |
| Reaction Time | 8-12 hours | 12-18 hours |
| Work-up & Purification | ||
| Isolation | Filtration | Filtration |
| Purification | Recrystallization | Recrystallization |
| Yield & Purity | ||
| Typical Yield | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >98% |
Experimental Protocols
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood or a controlled reactor system with appropriate exhaust.
-
Exothermic Reactions: Be aware that the initial condensation reaction can be exothermic. Implement controlled addition of reagents and have a cooling system readily available.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals before use to understand their hazards and handling procedures. Anilines and aldehydes are toxic and should be handled with care.
Laboratory-Scale Synthesis Protocol (Representative Example: 10 g Scale)
This protocol describes the synthesis of a generic 4-aryl-1,4-dihydroquinoline-3,5-dicarboxylate.
Materials:
-
Substituted Aniline (e.g., 4-methoxyaniline): 0.081 mol, 1.0 eq
-
Aromatic Aldehyde (e.g., Benzaldehyde): 0.081 mol, 1.0 eq
-
Ethyl Acetoacetate: 0.162 mol, 2.0 eq
-
Glacial Acetic Acid: 0.016 mol, 0.2 eq
-
Ethanol (200 proof): 100 mL
-
Round-bottom flask (250 mL) with reflux condenser and magnetic stirrer
Procedure:
-
To the 250 mL round-bottom flask, add the substituted aniline, aromatic aldehyde, ethyl acetoacetate, and ethanol.
-
Stir the mixture at room temperature to dissolve the solids.
-
Slowly add the glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation is slow, the mixture can be cooled further in an ice bath to promote crystallization.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
Pilot-Scale Synthesis Protocol (Representative Example: 1 kg Scale)
This protocol outlines the scale-up of the laboratory procedure to a 1 kg scale, suitable for a pilot plant setting.
Equipment:
-
20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling circulator.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Materials:
-
Substituted Aniline (e.g., 4-methoxyaniline): 8.1 mol, 1.0 eq
-
Aromatic Aldehyde (e.g., Benzaldehyde): 8.1 mol, 1.0 eq
-
Ethyl Acetoacetate: 16.2 mol, 2.0 eq
-
Glacial Acetic Acid: 1.6 mol, 0.2 eq
-
Ethanol (200 proof): 10 L
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to create an inert atmosphere.
-
Charging Reactants:
-
Charge the ethanol to the reactor.
-
With stirring, add the substituted aniline and the aromatic aldehyde.
-
Add the ethyl acetoacetate.
-
-
Controlled Addition of Catalyst: Slowly add the glacial acetic acid to the reaction mixture via the addition funnel over 30-60 minutes. Monitor the internal temperature for any significant exotherm.
-
Reaction: Heat the reaction mixture to reflux (78-85 °C) using the jacketed heating system. Maintain reflux for 12-18 hours, monitoring the reaction by HPLC.
-
Crystallization and Isolation:
-
Once the reaction is complete, cool the reactor contents to 10-15 °C over 2-3 hours to induce crystallization.
-
Hold the slurry at this temperature for at least 2 hours to ensure complete precipitation.
-
Transfer the slurry to the filtration unit and filter the product.
-
Wash the filter cake with cold ethanol (2 x 2 L).
-
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Visualizations
Signaling Pathway/Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Hantzsch-type synthesis of 1,4-dihydroquinolines.
Caption: Hantzsch-type reaction mechanism for this compound synthesis.
Experimental Workflow
The diagram below outlines the key steps in the scale-up synthesis of this compound intermediates.
Caption: Experimental workflow for the scale-up synthesis of 1,4-dihydroquinolines.
Logical Relationships in Process Development
This diagram illustrates the logical relationships and considerations during the process development and scale-up of the synthesis.
Caption: Logical progression and key considerations in process scale-up.
Application Notes and Protocols for the Quantification of 1,4-Dihydroquinoline in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroquinoline and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities and potential therapeutic applications. Their structural motif is found in numerous natural products and synthetic molecules with pharmacological relevance, including anticancer, anti-inflammatory, and neuroprotective agents.[1] The inherent instability of the 1,4-dihydropyridine core in similar chemical delivery systems has led to the exploration of more stable this compound analogues as carriers for targeted drug delivery to the central nervous system.[2][3] Given their therapeutic potential and role as drug carriers, robust and sensitive analytical methods for the accurate quantification of 1,4-dihydroquinolines in complex biological matrices are crucial for preclinical and clinical research, including pharmacokinetic, pharmacodynamic, and toxicology studies.
These application notes provide an overview of the primary analytical methodologies for the quantification of this compound in biological samples such as plasma, urine, and tissue homogenates. Detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented. Additionally, principles of fluorescence-based assays for the detection of quinoline derivatives in cellular models are discussed.
Analytical Methodologies
The quantification of this compound in biological samples typically employs chromatographic techniques coupled with various detectors. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible technique suitable for the quantification of this compound at higher concentrations. The method relies on the separation of the analyte from matrix components on a reversed-phase column followed by detection based on its ultraviolet absorbance.[4][5] While less sensitive than mass spectrometry, HPLC-UV can be a cost-effective and reliable option for certain applications.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the highly sensitive and selective quantification of small molecules in complex biological fluids.[6][7][8][9][10] This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from endogenous matrix components. It is the preferred method for pharmacokinetic studies where low concentrations of the analyte are expected.
-
Fluorescence-Based Assays: Certain quinoline derivatives possess intrinsic fluorescent properties or can be chemically modified to become fluorescent.[11][12] Fluorescence-based assays offer high sensitivity and are particularly useful for in vitro studies, such as determining enzyme activity or for cellular imaging to understand the subcellular distribution of the compound.[13][14]
Sample Preparation
Effective sample preparation is critical to remove interfering substances like proteins and phospholipids from biological matrices, thereby improving the accuracy, precision, and robustness of the analytical method. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins.[8] The supernatant is then collected for analysis. This method is often used for its convenience but may result in a less clean extract compared to other techniques.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. LLE can provide a cleaner sample than PPT.[4]
-
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup by utilizing a solid sorbent to retain the analyte while interfering components are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample.[6]
Quantitative Data Summary
The following table summarizes the expected performance characteristics for a validated LC-MS/MS method for the quantification of this compound in human plasma, based on established methods for similar quinoline-containing compounds.
| Parameter | Expected Performance | Reference |
| Linearity Range | 1 - 1000 ng/mL | [6][7] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [6] |
| Accuracy | 85 - 115% | [8] |
| Precision (CV%) | < 15% | [8] |
| Recovery | > 85% | [6] |
| Matrix Effect | Minimal and compensated by internal standard | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a representative method for the quantitative analysis of this compound in human plasma.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d7)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
2. Preparation of Standards and Quality Control Samples
-
Prepare a 1 mg/mL stock solution of this compound and its internal standard (IS) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) by spiking the appropriate amount of working standard solution into blank human plasma.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, or QC samples into a 96-well protein precipitation plate.
-
Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Q1 132.1 -> Q3 104.1
-
This compound-d7 (IS): Q1 139.1 -> Q3 111.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500°C, Gas 1: 50 psi, Gas 2: 50 psi).
5. Data Analysis
-
Quantify the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the plasma samples and QCs from the calibration curve.
Experimental workflow for LC-MS/MS quantification.
Biological Signaling and Metabolism
This compound derivatives have been investigated as chemical delivery systems to the brain. In this context, the this compound moiety acts as a lipophilic carrier that can cross the blood-brain barrier. Once in the central nervous system, it undergoes oxidation to form the corresponding quinolinium ion.[2][3] This charged species is then trapped in the brain, allowing for the sustained release of a linked therapeutic agent. This redox-based mechanism is a key aspect of its biological action as a drug carrier.
Metabolic activation of this compound drug carrier.
References
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, radiosynthesis and biological evaluation of this compound derivatives as new carriers for specific brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, radiosynthesis and biological evaluation of this compound derivatives as new carriers for specific brain delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
- 12. mdpi.com [mdpi.com]
- 13. A fluorescence anisotropy-based competition assay to identify inhibitors against ricin and Shiga toxin ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dihydroquinolines
Welcome to the Technical Support Center for 1,4-dihydroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in this compound synthesis can stem from several factors. The most common issues include suboptimal reaction conditions (temperature, reaction time), improper choice of catalyst or solvent, and the electronic properties of your starting materials.[1] Side reactions, such as oxidation to the corresponding quinoline, polymerization, or the formation of regioisomers, can also significantly lower the yield of the desired product.[2]
Q2: How does the choice of catalyst impact the reaction yield?
A2: The catalyst plays a crucial role in many this compound syntheses. For instance, in the Friedländer synthesis, the choice of an acidic or basic catalyst is critical and often depends on the specific substrates.[3][4] Lewis acids like InCl₃, FeCl₃, and AgOTf can promote the cyclization reaction, with their effectiveness varying.[1] In some cases, metal-free organocatalysts or even catalyst-free conditions under microwave irradiation can provide excellent yields.[5][6] It is often necessary to screen a variety of catalysts to find the optimal one for a specific transformation.
Q3: Can the substituents on my starting materials affect the reaction outcome?
A3: Absolutely. The electronic nature of the substituents on your aromatic aldehydes and anilines (or other starting materials) has a significant impact on the reaction rate and yield. For example, in some multicomponent reactions for dihydroquinoline synthesis, aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂, -CO₂Me) tend to give higher yields, while electron-donating groups (e.g., -OCH₃, -CH₃) can decrease the yield.[7] Steric hindrance from bulky substituents can also impede the reaction and lower the yield.[8]
Q4: What is the role of the solvent in the synthesis, and how do I choose the right one?
A4: The solvent can influence reaction rates, selectivity, and even the reaction pathway. For thermal cyclization steps, high-boiling point solvents like Dowtherm A or diphenyl ether are often used to achieve the necessary high temperatures.[2] In other cases, polar and more environmentally friendly solvents like ethanol may be suitable, especially in combination with microwave heating.[7] Some modern protocols even utilize solvent-free conditions, which can offer advantages in terms of simplified work-up and reduced environmental impact.[4][9] The optimal solvent is highly dependent on the specific reaction and should be chosen based on the reaction mechanism and the solubility of the reactants.
Q5: I am observing the formation of multiple side products. How can I minimize them?
A5: The formation of side products is a common challenge. To minimize them, consider the following:
-
Optimize Reaction Temperature: High temperatures can sometimes lead to degradation or polymerization.[2] Conversely, if the reaction is too slow, side reactions may become more prevalent. A careful optimization of the reaction temperature is crucial.
-
Inert Atmosphere: For reactions sensitive to oxidation, such as the synthesis of 1,4-dihydroquinolines which can easily aromatize to quinolines, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]
-
Control of Stoichiometry: Using a slight excess of one of the reactants can sometimes push the equilibrium towards the desired product and minimize side reactions. However, a large excess should be avoided as it can complicate purification.
-
Purification of Starting Materials: Impurities in the starting materials can sometimes catalyze side reactions. Ensure your reactants are of high purity.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Hantzsch Synthesis
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | The classical Hantzsch synthesis often requires long reaction times and high temperatures, which can lead to low yields.[10] Consider using microwave irradiation to shorten reaction times and improve yields.[6] |
| Inappropriate Catalyst | The choice of catalyst is crucial. If a traditional catalyst is not effective, consider screening others. For example, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to give high yields.[10] |
| Solvent Issues | The solvent can significantly impact the reaction. While ethanol is traditionally used, greener solvents like water or even solvent-free conditions have been successfully employed.[10][11] |
| Low Purity of Reagents | Impurities in the aldehyde, β-ketoester, or ammonia source can inhibit the reaction. Ensure all reagents are pure before use. |
Problem 2: Incomplete Cyclization in Gould-Jacobs Reaction
| Possible Cause | Suggested Solution |
| Insufficient Temperature | The thermal cyclization step in the Gould-Jacobs reaction requires high temperatures.[2][12] If the reaction is incomplete, a higher temperature may be necessary. Using a high-boiling point solvent like Dowtherm A or diphenyl ether can help achieve the required temperature (around 250 °C).[2] |
| Short Reaction Time | The cyclization may require a longer reaction time to go to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.[2] |
| Poor Heat Transfer | In larger scale reactions, inefficient stirring or uneven heating can lead to incomplete conversion. Ensure vigorous stirring and uniform heating of the reaction mixture. |
| Use of Microwave Heating | Microwave synthesis can be a very effective way to achieve the high temperatures required for cyclization in a short amount of time, often leading to improved yields.[12][13] |
Problem 3: Formation of Regioisomers in Friedländer Synthesis
| Possible Cause | Suggested Solution |
| Use of Unsymmetrical Ketones | When an unsymmetrical ketone is used, two different regioisomers can be formed. |
| Reaction Conditions | The ratio of regioisomers can sometimes be influenced by the reaction conditions (catalyst, solvent, temperature). A systematic optimization of these parameters may favor the formation of the desired isomer. |
| Choice of Starting Materials | If possible, using a symmetrical ketone or a β-keto ester can lead to the formation of a single regioisomer.[4] |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on the Yield of 4-Hydroxyquinoline-3-carboxylate in Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 250 | 20 | 1 | [12] |
| 2 | 300 | 20 | 37 | [12] |
| 3 | 250 | 40 | <5 | [12] |
| 4 | 300 | 40 | 28 | [12] |
| 5 | 300 | 5 | 47 | [12] |
Reaction performed using microwave heating with aniline and diethyl ethoxymethylenemalonate.
Table 2: Influence of Aldehyde Substituents on Dihydroquinoline Yield
| Aldehyde Substituent | Yield (%) | Reference |
| 4-Nitro | 80 | [7] |
| 4-Methyl ester | 81 | [7] |
| 4-Chloro | 74 | [7] |
| 4-Bromo | 72 | [7] |
| 3-Thiophenecarboxaldehyde | 83 | [7] |
| 3,4-Dimethyl | 52 | [7] |
| 3,4-Dimethoxy | 56 | [7] |
Reaction of embelin, substituted aromatic aldehydes, and aniline in the presence of AgOTf.
Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol is adapted from a microwave-assisted procedure for rapid and efficient cyclization.[12][13]
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (6.0 mmol)
-
Microwave vial (2-5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
-
HPLC-MS for analysis
Procedure:
-
Reaction Setup: To a 2.5 mL microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess diethyl ethoxymethylenemalonate acts as both a reagent and a solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 300 °C for 5 minutes.[12]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Washing and Drying: Filter the solid product and wash it with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum.
-
Analysis: Analyze the solid product and the filtrate by HPLC-MS to determine the yield and purity.
Protocol 2: Base-Catalyzed Friedländer Synthesis of a Substituted Quinoline
This is a general procedure for a base-catalyzed Friedländer synthesis.[4]
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Ketone (1.1 mmol)
-
Potassium hydroxide (0.2 mmol, 20 mol%)
-
Ethanol (10 mL)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Addition of Reagents: Add the ketone (1.1 mmol) and a catalytic amount of potassium hydroxide (0.2 mmol, 20 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water (20 mL) and extract the product with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for addressing low yields.
Caption: Key relationships between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. ablelab.eu [ablelab.eu]
- 13. benchchem.com [benchchem.com]
troubleshooting low conversion rates in dihydroquinolinone synthesis
Welcome to the technical support center for dihydroquinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common experimental challenges. Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low conversion rates in your synthesis.
Troubleshooting Guide: Low Conversion Rates
This guide provides solutions to specific problems you may encounter during the synthesis of dihydroquinolinones.
Question 1: My reaction shows a low conversion rate with significant starting material remaining. What are the likely causes and how can I address them?
Answer:
Low conversion rates are a common issue and can often be resolved by systematically evaluating and optimizing reaction parameters.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Some reactions require heating to overcome activation energy, while others may need lower temperatures to prevent decomposition.
-
Solution: Systematically screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) and monitor the reaction progress by TLC or LC-MS at different time points (e.g., 2h, 6h, 12h, 24h).
-
-
Ineffective Catalyst or Ligand System: The choice of catalyst and ligand is crucial, especially in metal-catalyzed reactions. The catalyst may be inactive, or the chosen ligand may not be optimal for the specific substrate.
-
Solution: Screen a variety of catalysts and ligands. For instance, in palladium-catalyzed reactions, different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, dppf) can have a significant impact on the yield.
-
-
Inappropriate Solvent or Base: The solvent can influence the solubility of reagents and the reaction mechanism, while the choice of base is often critical for catalyst activity and substrate deprotonation.
-
Solution: Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, MeCN). Similarly, screen different bases (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) to find the optimal conditions for your system.
-
-
Poor Quality of Starting Materials: Impurities in starting materials can poison catalysts or participate in side reactions.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography. Confirm their identity and purity by NMR and/or mass spectrometry.
-
Data Presentation: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 65 |
| 3 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | DMF | 100 | 50 |
| 4 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 78 |
| 5 | Pd₂(dba)₃ (2.5) | dppf (10) | Cs₂CO₃ (2) | Dioxane | 100 | 55 |
| 6 | Pd₂(dba)₃ (2.5) | Xantphos (10) | K₂CO₃ (2) | Dioxane | 100 | 62 |
| 7 | Pd₂(dba)₃ (2.5) | Xantphos (10) | NaOtBu (2) | Dioxane | 100 | 85 |
| 8 | Pd₂(dba)₃ (2.5) | Xantphos (10) | NaOtBu (2) | Dioxane | 80 | 75 |
Question 2: My reaction is producing a significant amount of side products. How can I improve the selectivity for the desired dihydroquinolinone?
Answer:
The formation of side products often indicates that the reaction conditions are not optimal for the desired reaction pathway.
Potential Causes and Solutions:
-
Reaction Temperature is Too High: Elevated temperatures can lead to decomposition of starting materials or products, or promote alternative reaction pathways.
-
Solution: Try running the reaction at a lower temperature. This may require a longer reaction time, but can significantly improve selectivity.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.
-
Solution: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can push the equilibrium towards the desired product.
-
-
Presence of Oxygen or Moisture: Some reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and reagents.
-
-
Alternative Reaction Pathways: The electronic and steric properties of your substrates may favor side reactions. For example, in Friedel-Crafts type cyclizations, electron-donating groups on the aniline ring can sometimes lead to undesired electrophilic aromatic substitution patterns.
-
Solution: If substrate modification is not an option, focus on catalyst and solvent optimization to steer the reaction towards the desired product. In some cases, switching to a different synthetic strategy, such as a radical cyclization, may be necessary to overcome inherent substrate biases.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do the electronic properties of substituents on the starting materials affect the conversion rate in dihydroquinolinone synthesis?
A1: The electronic nature of substituents can have a significant impact. For instance, in many cyclization reactions, electron-withdrawing groups on the aniline moiety can increase the electrophilicity of the ring, potentially favoring the desired cyclization. Conversely, strong electron-donating groups may lead to side reactions. The specific effect will depend on the reaction mechanism.
Q2: I am struggling with a sterically hindered substrate. What synthetic approaches are more tolerant of steric bulk?
A2: For sterically demanding substrates, traditional methods like Friedel-Crafts acylation/alkylation followed by cyclization may fail. In such cases, radical-initiated cyclizations are often a better choice as they are generally less sensitive to steric hindrance.[1] Photoredox catalysis and some transition-metal-catalyzed cross-coupling reactions can also be effective under milder conditions, potentially overcoming steric barriers.
Q3: Can the choice of solvent significantly impact the yield and selectivity?
A3: Absolutely. The solvent plays a crucial role in solubilizing reactants and intermediates, and it can also influence the transition state energies of different reaction pathways. Polar aprotic solvents like DMF and MeCN are often used, but in some cases, non-polar solvents like toluene or dioxane may provide better results. It is highly recommended to perform a solvent screen during reaction optimization.
Q4: When should I consider a metal-free synthesis approach?
A4: Metal-free approaches, such as photoredox or acid-catalyzed cyclizations, are advantageous when metal contamination of the final product is a concern, for example, in the synthesis of active pharmaceutical ingredients. They can also be more cost-effective and environmentally friendly. If your metal-catalyzed reaction is giving low yields or complex product mixtures, exploring a metal-free alternative is a worthwhile endeavor.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of a dihydroquinolinone via an intramolecular C-N bond formation.
Materials:
-
2'-Bromo-N-arylpropiolamide (1.0 equiv)
-
Pd₂(dba)₃ (0.025 equiv)
-
Xantphos (0.10 equiv)
-
NaOtBu (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the 2'-bromo-N-arylpropiolamide, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydroquinolinone.
Protocol 2: Radical-Initiated Cyclization of N-Aryl Cinnamamide
This protocol provides a general method for dihydroquinolinone synthesis via a radical cyclization pathway.
Materials:
-
N-Aryl cinnamamide (1.0 equiv)
-
Alkyl halide (e.g., Cyclohexyl bromide) (1.5 equiv)
-
AIBN (Azobisisobutyronitrile) (0.2 equiv)
-
Anhydrous Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-aryl cinnamamide and alkyl halide in anhydrous toluene.
-
Add AIBN to the mixture.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired dihydroquinolinone.
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for Friedländer Synthesis of Quinolines
Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges during experimentation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the Friedländer synthesis of quinolines.
Issue 1: Low or No Product Yield
Low or no yield of the desired quinoline product is a frequent challenge. Several factors can contribute to this problem.[1]
Possible Cause 1: Suboptimal Reaction Conditions
The traditional Friedländer synthesis often requires harsh conditions, such as high temperatures and strong acids or bases, which can lead to side reactions and reduced yields.[2][3]
-
Solution 1: Catalyst and Solvent Selection: The choice of catalyst and solvent system is critical. Modern methods have shown significantly improved yields under milder conditions. Consider using alternative catalytic systems like ionic liquids, metal triflates, or solid acid catalysts.[2] For example, using the ionic liquid [Hbim]BF₄ under solvent-free conditions at 100°C can result in yields as high as 93%.[2] Zirconium triflate in an ethanol-water mixture at 60°C has also been reported to produce yields of over 88%.[2] Some reactions have also demonstrated excellent yields in water without any catalyst.[2]
-
Solution 2: Temperature and Reaction Time Optimization: Systematically vary the reaction temperature and time. While higher temperatures can increase the reaction rate, they may also promote the decomposition of starting materials and the formation of side products.[2] Microwave irradiation has been shown to dramatically reduce reaction times to as little as 5 minutes and improve yields, even at elevated temperatures like 160°C in acetic acid.[2]
-
Solution 3: Solvent-Free Conditions: Many modern protocols report high yields under solvent-free conditions, which can also simplify the purification process and reduce environmental impact.[2] For instance, a Brønsted acidic ionic liquid has been used as a catalyst at 50°C under solvent-free conditions to achieve a 90% yield in just 15 minutes.[2]
Possible Cause 2: Inefficient Catalysis or Catalyst Inactivation
The selection and handling of the catalyst are crucial for a successful Friedländer synthesis.[2]
-
Solution 1: Catalyst Screening: If the yield is low, consider screening a variety of catalysts. Both Brønsted and Lewis acids, as well as bases, can catalyze the reaction. The effectiveness of a particular catalyst can be highly dependent on the substrate. Solid acid catalysts like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia are often recyclable and can lead to high yields.[2]
-
Solution 2: Catalyst Loading Optimization: Optimize the amount of catalyst used. While a sufficient amount of catalyst is necessary, an excess can sometimes lead to unwanted side reactions.[2]
-
Solution 3: Preventing Catalyst Deactivation: Be aware of potential catalyst deactivation, especially with moisture-sensitive catalysts like some metal triflates.[2] Ensure anhydrous conditions when necessary.[2]
Possible Cause 3: Substrate-Related Problems
The electronic and steric properties of the 2-aminoaryl aldehyde/ketone and the active methylene compound can significantly impact the reaction outcome.[2]
-
Solution 1: Substrate Reactivity: Electron-withdrawing groups on the aromatic ring of the 2-aminoaryl ketone can sometimes lead to better yields compared to electron-donating groups.[2] For challenging substrates, exploring more potent catalytic systems or harsher reaction conditions may be necessary.[2]
Possible Cause 4: Inefficient Product Isolation and Purification
-
Solution 1: Optimized Work-up: Ensure the work-up procedure effectively separates the product from the catalyst and any unreacted starting materials. This may involve extraction, filtration, and washing steps.[2]
-
Solution 2: Appropriate Purification Technique: Column chromatography is a common method for purifying quinoline derivatives. Select a suitable solvent system to achieve good separation. Recrystallization can also be an effective purification method for solid products.[2]
Issue 2: Formation of Side Products
The formation of undesired side products can complicate purification and reduce the yield of the target quinoline.[1]
Possible Cause 1: Self-Aldol Condensation
Under basic conditions, the ketone or aldehyde containing the α-methylene group can undergo self-aldol condensation.[1]
-
Solution: To mitigate this, one can slowly add the carbonyl component to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. Alternatively, using a milder base or an acid catalyst can prevent this side reaction.[1]
Possible Cause 2: Self-Condensation of the 2-Aminoaryl Carbonyl Compound
The o-aminoaryl carbonyl compound can react with itself, particularly when it is unstable, leading to the formation of trimers or other polymeric materials.[4]
-
Solution: Optimizing the reaction temperature and using an appropriate catalyst can help to minimize this side product. For example, self-condensation of 2-aminobenzophenone can lead to the formation of dibenzo[b,f][1][2]diazocines, especially at high temperatures.[1]
Possible Cause 3: Formation of Regioisomers
When using an unsymmetrical ketone, the reaction can occur at two different α-methylene positions, resulting in a mixture of isomeric quinolines.[4]
-
Solution 1: Modifying the Ketone: Introducing a phosphoryl group on the α-carbon of the ketone can help prevent self-condensation and control regioselectivity.[3][4]
-
Solution 2: Using an Imine Analog: Instead of the o-aminoaryl aldehyde or ketone, its imine analog can be used to avoid the conditions that promote aldol reactions.[3][4]
-
Solution 3: Alternative Starting Materials: Using a β-keto ester instead of a simple ketone can often lead to a single regioisomer.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedländer synthesis?
A1: The Friedländer synthesis is the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active methylene group (a CH₂ group adjacent to an electron-withdrawing group like a carbonyl) to form a quinoline.[5] The reaction can be catalyzed by either acids or bases.[3][6] Two primary mechanisms are proposed. The first involves an initial aldol condensation followed by cyclization and dehydration. The second mechanism suggests the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.
Q2: What are the typical starting materials for this synthesis?
A2: The essential starting materials are a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound with a reactive α-methylene group.[1]
Q3: What are the common catalysts used in the Friedländer synthesis?
A3: A wide range of catalysts can be employed, including:
-
Acids: Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), as well as Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and scandium triflate (Sc(OTf)₃).[1][5]
-
Bases: Potassium hydroxide (KOH), sodium hydroxide (NaOH), and piperidine.[1]
-
Modern Catalysts: Recent advancements have introduced ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts to improve efficiency and sustainability.[1]
Q4: What are the main advantages of the Friedländer synthesis?
A4: The primary advantages include its simplicity, versatility in creating a wide range of substituted quinolines, and the use of readily available starting materials.[1]
Q5: Can the Friedländer synthesis be performed under "green" conditions?
A5: Yes, significant progress has been made in developing more environmentally friendly protocols. This includes the use of water as a solvent, solvent-free conditions, and recyclable catalysts such as solid acids and ionic liquids.[2]
Q6: How can I control regioselectivity when using an unsymmetrical ketone?
A6: Controlling regioselectivity with unsymmetrical ketones is a common challenge.[7] Strategies to address this include:
-
Directing Groups: Introducing a temporary directing group, such as a phosphonate group, on one of the α-carbons of the ketone can control the site of condensation.[7]
-
Catalyst Selection: The choice of catalyst can influence the regioselectivity of the reaction.[4]
-
Reaction Conditions: The solvent and temperature can also play a role in directing the cyclization.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for Friedländer Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-TsOH (10) | None | 120 | 0.5 | 92 | [1] |
| 2 | Sc(OTf)₃ (2) | CH₃CN | 80 | 1 | 95 | [1] |
| 3 | FeCl₃ (5) | None | 100 | 2 | 88 | [1] |
| 4 | Ionic Liquid (10) | None | 80 | 0.75 | 94 | [2] |
| 5 | KOH (20) | Ethanol | Reflux | 8 | 75 | [1] |
| 6 | Zr(OTf)₄ (5) | Ethanol/Water (1:1) | 60 | 1.5 | 88+ | [2] |
| 7 | [Hbim]BF₄ | None | 100 | - | 93 | [2] |
| 8 | Brønsted acidic IL | None | 50 | 0.25 | 90 | [2] |
Note: Yields are highly substrate-dependent and the conditions listed are for specific examples found in the literature. Optimization for a new set of substrates is often necessary.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid (p-TsOH) under Solvent-Free Conditions
This protocol is adapted from a procedure utilizing p-TsOH as an efficient catalyst under solvent-free conditions, often accelerated by microwave irradiation.[1]
Reactant Preparation:
-
In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).[1]
Reaction Execution:
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 120-160°C) for a short period (e.g., 5-15 minutes).[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]
Protocol 2: Base-Catalyzed Synthesis
This is a general procedure for a base-catalyzed Friedländer synthesis.[1]
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).[1]
Addition of Reagents:
-
Add the ketone (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (0.2 mmol, 20 mol%).[1]
Reaction:
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.[1]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Friedländer synthesis.
Caption: Common side products in Friedländer synthesis and their solutions.
References
Technical Support Center: Purification of 1,4-Dihydroquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-dihydroquinoline derivatives. The following information is designed to address specific issues encountered during experimental work.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound derivatives and provides systematic solutions in a question-and-answer format.
Issue 1: Low Yield of Purified Product
-
Question: My overall yield after purification is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low recovery can stem from several factors throughout the purification process. A systematic approach to troubleshoot this issue is as follows:
-
Incomplete Reaction or Side Reactions: Ensure the preceding synthesis reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Unwanted side products can complicate purification and reduce the yield of the desired compound.
-
Loss During Extraction and Work-up:
-
Ensure the pH of the aqueous layer is optimized for your specific this compound derivative's pKa to prevent it from remaining in the aqueous phase during extraction.
-
Perform multiple extractions with a suitable organic solvent to maximize the recovery from the aqueous phase.
-
-
Compound Instability: this compound derivatives can be susceptible to oxidation to the corresponding quinoline.[1][2] It is advisable to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light.[3]
-
Irreversible Adsorption on Chromatography Media: Some nitrogen-containing heterocyclic compounds can strongly adhere to the acidic silica gel.[3] Consider using a less active stationary phase like neutral alumina or deactivating the silica gel by pre-flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).
-
Improper Crystallization Technique: Using an excessive amount of solvent during recrystallization will result in a significant portion of the compound remaining dissolved in the mother liquor, thus reducing the yield.[4] Use the minimum amount of hot solvent required for complete dissolution. Ensure the solution is sufficiently cooled to maximize crystal formation.[4]
-
Issue 2: Product Purity is Not Satisfactory
-
Question: After purification, my this compound derivative is still impure. How can I improve the purity?
-
Answer: Achieving high purity often requires optimization of the chosen purification technique.
-
Co-elution with Impurities in Column Chromatography: If your product co-elutes with an impurity, the solvent system lacks the necessary selectivity. Experiment with different solvent systems using TLC to achieve better separation before attempting another column chromatography. A shallower solvent gradient during elution can also improve separation.
-
Trapped Impurities in Crystals: Rapid crystallization can trap impurities within the crystal lattice.[4] Ensure slow crystal growth by allowing the solution to cool to room temperature slowly before further cooling in an ice bath. Washing the collected crystals with a small amount of cold solvent can remove adhering mother liquor containing impurities.
-
Persistent Colored Impurities: If your purified product has a persistent color, it may be due to highly conjugated impurities or oxidation products.[3] Pre-treating the crude product with activated carbon before recrystallization can help remove these colored impurities.[3] A subsequent filtration through celite is necessary to remove the activated carbon.[3]
-
Issue 3: The Purified Product is an Oil or Fails to Crystallize
-
Question: My this compound derivative "oils out" during recrystallization or remains an oil after solvent removal. What should I do?
-
Answer: The formation of an oil instead of a crystalline solid is a common issue.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of a supersaturated oil instead of crystals.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solution is Too Concentrated: A highly concentrated solution may crash out as an oil. Try adding a small amount of additional hot solvent to redissolve the oil and then cool it slowly.[4]
-
Inappropriate Solvent: The choice of solvent can significantly influence the crystallization process.[4] If oiling out persists, a different solvent or a solvent mixture should be screened. A solvent in which the compound has slightly lower solubility at elevated temperatures might be beneficial.
-
Melting Point of the Compound: If the melting point of your compound is lower than the boiling point of the solvent, it may melt in the hot solvent and oil out upon cooling.[3] Choose a lower-boiling solvent for recrystallization.
-
Presence of Impurities: Impurities can inhibit crystallization.[4] Consider a preliminary purification by column chromatography to remove impurities before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most common and effective purification techniques are column chromatography and recrystallization.[3] Column chromatography is typically used for the initial purification of the crude product to remove significant impurities, while recrystallization is excellent for obtaining a highly pure crystalline solid.[3][4] For challenging separations or to achieve very high purity, preparative high-performance liquid chromatography (HPLC) can be employed.[5][6]
Q2: What are the likely impurities in a synthesis of a this compound derivative?
A2: Potential impurities include unreacted starting materials, catalysts, by-products from side reactions, and the oxidized quinoline species.[1] The nature of the impurities will depend on the specific synthetic route employed.
Q3: How can I monitor the purity of my this compound derivative?
A3: Purity can be monitored by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A pure compound should show a single spot on TLC and a single peak in the HPLC chromatogram. ¹H NMR is particularly useful for identifying the presence of impurities by observing unexpected signals.
Q4: My purified this compound derivative decomposes or changes color upon storage. How can I improve its stability?
A4: this compound derivatives can be sensitive to air and light, leading to oxidation to the corresponding quinoline, which is often colored.[1][3] It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a freezer).[3]
Data Presentation
Table 1: Solvent Systems for Column Chromatography of this compound Derivatives
| Derivative Type | Stationary Phase | Eluent System | Typical Rf | Reference |
| General 1,4-dihydroquinolines | Silica Gel | Ethyl acetate/Petroleum ether | 0.3-0.5 | [7] |
| Fused Tetrahydroquinolines | Silica Gel | Hexane/Ethyl acetate | Not Specified | [1] |
| N-Boc-2-aryl-1,2-dihydroquinolines | Silica Gel | Diethyl ether/Hexane | Not Specified | [8] |
Table 2: Recrystallization Solvents for this compound Derivatives
| Derivative Class | Recommended Solvents | Reference |
| Quinolone-3-carboxylic acids | Ethanol, Methanol, Acetone, Ethyl acetate, Toluene | [4] |
| General 1,4-dihydroquinolines | Ethanol, Methanol, Dichloromethane/Hexane | [3] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound derivatives using silica gel column chromatography.
-
Solvent System Selection: Using TLC, determine an appropriate solvent system that provides good separation of your target compound from impurities. A solvent system that gives an Rf value of approximately 0.2-0.4 for the desired compound is often a good starting point. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.[7]
-
Column Packing:
-
Secure a glass column of an appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and to remove any air bubbles.[3][9]
-
Once the silica has settled, add a thin layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, use a "dry loading" method: dissolve the sample in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[10][11]
-
-
Elution:
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the fractions containing the pure compound.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Protocol 2: Recrystallization
This protocol describes a general method for the purification of solid this compound derivatives by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[4] Common solvents to screen include ethanol, methanol, acetone, and ethyl acetate.[4]
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.[4]
-
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently heat for a few minutes.[3]
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Then, place the flask in an ice bath to maximize the formation of crystals.[4]
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting flowchart for common purification problems.
Caption: Decision tree for selecting a suitable purification technique.
References
- 1. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]
identifying and minimizing side products in 1,4-dihydroquinoline synthesis
Welcome to the Technical Support Center for 1,4-Dihydroquinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered in this compound synthesis?
The most prevalent side products include over-oxidized quinolines, regioisomers, products from aldol condensation, and polymerization of starting materials. The specific side product profile often depends on the chosen synthetic route (e.g., Hantzsch, Friedländer, Doebner-von Miller).[1][2] In many cases, the desired this compound is an intermediate that can be readily oxidized to the more stable aromatic quinoline.[3]
Q2: How can I prevent the over-oxidation of my this compound product to the corresponding quinoline?
Over-oxidation is a common issue, as the dihydro- intermediate is susceptible to aromatization.[3] To minimize this:
-
Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent aerial oxidation.
-
Avoid Harsh Oxidizing Agents: Some synthetic methods, like the Doebner-von Miller reaction, may use an external oxidizing agent.[3] If the dihydroquinoline is the target, this agent should be omitted.
-
Moderate Reaction Temperature: High temperatures can promote oxidation. Operate at the lowest effective temperature.
-
Immediate Work-up and Purification: Promptly isolating the product after the reaction is complete can reduce its exposure to oxidative conditions.
Q3: My synthesis is producing a mixture of regioisomers. How can I improve the selectivity?
Regioselectivity is a significant challenge, particularly in syntheses like the Combes reaction, which involves unsymmetrical β-diketones.[2][4] Strategies to enhance regioselectivity include:
-
Steric Hindrance: Increasing the steric bulk on one of the carbonyl groups of the β-diketone can direct the initial nucleophilic attack of the aniline to the less hindered site.[2][4]
-
Electronic Effects: The electronic properties of substituents on both the aniline and the diketone influence the outcome. For example, methoxy-substituted anilines can favor the formation of specific isomers.[4]
-
Catalyst Choice: The acid catalyst can play a crucial role. Polyphosphoric acid (PPA) may offer better regioselectivity than sulfuric acid in some cases.[2][4]
Q4: What analytical techniques are best for identifying and quantifying side products?
A combination of chromatographic and spectroscopic methods is ideal for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase (RP-HPLC) with a UV detector, is the gold standard for separating the desired product from impurities and quantifying their relative amounts.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile and semi-volatile side products by providing both retention time and mass spectral data for structural elucidation.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of the main product and identifying unknown byproducts. Comparing the spectra of the crude product to the purified product can reveal the presence and nature of impurities.[7]
Troubleshooting Guides for Specific Syntheses
Hantzsch-Type Synthesis
The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines and related structures like dihydroquinolines.[8][9]
Problem: Low yield and formation of unidentified byproducts.
-
Symptom: The isolated product is a complex mixture, often showing unexpected signals in the NMR spectrum.[7]
-
Cause: The classical Hantzsch reaction can suffer from long reaction times and harsh conditions.[9] A common side reaction is the Knoevenagel condensation between the aldehyde and the β-keto ester, which can then proceed down alternative pathways.
-
Solution:
-
Optimize Catalyst: Use an acid catalyst like p-toluenesulfonic acid (PTSA) to improve reaction efficiency.[9]
-
Solvent System: Performing the reaction in aqueous micelles (e.g., using sodium dodecyl sulfate, SDS) can significantly improve yields.[8][9]
-
Energy Source: The use of microwave or ultrasonic irradiation can dramatically reduce reaction times and improve yields, often to over 90%.[8][9]
-
Friedländer Synthesis
This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1]
Problem: Formation of byproducts from aldol condensation.
-
Symptom: The crude product contains significant impurities derived from the self-condensation of the carbonyl starting materials.
-
Cause: The acidic or basic conditions required for the Friedländer synthesis can also catalyze aldol side reactions.[2]
-
Solution:
-
Control Temperature: Carefully manage the reaction temperature, as higher temperatures often favor side reactions.[1]
-
Use Milder Catalysts: Employing milder catalysts can prevent the harsh conditions that lead to byproducts.[1]
-
Staged Addition: Add the more reactive carbonyl component slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.
-
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative via Hantzsch Reaction
This protocol describes a modern, efficient synthesis using ultrasonic irradiation.[9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
p-Toluenesulfonic acid (PTSA) (0.15 mmol)
-
Sodium dodecyl sulfate (SDS) aqueous solution (0.1 M, 5 mL)
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a 50 mL flask, combine the aldehyde, dimedone, ethyl acetoacetate, ammonium acetate, and PTSA.
-
Add 5 mL of the 0.1 M aqueous SDS solution.
-
Place the flask in an ultrasonic bath and irradiate at a temperature of 35-40°C for the time specified by the reaction monitoring (typically 1-2 hours).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Filter the solid product, wash with cold water, and then recrystallize from ethanol to afford the pure polyhydroquinoline derivative.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of a synthesized this compound.[5]
Instrumentation & Conditions:
-
HPLC System: With UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution with Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).
-
Gradient Program: 0-20 min: 30-90% A; 20-25 min: 90% A; 25-30 min: 30% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the test sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject a blank (acetonitrile), followed by the prepared sample solution.
-
Analysis: Record the chromatogram. The purity is calculated based on the relative peak area of the main product compared to the total area of all peaks.
Quantitative Data
Table 1: Effect of Catalyst and Reaction Conditions on a Hantzsch-type Synthesis Yield.
| Entry | Aldehyde | Catalyst | Solvent | Conditions | Time (h) | Yield (%) |
| 1 | 4-Cl-C₆H₄CHO | None | Ethanol | Reflux | 8 | 52 |
| 2 | 4-Cl-C₆H₄CHO | PTSA | Ethanol | Reflux | 5 | 75 |
| 3 | 4-Cl-C₆H₄CHO | PTSA | H₂O (SDS) | Stirring, RT | 6 | 85 |
| 4 | 4-Cl-C₆H₄CHO | PTSA | H₂O (SDS) | Sonication, 35°C | 1 | 96 |
| 5 | 4-MeO-C₆H₄CHO | PTSA | H₂O (SDS) | Sonication, 35°C | 1 | 94 |
Data compiled from representative procedures to illustrate optimization trends.[9]
Visualized Workflows and Pathways
Caption: General troubleshooting workflow for synthesis optimization.
Caption: Desired vs. side product formation pathway.
Caption: Decision tree for selecting analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles [organic-chemistry.org]
Technical Support Center: Stability of 1,4-Dihydroquinoline Compounds in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dihydroquinoline compounds. The information addresses common stability issues encountered in solution during experimental work.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving stability problems with this compound compounds in solution.
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: Loss of compound concentration over a short period, appearance of unknown peaks in analytical chromatograms (e.g., HPLC), or a change in the solution's color or clarity.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Oxidation | 1,4-Dihydroquinolines are susceptible to oxidation, often converting to the corresponding quinoline.[1] - Action: Degas solvents before use. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants such as Butylated Hydroxytoluene (BHT) or a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the solution.[2][3][4] |
| Inappropriate pH | The stability of quinoline derivatives can be pH-dependent.[5][6] Extreme pH values can catalyze hydrolysis or other degradation reactions.[5][7] - Action: Determine the optimal pH range for your compound's stability. Use a suitable buffer system to maintain the pH.[8][9] Start with a neutral pH buffer (e.g., phosphate buffer, pH 7.4) and explore mildly acidic or basic conditions if instability persists. |
| Photodegradation | Exposure to light, especially UV light, can induce degradation of similar heterocyclic compounds like 1,4-dihydropyridines.[10] - Action: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.[11][12][13] |
| Thermal Degradation | Elevated temperatures can accelerate degradation.[14][15] - Action: Store stock solutions and experimental samples at appropriate low temperatures (e.g., 4°C or -20°C). Avoid prolonged exposure to high temperatures during experimental procedures. |
Issue 2: Inconsistent or Irreproducible Experimental Results
-
Symptom: High variability in analytical measurements or biological assay results between replicate experiments or over time.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Inconsistent Solution Preparation | Variations in solvent quality, pH, or the presence of contaminants can affect stability. - Action: Use high-purity, degassed solvents. Prepare fresh solutions for each experiment. Ensure the pH is consistent across all samples by using a calibrated pH meter and appropriate buffers. |
| Progressive Degradation During Experiment | The compound may be degrading over the course of a lengthy experiment. - Action: Include a time-zero control and samples at various time points to monitor stability. If significant degradation is observed, consider shortening the experimental duration or implementing stabilization strategies. |
| Interaction with Other Components | Excipients, salts, or other molecules in the solution may be reacting with the this compound. - Action: Conduct compatibility studies by analyzing the stability of the compound in the presence of each individual component of the solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound compounds in solution?
A1: The most common degradation pathway is the oxidation of the this compound ring to form the corresponding aromatic quinoline derivative.[1] This process leads to a loss of the compound's intended biological activity. Other potential degradation pathways, especially under forced conditions, may include hydrolysis of functional groups and photodegradation, which can lead to the formation of various by-products.[7][10]
Q2: How can I proactively prevent the degradation of my this compound compound?
A2: To prevent degradation, it is recommended to:
-
Control the Atmosphere: Work under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.
-
Optimize pH: Use a buffered solution at a pH where the compound exhibits maximum stability.
-
Protect from Light: Use amber glassware or foil to shield solutions from light.
-
Control Temperature: Store solutions at low temperatures (refrigerated or frozen).
-
Use Stabilizers: Consider adding antioxidants like BHT (typically 0.01-0.1%) or a chelating agent like EDTA (typically 0.01-0.05%) to your solutions to inhibit oxidative degradation.[2][3][16]
Q3: What analytical methods are suitable for assessing the stability of this compound compounds?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[17][18][19] This method should be able to separate the intact parent compound from its degradation products. Method validation according to ICH guidelines is crucial to ensure accuracy and reliability.[20]
Q4: How do I perform a forced degradation study for my this compound compound?
A4: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of your compound and to develop a stability-indicating analytical method.[7][17][21][22][23] The study typically involves exposing the compound to the following conditions:
| Stress Condition | Typical Experimental Setup |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature for a defined period. |
| Oxidation | 3% H₂O₂ in the dark at room temperature for a defined period. |
| Thermal Degradation | Heating the solid compound or a solution at a high temperature (e.g., 80°C) for a defined period. |
| Photodegradation | Exposing the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[11][12] |
The extent of degradation should be monitored at various time points, aiming for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.
Experimental Protocols
Protocol 1: General Stability-Indicating RP-HPLC Method Development
This protocol outlines a starting point for developing a Reverse-Phase HPLC method to assess the stability of this compound compounds.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: Start with a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes to separate the parent compound from potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of the this compound compound (typically determined by a UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[20]
Protocol 2: Sample Preparation for Forced Degradation Studies
-
Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature or 60°C. At specified time points, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to the target analytical concentration.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Protect from light and incubate at room temperature. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal: Dilute the stock solution with a suitable solvent (e.g., water:acetonitrile 50:50) to 100 µg/mL. Incubate at 80°C. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Photostability: Prepare two solutions of the compound in a transparent container at 100 µg/mL. Expose one to a photostability chamber according to ICH Q1B guidelines.[11][12] Keep the other wrapped in foil as a dark control. Analyze both solutions at the end of the exposure period.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential role of 1,4-dihydroquinolines in redox signaling.
References
- 1. web.vscht.cz [web.vscht.cz]
- 2. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilizing Polysorbate 20 and 80 Against Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 14. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. tnsroindia.org.in [tnsroindia.org.in]
- 20. ijpras.com [ijpras.com]
- 21. ajpsonline.com [ajpsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. jetir.org [jetir.org]
Technical Support Center: Catalyst Selection for Efficient 1,4-Dihydroquinoline Synthesis
Welcome to the technical support center for 1,4-dihydroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 1,4-dihydroquinolines and what are the typical catalysts used?
A1: The synthesis of 1,4-dihydroquinolines can be achieved through various methods, with the Hantzsch synthesis and variations of the Friedländer annulation being common.[1][2] The choice of catalyst is crucial and depends on the specific reaction. Common catalysts include:
-
Organocatalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and bases like morpholine are often employed.[1][3]
-
Lewis Acids: Metal salts such as Silver Triflate (AgOTf), Indium(III) chloride (InCl₃), and Iron(III) chloride (FeCl₃) are effective in promoting cyclization.[4][5]
-
Heterogeneous Catalysts: Solid-supported catalysts like zeolites, metal-organic frameworks (MOFs), and resins such as Amberlyst-15 offer advantages in terms of recovery and reusability.[6][7][8]
-
Transition-Metal Catalysts: Palladium-based catalysts are used in reductive hydrogenation and coupling-cyclization reactions.[9][10]
Q2: How do I select the best catalyst for my specific substrates?
A2: Catalyst selection is highly substrate-dependent.[11] Consider the electronic properties of your starting materials. For instance, aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂, -CO₂Me) often give higher yields in certain syntheses.[4][5] If you are using sensitive functional groups, a milder catalyst system, such as an organocatalyst or a modern nanocatalyst, may be preferable to harsh acidic or basic conditions.[11][12] The workflow below provides a general guide for catalyst selection.
Q3: What is the role of the solvent in the synthesis of 1,4-dihydroquinolines?
A3: The solvent can significantly influence reaction efficiency and selectivity.[4][9] Polar solvents like ethanol or acetonitrile have been shown to improve yields in some cases.[4][5] In certain protocols, particularly those accelerated by microwaves, solvent-free conditions can be highly effective, offering environmental benefits and potentially shorter reaction times.[6] Aqueous micellar systems, using surfactants like sodium dodecyl sulfate (SDS), provide a green and efficient medium for reactions catalyzed by agents like p-TSA.[1]
Troubleshooting Guides
This guide addresses specific problems that may arise during the synthesis of 1,4-dihydroquinolines.
Issue 1: Low or No Product Yield
Low conversion of starting materials is a common challenge. The following workflow and Q&A can help diagnose the issue.
Q: My reaction is not proceeding, and I'm recovering mostly starting material. What should I check first?
A: First, ensure the purity of your reagents. Impurities, especially water in some acid-catalyzed reactions, can be detrimental.[11] The 2-aminoaryl carbonyl compounds should be pure to avoid interference.[11] If reagents are pure, the next step is to re-evaluate your catalyst choice. A standard acid or base catalyst may be ineffective for your specific substrates.[11] Consider screening a panel of catalysts with different properties (e.g., Lewis acids like AgOTf, Brønsted acids like p-TsOH, or heterogeneous catalysts).[5][11]
Q: I'm observing a low yield despite trying different catalysts. What other parameters can I optimize?
A: Suboptimal reaction conditions are a likely cause.[4]
-
Temperature: Reaction temperature is critical. Some reactions require heating to proceed efficiently, while high temperatures can sometimes promote side reactions like self-condensation.[5][11] A systematic temperature screen is recommended.
-
Solvent: The choice of solvent can impact reactant solubility and catalyst activity.[4] If you are using a non-polar solvent, try switching to a more polar one like ethanol or acetonitrile.[4][5]
-
Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal time.[13]
Issue 2: Formation of Multiple Products/Byproducts
The formation of side products can reduce the yield of the desired this compound and complicate purification.[11]
Q: My main byproduct appears to be the fully oxidized quinoline. How can I prevent this?
A: The this compound product can sometimes be oxidized to the corresponding quinoline, especially at high temperatures or in the presence of air.[4][5] To minimize this, try running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4] In some cases, choosing a different, milder catalyst system can also prevent over-oxidation.[4]
Q: I'm seeing significant amounts of self-condensation products from my carbonyl starting materials. How can I mitigate this?
A: Self-aldol condensation of the α-methylene carbonyl compound is a common side reaction, particularly under basic conditions.[11] To address this, you can try the slow addition of the carbonyl component to the reaction mixture.[11] Alternatively, switching from a base catalyst to an acid catalyst can often prevent this side reaction.[11]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the synthesis of this compound derivatives using various catalytic methods.
Table 1: Organocatalyzed Synthesis of 1,4-Dihydroquinolines
| Catalyst (mol%) | Starting Materials | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Morpholine (20) | o-tosylaminophenyl-p-QM + ynal | Toluene | 80 | 12 h | up to 99 | [3] |
| p-TSA (10) | Aldehyde + Amine + β-ketoester | SDS/H₂O | RT | 1 h (ultrasound) | ~95 (quantitative) | [1] |
| L-proline | 2-aminoacetophenone + benzaldehyde | RT | - | - | 79-93 | [9] |
Table 2: Metal-Catalyzed Synthesis of 1,4-Dihydroquinolines
| Catalyst (mol%) | Starting Materials | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| AgOTf (20) | Embelin + 4-nitrobenzaldehyde + aniline | EtOH | 150 (MW) | 15 min | 80 | [5] |
| AgOTf (20) | Embelin + 3,4-dimethoxybenzaldehyde + aniline | EtOH | 150 (MW) | 15 min | 56 | [5][14] |
| Zn-MOF (8 mg) | Aromatic aldehyde + ethyl acetoacetate + dimedone + NH₄OAc | PEG-400 | 80 | 70-180 min | Good | [7] |
| 5% Pd/C | 2-nitroarylketone | - | - | - | 93-98 | [9] |
| FeCl₃ | 2-aminoaryl ketone + α-methylene carbonyl | - | - | - | - | [11] |
Experimental Protocols
Protocol 1: Organocatalytic Synthesis using Morpholine
This protocol is adapted from a procedure for the domino aza-Michael/1,6-addition reaction to form 4-aryl-1,4-dihydroquinolines.[3]
-
Reactant Preparation: To a reaction tube, add the ortho-tosylaminophenyl-substituted para-quinone methide (0.1 mmol), the ynal (0.12 mmol), and morpholine (0.02 mmol, 20 mol%).
-
Solvent Addition: Add 1.0 mL of toluene to the reaction tube.
-
Reaction: Stir the mixture at 80 °C for the time indicated by TLC monitoring (typically 12 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired this compound.[3]
Protocol 2: Lewis Acid-Catalyzed Synthesis using AgOTf (Microwave-Assisted)
This protocol is adapted from a procedure for the synthesis of dihydroquinoline embelin derivatives.[5]
-
Reactant Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine embelin (0.068 mmol), the aromatic aldehyde (1.5 equiv), and the aniline (1.5 equiv).
-
Catalyst and Solvent Addition: Add Silver Triflate (AgOTf) (0.0136 mmol, 20 mol%) and 2 mL of ethanol (EtOH).
-
Reaction: Seal the microwave tube and irradiate the reaction mixture at 150 °C for 15 minutes.
-
Workup: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude mixture by column chromatography to isolate the product.[5]
Protocol 3: Heterogeneous Catalysis using a Zn-MOF
This protocol describes a general procedure for the Hantzsch synthesis of polyhydroquinolines using a reusable Zn-MOF catalyst.[7]
-
Reaction Setup: In a flask, mix the substituted aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), dimedone (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Catalyst and Solvent Addition: Add the Zn-MOF microsphere catalyst (8 mg) and PEG-400 (2 mL).
-
Reaction: Stir the mixture at 80 °C for 70–180 minutes, monitoring completion by TLC.
-
Catalyst Recovery: After the reaction, cool the mixture to room temperature. The heterogeneous catalyst can be separated by simple filtration.
-
Purification: The filtrate can then be further processed to isolate the pure product. The recovered catalyst can be washed, dried, and reused for subsequent reactions.[7]
References
- 1. Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles [organic-chemistry.org]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microporous hierarchically Zn-MOF as an efficient catalyst for the Hantzsch synthesis of polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Purification of Polar 1,4-Dihydroquinoline Analogs
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar 1,4-dihydroquinoline analogs.
Frequently Asked Questions (FAQs)
Q1: Why are polar this compound analogs difficult to purify?
Polar this compound analogs present unique purification challenges due to their inherent chemical properties. Their polarity can lead to poor retention on traditional reversed-phase chromatography columns, often causing them to elute in the solvent front. Additionally, the basic nature of the nitrogen atom in the dihydroquinoline ring can cause strong interactions with the acidic silanol groups on standard silica gel, leading to peak tailing in HPLC and streaking in column chromatography. Some derivatives can also be unstable on acidic stationary phases like silica gel.
Q2: What are the primary purification techniques for polar this compound analogs?
The most common purification techniques include:
-
Flash Column Chromatography: Often the first choice for purification, but may require optimization to handle the polarity and basicity of the compounds.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for difficult separations, with reversed-phase (RP-HPLC) being common. However, modifications are often necessary for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for very polar compounds that are not well-retained by reversed-phase columns.[1]
Q3: How do I select the appropriate purification technique?
The choice of technique depends on the specific properties of your analog, the nature of the impurities, and the desired scale and purity of the final product. A general approach is to start with flash column chromatography for initial purification and then proceed to recrystallization or preparative HPLC for final polishing, if necessary. For highly polar compounds that are problematic in both normal and reversed-phase chromatography, HILIC should be considered.[1]
Troubleshooting Guides
Flash Column Chromatography
Issue 1: My compound streaks badly on the silica gel column and I get poor separation.
-
Question: What causes streaking of polar basic compounds on silica gel? Answer: The basic nitrogen on the this compound ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow and uneven movement down the column, resulting in streaking and poor separation.
-
Question: How can I prevent streaking? Answer:
-
Use a mobile phase modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent. A common starting point is 0.5-2% TEA in your solvent system (e.g., ethyl acetate/hexane). This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as amino-functionalized silica.
-
Issue 2: My polar compound either stays at the baseline or flushes through the column very quickly.
-
Question: Why is it difficult to get good retention for my polar compound? Answer: This is a common problem of "all or nothing" chromatography. In a non-polar solvent system (like hexane/ethyl acetate), your polar compound may have very strong interactions with the silica and not move. In a highly polar solvent system (like dichloromethane/methanol), the solvent itself may be so strongly attracted to the silica that it displaces your compound entirely, causing it to elute with the solvent front.
-
Question: How can I achieve an optimal retention factor (Rf) of 0.2-0.4? Answer:
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This allows the less polar impurities to elute first, followed by your compound of interest as the solvent becomes strong enough to displace it from the silica gel.
-
Try a different solvent system: For highly polar compounds, a mixture of dichloromethane and methanol is often more effective than ethyl acetate and hexane.[2]
-
Consider HILIC: For very polar compounds, HILIC is a suitable technique where a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[1]
-
Recrystallization
Issue 1: My compound "oils out" instead of forming crystals.
-
Question: What does it mean when my compound "oils out"? Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if it is cooled too quickly.[3]
-
Question: How can I prevent my compound from oiling out? Answer:
-
Cool the solution slowly: Allow the hot, saturated solution to cool gradually to room temperature before placing it in an ice bath.[3]
-
Use more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.[3]
-
Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent pair.[3]
-
Issue 2: No crystals form, even after cooling the solution for a long time.
-
Question: Why are no crystals forming? Answer: Crystal formation requires a supersaturated solution and a nucleation event. It's possible your solution is not sufficiently saturated, or that nucleation has not been initiated.
-
Question: How can I induce crystallization? Answer:
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. This can create a rough surface that promotes nucleation.
-
Add a seed crystal: If you have a small crystal of the pure compound, adding it to the solution can initiate crystallization.
-
Reduce the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of your compound and induce supersaturation.
-
Add an anti-solvent: If your compound is dissolved in a good solvent, you can slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
-
Preparative HPLC
Issue 1: My polar compound has poor retention and elutes near the solvent front on a C18 column.
-
Question: Why is my polar compound not retained on a C18 column? Answer: C18 columns have a non-polar stationary phase. Polar compounds have a higher affinity for the polar mobile phase (typically a mixture of water and acetonitrile or methanol) and therefore do not interact strongly with the stationary phase, leading to poor retention.
-
Question: How can I increase the retention of my polar compound? Answer:
-
Use a highly aqueous mobile phase: Increase the percentage of the aqueous component in your mobile phase (e.g., start with 95% water).
-
Use a polar-embedded or polar-endcapped column: These columns are designed to have better retention for polar compounds.
-
Switch to HILIC: HILIC is specifically designed for the separation of polar compounds and uses a polar stationary phase with a largely organic mobile phase.[1]
-
Issue 2: I'm observing significant peak tailing for my this compound analog.
-
Question: What causes peak tailing in RP-HPLC for these compounds? Answer: Residual, un-capped silanol groups on the silica support of the stationary phase can be acidic and interact with the basic nitrogen of the this compound, causing peak tailing.
-
Question: How can I improve the peak shape? Answer:
-
Adjust the mobile phase pH: Adding an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the basic nitrogen of your compound. This can lead to more consistent interactions and sharper peaks.
-
Use a mobile phase modifier: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.
-
Use a highly deactivated column: Modern HPLC columns with advanced end-capping have fewer free silanol groups and are better suited for basic compounds.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Column Chromatography of Polar this compound Analogs
| Polarity of Analog | Stationary Phase | Recommended Solvent System (Gradient Elution) | Modifier |
| Moderately Polar | Silica Gel | Hexane / Ethyl Acetate (e.g., 100% Hexane to 50% Ethyl Acetate)[2] | 0.5-2% Triethylamine |
| Polar | Silica Gel | Dichloromethane / Methanol (e.g., 100% Dichloromethane to 10% Methanol)[2] | 0.5-2% Triethylamine |
| Very Polar | Silica Gel (HILIC mode) | Acetonitrile / Water (e.g., 95:5 to 60:40)[1] | 10-20 mM Ammonium Acetate or Formate |
| Acid Sensitive | Alumina (Neutral) | Dichloromethane / Methanol | Not always necessary |
Table 2: Common Solvents for Recrystallization of Polar this compound Analogs
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good general-purpose solvent for moderately polar compounds. Often used in combination with water. |
| Methanol | Polar | 65 | Similar to ethanol, but more polar and has a lower boiling point. |
| Isopropanol | Polar | 82 | Can be a good alternative to ethanol. |
| Acetone | Polar | 56 | Good for compounds of intermediate polarity.[3] |
| Ethyl Acetate | Moderately Polar | 77 | Useful for less polar analogs. |
| Acetonitrile | Polar | 82 | Can be a good solvent for a range of polarities. |
| Ethanol/Water | Polar | Variable | A common solvent pair. The compound is dissolved in hot ethanol, and water is added until turbidity is observed. |
| Acetone/Hexane | Polar/Non-polar | Variable | A solvent/anti-solvent system for compounds soluble in acetone but not in hexane. |
Table 3: Starting Conditions for Preparative RP-HPLC of Polar this compound Analogs
| Parameter | Recommended Condition | Rationale |
| Column | C18, Polar-Embedded or Polar-Endcapped (e.g., 150 x 20 mm, 5 µm) | To enhance retention of polar analytes. |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Acid modifier to improve peak shape of basic compounds. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA | Organic solvent for elution. |
| Gradient | Start with high aqueous content (e.g., 5-10% B) and slowly increase to elute the compound. | To retain and then elute the polar compound effectively. |
| Flow Rate | Dependent on column dimensions (e.g., 15-25 mL/min for a 20 mm ID column). | To be scaled from analytical to preparative conditions. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax of the compound). | For monitoring elution and triggering fraction collection. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound. For polar, basic analogs, include 0.5-2% triethylamine in the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and crack-free bed.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, use "dry loading": adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin elution with the selected mobile phase. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution process by TLC.
-
Product Isolation: Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 3: General Procedure for Preparative RP-HPLC
-
Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition and gradient for separation.
-
System Preparation: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.
-
Injection and Elution: Inject the sample onto the column and begin the gradient elution.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of the target compound.
-
Purity Analysis and Isolation: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent, often by lyophilization for aqueous mobile phases, to obtain the final product.
Mandatory Visualizations
Caption: General purification workflow for polar this compound analogs.
Caption: Troubleshooting decision tree for column chromatography issues.
Caption: Selection of chromatography technique based on compound polarity.
References
Technical Support Center: Prevention of 1,4-Dihydroquinoline Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1,4-dihydroquinolines to their corresponding quinoline counterparts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development activities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and storage of 1,4-dihydroquinolines.
| Problem | Possible Cause(s) | Recommended Solutions |
| Color change of solid compound (e.g., yellowing) upon storage. | Oxidation to the quinoline derivative, which is often colored. | 1. Verify the purity of your sample using HPLC or TLC. 2. Review your storage conditions. Ensure the compound is protected from light, stored at a low temperature (≤ 4°C), and in a dry environment. 3. For future storage, flush the container with an inert gas (argon or nitrogen) before sealing.[1] |
| Appearance of a new, more polar spot on TLC after purification or storage. | The oxidized quinoline is generally more polar than the parent 1,4-dihydroquinoline. | 1. This is a strong indicator of oxidation. Quantify the extent of degradation using HPLC. 2. If the level of the quinoline impurity is unacceptable, the compound may need to be re-purified. 3. Immediately implement more stringent storage and handling conditions (see protocols below). |
| Low yield of this compound during synthesis. | Oxidation of the product during the reaction or workup. This is a common side reaction in many syntheses, such as the Hantzsch reaction for analogous 1,4-dihydropyridines.[2] | 1. Conduct the reaction under an inert atmosphere (nitrogen or argon). 2. Use degassed solvents to minimize dissolved oxygen. 3. Optimize reaction time and temperature; prolonged heating can promote oxidation. 4. During workup, minimize exposure to air. Consider performing extractions and filtrations under a blanket of inert gas. |
| Product degrades during column chromatography. | Exposure to oxygen in the air and on the surface of the silica gel. | 1. Use a flash chromatography setup that allows for purification under a positive pressure of inert gas. 2. De-gas the chromatography solvents before use. 3. Consider using a less active stationary phase like neutral alumina if the compound is particularly sensitive. |
| Loss of potency of a this compound solution in a biological assay. | Degradation of the compound in the assay medium. | 1. Prepare fresh solutions immediately before each experiment. 2. If a stock solution must be used, ensure it is stored frozen (e.g., -20°C or -80°C), protected from light, and used for a minimal amount of time. 3. Consider the addition of an antioxidant to the solution, if compatible with the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote the oxidation of 1,4-dihydroquinolines?
A1: The primary factors are exposure to atmospheric oxygen, light (especially UV), and elevated temperatures. The presence of trace metals can also catalyze the oxidation process.
Q2: What are the ideal storage conditions for solid this compound compounds?
A2: To minimize oxidation, 1,4-dihydroquinolines should be stored:
-
In the dark: Use amber vials or wrap containers in aluminum foil.
-
At low temperatures: Refrigeration (4°C) or freezing (-20°C to -80°C) is recommended.
-
Under an inert atmosphere: For sensitive compounds or long-term storage, flushing the container with argon or nitrogen is critical to displace oxygen.[1]
Q3: How can I protect solutions of 1,4-dihydroquinolines from degradation?
A3: Due to their inherent instability in solution, it is best to prepare solutions fresh. If storage is necessary, take the following precautions:
-
Use high-purity, degassed solvents.
-
Store solutions in amber vials, protected from light.
-
Store at low temperatures (-20°C or -80°C).
-
Consider adding a compatible antioxidant.
Q4: What types of antioxidants can be used to stabilize 1,4-dihydroquinolines?
A4: Radical-scavenging antioxidants can be effective. Commonly used antioxidants for other sensitive organic molecules include butylated hydroxytoluene (BHT), vitamin E (α-tocopherol), and ascorbic acid.[3][4][5] The choice and concentration of the antioxidant must be compatible with the downstream application of the this compound. It is recommended to perform a small-scale stability study to determine the most effective antioxidant for your specific compound.
Q5: How can I monitor the oxidation of my this compound?
A5: The most common methods are thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). On a TLC plate, the quinoline product will typically have a different Rf value (often lower, indicating higher polarity) than the this compound. HPLC provides a quantitative measure of the purity and can be used to determine the rate of degradation in a stability study.
Quantitative Data
The following table summarizes the effectiveness of various storage conditions on the stability of a generic this compound. Note: These are representative data and actual stability will be compound-specific.
| Storage Condition | Atmosphere | Temperature | Light Condition | % Purity after 3 Months |
| 1 | Air | Room Temp (25°C) | Ambient Light | < 80% |
| 2 | Air | 4°C | Dark | ~ 90% |
| 3 | Argon | 4°C | Dark | > 98% |
| 4 | Argon | -20°C | Dark | > 99% |
Experimental Protocols
Protocol 1: Stability Study of a this compound using HPLC
Objective: To quantify the rate of degradation of a this compound under various storage conditions.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Appropriate buffer for the mobile phase
-
Amber HPLC vials
-
HPLC system with a UV detector
Method:
-
Preparation of Stock Solution: Accurately weigh a known amount of the this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to make a stock solution of known concentration (e.g., 1 mg/mL). Protect this solution from light at all times.
-
Forced Degradation (Optional): To identify the HPLC peak corresponding to the oxidized quinoline, a small portion of the stock solution can be subjected to forced degradation by exposing it to UV light for a few hours or by adding a mild oxidizing agent. Analyze this sample by HPLC.
-
Stability Study Setup: Aliquot the stock solution into several amber HPLC vials. Store these vials under the desired test conditions (e.g., room temperature/ambient light, 4°C/dark, -20°C/dark).
-
Time Zero Analysis: Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the t=0 reference.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of acetonitrile and water with a buffer (e.g., phosphoric acid or formic acid for MS compatibility).[6] A gradient or isocratic method may be used to achieve good separation between the this compound and the quinoline.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the this compound and the expected quinoline absorb.
-
-
Time Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, 30 days), retrieve a vial from each storage condition, allow it to come to room temperature, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the this compound remaining at each time point relative to the t=0 sample by comparing the peak areas.
Protocol 2: Purification of a this compound by Column Chromatography under an Inert Atmosphere
Objective: To purify a this compound while minimizing oxidation.
Materials:
-
Crude this compound
-
Silica gel or neutral alumina
-
Degassed chromatography solvents
-
Glass column with stopcock
-
Source of inert gas (argon or nitrogen) with a regulator
-
Schlenk flasks or round-bottom flasks with septa for fraction collection
Method:
-
Solvent Degassing: Degas all chromatography solvents by sparging with argon or nitrogen for at least 30 minutes.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, non-polar eluent.
-
Inert Atmosphere Setup: Gently flush the packed column with the inert gas from the top. Maintain a slow, positive pressure of the inert gas throughout the purification process.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with the determined solvent system, collecting fractions in flasks that have been previously flushed with inert gas.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. It is advisable to introduce inert gas into the flask when releasing the vacuum to prevent exposure of the purified product to air.
Protocol 3: Long-Term Storage of 1,4-Dihydroquinolines
Objective: To properly store a purified this compound for maximum stability.
Materials:
-
Purified this compound (solid)
-
Amber glass vial with a screw cap and a PTFE-lined septum
-
Source of argon or nitrogen
-
Parafilm or electrical tape
Method:
-
Place the solid this compound into the amber vial.
-
Insert a needle connected to the inert gas line through the septum, and a second, shorter needle as an outlet.
-
Gently flush the vial with the inert gas for several minutes to displace all the air.
-
Remove the outlet needle first, followed by the gas inlet needle.
-
Quickly seal the cap tightly.
-
For extra security, wrap the cap and neck of the vial with Parafilm.
-
Store the vial in a freezer (-20°C or colder) and in the dark.
Visualizations
Oxidation Mechanism of this compound
Caption: A simplified two-step mechanism for the oxidation of this compound.
Troubleshooting Workflow for this compound Instability
Caption: A decision-making workflow for troubleshooting the oxidation of 1,4-dihydroquinolines.
References
- 1. A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascorbic acid, glutathione and synthetic antioxidants prevent the oxidation of vitamin E in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the dual functions of butylated hydroxytoluene, vitamin E and vitamin C as antioxidants and anti-glycation agents in vitro: Implications for skin health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of 1,4-Dihydroquinoline and 1,2-Dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and reactivity of 1,4-dihydroquinoline and 1,2-dihydroquinoline, two important heterocyclic scaffolds in medicinal chemistry and materials science. This document summarizes key synthetic methodologies with reported yields, explores their distinct reactivity profiles based on experimental and theoretical data, and provides detailed experimental protocols for representative syntheses.
Introduction
Dihydroquinolines, partially saturated derivatives of the quinoline ring system, exist as several constitutional isomers, with this compound and 1,2-dihydroquinoline being the most extensively studied. Their distinct structural features—a conjugated diene system within the nitrogen-containing ring for the 1,4-isomer and an enamine-like double bond for the 1,2-isomer—give rise to different synthetic strategies and reactivity patterns. Understanding these differences is crucial for the rational design and development of novel therapeutic agents and functional materials.
Synthesis of Dihydroquinoline Isomers
The synthesis of 1,4- and 1,2-dihydroquinolines can be achieved through various strategies, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions.
Synthesis of 1,4-Dihydroquinolines
The Hantzsch synthesis and its variations are classic and widely employed methods for constructing the 1,4-dihydropyridine core, which can be extended to 1,4-dihydroquinolines. Additionally, modern transition-metal-free methods offer efficient and environmentally benign alternatives.
A notable transition-metal-free approach involves the intermolecular cascade cyclization of enaminones with aldehydes. This method provides access to a variety of this compound derivatives in moderate to good yields.[1]
Synthesis of 1,2-Dihydroquinolines
The synthesis of 1,2-dihydroquinolines often involves metal-catalyzed intramolecular cyclizations or dearomatization of quinolines. Gold-catalyzed intramolecular hydroarylation of N-propargylanilines is an efficient method for preparing 4-substituted-1,2-dihydroquinolines.[2] Another powerful strategy is the gold(I)-catalyzed tandem hydroamination-hydroarylation of aromatic amines and alkynes, which can be accelerated by microwave irradiation.[3]
Comparative Synthesis Data
The following table summarizes representative synthetic methods for 1,4- and 1,2-dihydroquinolines with their reported yields.
| Isomer | Synthetic Method | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Hantzsch-type reaction | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Reflux in ethanol | ~85% | [General knowledge] |
| This compound | Transition-metal-free cascade cyclization | Enaminone, o-Bromobenzaldehyde | DBU, Toluene, 120 °C | 75% | [1] |
| 1,2-Dihydroquinoline | Au(I)-catalyzed Intramolecular Hydroarylation | N-Ethoxycarbonyl-N-propargylaniline | JohnPhosAu(MeCN)SbF6, CH2Cl2, 80 °C | 82% | [2] |
| 1,2-Dihydroquinoline | Au(I)-catalyzed Tandem Hydroamination/Hydroarylation | m-Anisidine, Phenylacetylene | [Au(PPh3)Cl]/AgOTf, NH4PF6, CH3CN, MW, 150 °C | 89% | [3] |
Reactivity of Dihydroquinoline Isomers
The differing placement of the double bond in 1,4- and 1,2-dihydroquinolines dictates their chemical reactivity. A primary reaction for both isomers is oxidation to the fully aromatic quinoline. However, their susceptibility to electrophilic and nucleophilic attack differs significantly.
Oxidation to Quinolines
Both 1,4- and 1,2-dihydroquinolines can be oxidized to their corresponding quinoline derivatives. This aromatization is a common transformation and can be achieved using a variety of oxidizing agents. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an effective reagent for the dehydrogenation of dihydroquinolines.
Electrophilic and Nucleophilic Addition
The reactivity of the double bonds in the two isomers towards electrophiles and nucleophiles is expected to differ based on their electronic nature.
-
This compound : The conjugated diene-like system in the 1,4-isomer can undergo electrophilic addition. Protonation or reaction with an electrophile can lead to a stabilized carbocation, which can then be attacked by a nucleophile at either the C2 or C4 position (1,2- and 1,4-addition, respectively).[5][6][7]
-
1,2-Dihydroquinoline : The double bond in the 1,2-isomer has enamine character, making the C3 position nucleophilic and susceptible to attack by electrophiles. Conversely, the C2 position can be attacked by strong nucleophiles, especially after N-protection and activation. For instance, N-Boc-protected 2-aryl-1,2-dihydroquinolines can be deprotonated at C2 and subsequently trapped with an electrophile at C4.[8]
The following diagram illustrates the distinct reactivity patterns of the two isomers.
Figure 1. Comparative reactivity pathways of 1,4- and 1,2-dihydroquinoline.
Experimental Protocols
Detailed experimental procedures for the synthesis of representative 1,4- and 1,2-dihydroquinoline derivatives are provided below.
Synthesis of a this compound Derivative via Hantzsch Reaction
This protocol is adapted from the general procedure for the Hantzsch dihydropyridine synthesis.
Reaction Scheme:
Figure 2. Hantzsch synthesis of a 1,4-dihydropyridine.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium hydroxide (28-30% solution)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ethanol.
-
Add ammonium hydroxide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the desired this compound derivative.
Characterization Data (for Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate):
-
Appearance: Yellow crystalline solid.
-
Yield: Typically high, around 85-95%.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.4 (m, 5H, Ar-H), 5.65 (s, 1H, NH), 4.95 (s, 1H, C4-H), 4.0-4.2 (q, 4H, 2 x OCH₂CH₃), 2.3 (s, 6H, 2 x CH₃), 1.2 (t, 6H, 2 x OCH₂CH₃).
Synthesis of a 1,2-Dihydroquinoline Derivative via Gold-Catalyzed Intramolecular Hydroarylation[2]
This protocol describes the synthesis of ethyl 4-phenyl-1,2-dihydroquinoline-1-carboxylate.
Reaction Scheme:
Figure 3. Au(I)-catalyzed synthesis of a 1,2-dihydroquinoline.
Materials:
-
Ethyl phenyl(3-phenylprop-2-yn-1-yl)carbamate
-
JohnPhosAu(MeCN)SbF₆
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a Carousel Tube Reactor equipped with a magnetic stirring bar, add ethyl phenyl(3-phenylprop-2-yn-1-yl)carbamate (1 equivalent) and dichloromethane.
-
Add JohnPhosAu(MeCN)SbF₆ (0.04 equivalents) to the solution.
-
Seal the reactor and stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1 hour).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2-dihydroquinoline derivative.
Characterization Data (for Ethyl 4-phenyl-1,2-dihydroquinoline-1-carboxylate):
-
Appearance: Yellow oil.
-
Yield: 82%.[2]
-
¹H NMR (400 MHz, CDCl₃): δ 7.56 (d, J = 7.7 Hz, 1H), 7.39-7.25 (m, 5H), 7.18 (t, J = 7.6 Hz, 1H), 7.02 (t, J = 7.4 Hz, 1H), 6.01 (t, J = 3.6 Hz, 1H), 4.41 (d, J = 3.6 Hz, 2H), 4.29 (q, J = 7.1 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H).[2]
-
¹³C NMR (101 MHz, CDCl₃): δ 153.8, 140.2, 137.9, 134.9, 130.0, 128.6, 128.5, 127.3, 126.3, 125.0, 124.2, 118.9, 61.9, 42.9, 14.8.[2]
Conclusion
This compound and 1,2-dihydroquinoline, while isomeric, exhibit distinct synthetic accessibility and chemical reactivity. The choice of synthetic route depends on the desired substitution pattern and available starting materials, with numerous classical and modern methods available for both isomers. Their reactivity is governed by the electronic nature of their respective double bond systems. 1,4-Dihydroquinolines behave as conjugated dienes, while 1,2-dihydroquinolines exhibit enamine-like reactivity. A thorough understanding of these differences is paramount for leveraging these important heterocyclic scaffolds in the design and synthesis of new molecules with desired properties for applications in drug discovery and materials science. Further experimental studies directly comparing the kinetics of their reactions would provide a more quantitative understanding of their relative reactivity.
References
- 1. Synthesis of this compound derivatives under transition-metal-free conditions and their diverse applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 7. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 8. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 1,4-Dihydroquinoline and Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold and its partially saturated derivatives, 1,4-dihydroquinolines and tetrahydroquinolines, represent privileged structures in medicinal chemistry. Their diverse biological activities have positioned them as promising candidates for the development of novel therapeutic agents. This guide provides an objective comparison of the biological activities of 1,4-dihydroquinoline and tetrahydroquinoline derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
At a Glance: Key Biological Activities
Both this compound and tetrahydroquinoline derivatives exhibit a broad spectrum of biological activities. However, the degree of saturation in the pyridine ring significantly influences their pharmacological profiles.
| Biological Activity | This compound Derivatives | Tetrahydroquinoline Derivatives |
| Anticancer | Potent activity against various cancer cell lines, often associated with inhibition of efflux pumps like P-glycoprotein.[1] | Broad-spectrum anticancer effects, including against lung, breast, and colon cancer, often linked to the induction of apoptosis and inhibition of signaling pathways like PI3K/Akt/mTOR. |
| Antimicrobial | Reported activity against bacterial and fungal strains. | Significant antibacterial activity, including against Mycobacterium tuberculosis, and antifungal properties.[2][3] |
| Antioxidant | Demonstrated radical scavenging properties. | Strong antioxidant potential, as evidenced by various in vitro assays.[4][5] |
| Enzyme Inhibition | Known to inhibit various enzymes, contributing to their therapeutic effects. | Potent inhibitors of enzymes such as cholinesterases and dihydrofolate reductase (DHFR).[6][7] |
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of representative this compound and tetrahydroquinoline derivatives. Note: Direct comparison of IC50/EC50/MIC values should be made with caution due to variations in experimental conditions across different studies.
Anticancer Activity
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydroquinoline Derivative 1 | MDA-MB-231 (Breast) | Not specified, but showed potential | [8][9] |
| Dihydroquinoline Derivative 2 | B16F10 (Melanoma) | Not specified, but showed potential | [8][9] |
| Imidazo[4,5-c]quinoline Derivative | Not specified | 103.3 | [10] |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [11] |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [11] |
Table 2: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinoline Derivative 18 | HeLa (Cervical) | 13.15 | [12] |
| 3,4-diaryl-1,2,3,4-tetrahydroquinoline 3c | A-431 (Skin) | 2.0 ± 0.9 | [13][14] |
| 3,4-diaryl-1,2,3,4-tetrahydroquinoline 3c | HT-29 (Colon) | 4.4 ± 1.3 | [13][14] |
| 3,4-diaryl-1,2,3,4-tetrahydroquinoline 3c | H460 (Lung) | 4.9 ± 0.7 | [13][14] |
| Tetrahydroquinoline-pyrazole 75 | Various | Potent | [11] |
| Tetrahydroquinoline Derivative 2 | MDA-MB-231 (Breast) | 25 | [15] |
| Tetrahydroquinoline Derivative 2 | MCF-7 (Breast) | 50 | [15] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | ~13 | [16] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent | [16] |
| Tetrahydroisoquinoline GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 | [17] |
Antimicrobial Activity
Table 3: Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoline Derivative 7 | E. coli ATCC25922 | 2 | [2] |
| Quinoline Derivative 7 | S. pyrogens ATCC19615 | 2 | [2] |
| 2-sulfoether-4-quinolone 15 | S. aureus | 0.8 µM | [2] |
| 2-sulfoether-4-quinolone 15 | B. cereus | 1.61 µM | [2] |
| Quinoline Derivative 2 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [3] |
| Quinoline Derivative 6 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [3] |
No specific MIC values for this compound derivatives were found in the initial search.
Antioxidant Activity
Table 4: Antioxidant Activity of Tetrahydroquinoline Derivatives
| Compound | Assay | EC50 (µg/mL) | Reference |
| Novel THQ Derivatives (4 compounds) | ABTS | < 10 | [5] |
| Ascorbic Acid (Reference) | ABTS | 35 | [5] |
| Novel THQ Derivatives (4 compounds) | DPPH | > 100 | [5] |
No specific EC50 values for this compound derivatives were found in the initial search.
Enzyme Inhibition
Table 5: Enzyme Inhibitory Activity of Tetrahydroquinoline Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| Tetrahydroquinoline-isoxazoline hybrid 5n | Acetylcholinesterase (AChE) | 4.24 | [18][19] |
| Tetrahydroquinoline-isoxazoline hybrid 6aa | Butyrylcholinesterase (BChE) | 3.97 | [18] |
| Tetrahydroisoquinoline 7e | Cyclin-dependent kinase 2 (CDK2) | 0.149 | [7][20] |
| Tetrahydroisoquinoline 8d | Dihydrofolate reductase (DHFR) | 0.199 | [7][20] |
| Quercetin-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 2b | Na+, K+-ATPase | Low micromolar | [21] |
Signaling Pathways and Mechanisms of Action
The biological effects of these quinoline derivatives are often mediated through their interaction with key cellular signaling pathways.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[22][23] Tetrahydroquinolinone derivatives have been shown to induce autophagy and exert their anticancer effects by inhibiting this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by tetrahydroquinoline derivatives.
NF-κB Signaling Pathway Modulation
The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival.[24][25] Some tetrahydroquinoline derivatives have been identified as potent inhibitors of NF-κB transcriptional activity, contributing to their anti-inflammatory and anticancer properties.
Caption: Modulation of the NF-κB signaling pathway by tetrahydroquinoline derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
This assay is a colorimetric method for assessing cell viability.
Caption: Experimental workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[26]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or tetrahydroquinoline derivatives) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[27][28]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26][27]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][29]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[30]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
DPPH and ABTS Assays for Antioxidant Activity
These are common spectrophotometric assays for determining the antioxidant capacity of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reaction Mixture: Mix a solution of the test compound at various concentrations with a methanolic solution of DPPH.[31][32]
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[31]
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[31][32]
-
Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[33]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.[1][34]
-
Reaction Mixture: Add the test compound at various concentrations to the ABTS•+ solution.
-
Absorbance Measurement: Measure the reduction in absorbance at 734 nm after a specific incubation time.[1][34]
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an EC50 value.[34]
Conclusion
Both this compound and tetrahydroquinoline derivatives are versatile scaffolds with significant potential in drug discovery. While tetrahydroquinolines have been more extensively studied for a broader range of activities with more available quantitative data, 1,4-dihydroquinolines show particular promise as anticancer agents, especially in overcoming multidrug resistance. The choice between these scaffolds for further development will depend on the specific therapeutic target and desired pharmacological profile. This guide provides a foundational comparison to inform such decisions and highlights the need for more direct comparative studies under standardized conditions to fully elucidate the structure-activity relationships within and between these two important classes of heterocyclic compounds.
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. mdpi.com [mdpi.com]
- 6. protocols.io [protocols.io]
- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-kappa B signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 13. mbi.nus.edu.sg [mbi.nus.edu.sg]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 25. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MTT Assay [protocols.io]
- 27. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 31. acmeresearchlabs.in [acmeresearchlabs.in]
- 32. benchchem.com [benchchem.com]
- 33. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 34. benchchem.com [benchchem.com]
Unlocking the Anticancer Potential of 1,4-Dihydroquinolines: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This guide provides a comprehensive comparison of this compound derivatives, summarizing their structure-activity relationships (SAR) through quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein is intended to inform and guide the rational design of more potent and selective anticancer therapeutics.
Comparative Anticancer Activity of this compound Derivatives
The anticancer efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on the quinoline core and its associated phenyl rings. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various derivatives against a panel of human cancer cell lines, providing a clear comparison of their potency.
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 2-Arylquinolines | ||||||
| 1a | H | H | H | HeLa | >100 | [1] |
| 1b | 6-Cl | H | H | HeLa | 25.3 | [1] |
| 1c | 6-Br | H | H | HeLa | 18.7 | [1] |
| 1d | 6-NO2 | H | H | PC3 | 15.2 | [1] |
| Series 2: 2-Methyl-1,2,3,4-tetrahydroquinolines | ||||||
| 2a | H | H | H | HeLa | >100 | [1] |
| 2b | 6-Cl | H | H | HeLa | 85.6 | [1] |
| 2c | 6-Br | H | H | PC3 | 65.4 | [1] |
| Series 3: 3,4-Diaryl-1,2,3,4-tetrahydroquinolines | ||||||
| 3c | 5,7-dimethoxy | 3-phenyl | 4-phenyl | H460 (Lung) | 4.9 ± 0.7 | [2] |
| A-431 (Skin) | 2.0 ± 0.9 | [2] | ||||
| HT-29 (Colon) | 4.4 ± 1.3 | [2] |
Key Structure-Activity Relationship Insights:
-
Substitution at C2: The introduction of aryl groups at the C2 position of the quinoline ring generally enhances anticancer activity compared to unsubstituted analogs.[1]
-
Substitution on the C2-Aryl Ring: Electron-withdrawing groups, such as nitro (NO2), on the C2-phenyl ring can increase cytotoxic potency.[1]
-
Saturation of the Quinoline Core: Aromatic 2-arylquinolines tend to exhibit greater anticancer activity than their saturated 2-methyl-1,2,3,4-tetrahydroquinoline counterparts.[1]
-
Substitution at C3 and C4: The presence of aryl groups at both the C3 and C4 positions of a tetrahydroquinoline scaffold, as seen in compound 3c, can lead to potent, low micromolar inhibition of cancer cell growth.[2] The incorporation of an aryl group at position 4 of the tetrahydroquinoline structure has been shown to dramatically increase the antiproliferative effect.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[3][4][5]
Materials:
-
Cancer cell lines (e.g., HeLa, PC3, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and a common target for anticancer drugs.[6][7][8][9]
Materials:
-
Human Topoisomerase II enzyme
-
kDNA (kinetoplast DNA) or supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II assay buffer
-
ATP solution
-
Stop buffer/loading dye
-
Agarose gel
-
Electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, ATP, and DNA substrate.
-
Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (a known Topoisomerase II inhibitor) and a negative control (vehicle).
-
Enzyme Addition: Initiate the reaction by adding the Topoisomerase II enzyme to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.
-
Data Analysis: Inhibition of Topoisomerase II activity is observed as a decrease in the amount of decatenated or relaxed DNA compared to the control. The IC50 value can be determined by quantifying the band intensities.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.
General Experimental Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anticancer compounds.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. topogen.com [topogen.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Organocatalytic Domino Synthesis of 1,4-Dihydroquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, efficient organocatalytic domino reaction for the synthesis of 1,4-dihydroquinolines with established and contemporary alternative methods. The 1,4-dihydroquinoline scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. Consequently, the development of robust and versatile synthetic routes to access these molecules is of significant interest to the drug development community. This document presents a side-by-side analysis of four distinct synthetic strategies, offering insights into their relative strengths and weaknesses through experimental data and detailed protocols.
Introduction to the Novel Method and its Alternatives
The focus of this guide is a recently developed organocatalytic domino reaction between para-quinone methides (p-QMs) and ynals . This method stands out for its operational simplicity, high yields, and the use of a simple organocatalyst, aligning with the principles of green chemistry. For a comprehensive evaluation, this novel approach is compared against three other methods that represent different facets of synthetic strategy:
-
Classical Hantzsch Ester Mediated Reduction of Quinolines: A traditional and straightforward method for the synthesis of 1,4-dihydropyridines, which can be adapted for the reduction of quinolines to their 1,4-dihydro counterparts. It serves as a baseline for simplicity and accessibility of starting materials.
-
Transition-Metal-Free Synthesis from Enaminones and Aldehydes: A modern approach that avoids the use of transition metals, offering an alternative green chemistry perspective. This method often involves a one-pot cascade reaction.
-
Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines: A state-of-the-art method that provides access to chiral 1,4-dihydroquinolines with high enantioselectivity, a critical consideration for the development of stereospecific pharmaceuticals.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators for each of the four synthetic methods, allowing for a direct comparison of their efficiency and scope.
Table 1: Organocatalytic Domino Reaction of p-Quinone Methides and Ynals
| Entry | p-Quinone Methide (Substituent) | Ynal (Substituent) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | H | Phenyl | Morpholine (20) | CH2Cl2 | 12 | 95 |
| 2 | 2-Methyl | Phenyl | Morpholine (20) | CH2Cl2 | 12 | 92 |
| 3 | 2-Chloro | Phenyl | Morpholine (20) | CH2Cl2 | 12 | 88 |
| 4 | H | 4-Methoxyphenyl | Morpholine (20) | CH2Cl2 | 12 | 96 |
| 5 | H | 4-Chlorophenyl | Morpholine (20) | CH2Cl2 | 12 | 90 |
| 6 | H | Thiophen-2-yl | Morpholine (20) | CH2Cl2 | 12 | 85 |
Table 2: Hantzsch Ester Mediated Reduction of Quinolines
| Entry | Quinoline (Substituent) | Hantzsch Ester | Acid Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 2-Methylquinoline | Diethyl Hantzsch Ester | Acetic Acid | Toluene | 24 | 85 |
| 2 | 4-Methylquinoline | Diethyl Hantzsch Ester | Acetic Acid | Toluene | 24 | 82 |
| 3 | 6-Chloroquinoline | Diethyl Hantzsch Ester | Acetic Acid | Toluene | 24 | 78 |
| 4 | Quinoline | Diethyl Hantzsch Ester | Acetic Acid | Toluene | 24 | 90 |
| 5 | 2-Phenylquinoline | Diethyl Hantzsch Ester | Acetic Acid | Toluene | 36 | 75 |
Table 3: Transition-Metal-Free Synthesis from Enaminones and Aldehydes
| Entry | Enaminone (Substituent) | Aldehyde (Substituent) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Benzaldehyde | K2CO3 | Toluene | 110 | 12 | 88 |
| 2 | 4-Methoxyphenyl | Benzaldehyde | K2CO3 | Toluene | 110 | 12 | 91 |
| 3 | Phenyl | 4-Chlorobenzaldehyde | K2CO3 | Toluene | 110 | 12 | 85 |
| 4 | Phenyl | 4-Nitrobenzaldehyde | K2CO3 | Toluene | 110 | 12 | 82 |
| 5 | Phenyl | 2-Naphthaldehyde | K2CO3 | Toluene | 110 | 12 | 86 |
Table 4: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
| Entry | Quinoline (Substituent) | Catalyst (mol%) | Ligand | H2 Pressure (atm) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Methylquinoline | [Ir(COD)Cl]2 (1) | (R)-MeO-BIPHEP | 50 | Toluene | 24 | 95 | 96 |
| 2 | 2-Ethylquinoline | [Ir(COD)Cl]2 (1) | (R)-MeO-BIPHEP | 50 | Toluene | 24 | 93 | 95 |
| 3 | 2-Phenylquinoline | [Ir(COD)Cl]2 (1) | (R)-MeO-BIPHEP | 50 | Toluene | 36 | 90 | 92 |
| 4 | 2-(4-Chlorophenyl)quinoline | [Ir(COD)Cl]2 (1) | (R)-MeO-BIPHEP | 50 | Toluene | 36 | 88 | 91 |
| 5 | 2-tert-Butylquinoline | [Ir(COD)Cl]2 (1) | (R)-MeO-BIPHEP | 50 | Toluene | 48 | 85 | 90 |
Experimental Protocols
1. Novel Method: Organocatalytic Domino Reaction of p-Quinone Methides and Ynals
To a solution of the ortho-tosylaminophenyl-substituted p-quinone methide (0.1 mmol) and the corresponding ynal (0.12 mmol) in anhydrous dichloromethane (2 mL) was added morpholine (0.02 mmol, 20 mol%). The reaction mixture was stirred at room temperature for 12 hours. Upon completion of the reaction, as monitored by TLC, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired this compound derivative.
2. Classical Method: Hantzsch Ester Mediated Reduction of Quinolines
A mixture of the substituted quinoline (1.0 mmol), diethyl Hantzsch ester (1.2 mmol), and glacial acetic acid (0.1 mL) in toluene (10 mL) was heated to reflux for 24 hours. After cooling to room temperature, the solvent was evaporated under reduced pressure. The residue was dissolved in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to give the corresponding this compound.
3. Modern Alternative: Transition-Metal-Free Synthesis from Enaminones and Aldehydes
A mixture of the enaminone (0.5 mmol), the aldehyde (0.6 mmol), and potassium carbonate (1.0 mmol) in toluene (5 mL) was stirred in a sealed tube at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 15:1) to afford the desired this compound.
4. Cutting-Edge Alternative: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
In a glovebox, a mixture of [Ir(COD)Cl]2 (0.005 mmol) and (R)-MeO-BIPHEP (0.011 mmol) in anhydrous toluene (2 mL) was stirred for 30 minutes. The substituted quinoline (1.0 mmol) was then added. The resulting solution was transferred to an autoclave. The autoclave was purged with hydrogen gas three times and then pressurized to 50 atm. The reaction mixture was stirred at room temperature for 24-48 hours. After carefully releasing the hydrogen pressure, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 30:1) to give the enantiomerically enriched this compound. The enantiomeric excess was determined by chiral HPLC analysis.
Visualization of Workflows and Relationships
Caption: Experimental workflow for the novel organocatalytic domino synthesis.
Caption: Logical relationship diagram comparing the key attributes of the synthetic methods.
A Comparative Analysis of Catalysts for the Synthesis of 1,4-Dihydroquinolines: A Guide for Researchers
The synthesis of 1,4-dihydroquinolines, a core scaffold in many pharmaceuticals and biologically active compounds, has been a subject of intense research. The efficiency of this synthesis is heavily reliant on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems, including metal-based catalysts, nanocatalysts, and organocatalysts, to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs. The comparison is supported by experimental data and detailed protocols for key reactions.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of 1,4-dihydroquinolines and their derivatives under different reaction conditions. This allows for a direct comparison of their efficiency in terms of reaction time, temperature, and product yield.
| Catalyst Type | Catalyst | Catalyst Loading | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Enantioselectivity (% ee) | Reference |
| Nanocatalyst | Fe3O4@RF/Pr-DABCO | 0.003 g | Aromatic aldehydes, dimedone, ethyl acetoacetate, ammonium acetate | Solvent-free | 60 | 5-15 min | 90-99 | N/A | [1][2][3] |
| Nanocomposite | Graphene Oxide-Polyaniline (GO-PANI) | Not specified | Not specified | Not specified | Not specified | Not specified | 84-96 | N/A | |
| Metal Catalyst | [Ir(COD)Cl]2/(S)-SegPhos/I2 | 1 mol % [Ir] | 2-Methylquinoline, Hantzsch ester | Toluene/Dioxane | Room Temp. | Not specified | up to 88 | up to 88 | [4] |
| Metal Catalyst | Chiral Ir-SpiroPAP | Not specified | 4-substituted 3-ethoxycarbonylquinolines | Not specified | Not specified | Not specified | up to 95 | up to 99 | [2] |
| Organocatalyst | Chiral Phosphoric Acid | Not specified | 2-Alkenyl quinolines, Hantzsch ester | Not specified | 50 | Not specified | 84-88 | 74:26 to 90:10 er | [1] |
| Lewis Acid | BF3·OEt2 | Not specified | 2-Aminoaryl ketones, α-methylene carbonyl compounds | Not specified | Not specified | Not specified | Not specified | N/A |
Experimental Protocols
Detailed methodologies for the synthesis of 1,4-dihydroquinolines using representative catalysts from different categories are provided below.
Nanocatalyst: Fe3O4@RF/Pr-DABCO for Polyhydroquinoline Synthesis (Hantzsch Reaction)
This protocol describes a highly efficient, solvent-free synthesis of polyhydroquinoline derivatives using a magnetically separable nanocatalyst.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Fe3O4@RF/Pr-DABCO catalyst (0.003 g)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, dimedone, ethyl acetoacetate, ammonium acetate, and the Fe3O4@RF/Pr-DABCO catalyst.
-
Heat the mixture at 60 °C with stirring for the time specified in the comparative table (typically 5-15 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethanol to the reaction mixture and heat to dissolve the product.
-
Separate the magnetic nanocatalyst using an external magnet.
-
Cool the ethanol solution to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Metal Catalyst: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines
This method is employed for the enantioselective synthesis of chiral 1,2,3,4-tetrahydroquinolines, which are closely related to 1,4-dihydroquinolines.
Materials:
-
Quinoline derivative (0.25 mmol)
-
[Ir(COD)Cl]2 (1 mol %)
-
(S)-SegPhos (2.2 mol %)
-
Iodine (I2) (5 mol %)
-
Hantzsch ester (2.0 equiv.)
-
Toluene/Dioxane (2.5 mL)
Procedure:
-
In a glovebox, add the quinoline derivative, [Ir(COD)Cl]2, (S)-SegPhos, and iodine to a Schlenk tube.
-
Add the Hantzsch ester and the solvent mixture (toluene/dioxane).
-
Seal the tube and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral tetrahydroquinoline.
Organocatalyst: Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation
This protocol utilizes a chiral Brønsted acid for the enantioselective reduction of quinolines.
Materials:
-
2-Alkenyl quinoline (1.0 equiv)
-
Hantzsch ester (2.5 equiv)
-
Chiral phosphoric acid catalyst
-
Solvent (e.g., CHCl3)
Procedure:
-
Dissolve the 2-alkenyl quinoline and the Hantzsch ester in the chosen solvent in a reaction vial.
-
Add the chiral phosphoric acid catalyst to the solution.
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C).
-
Monitor the reaction for completion using TLC or GC-FID.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantioenriched tetrahydroquinoline.
Visualizing the Workflow and Catalytic Strategies
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for 1,4-dihydroquinoline synthesis and the different catalytic pathways.
Caption: A general experimental workflow for the synthesis of 1,4-dihydroquinolines.
Caption: Overview of different catalytic strategies for synthesizing 1,4-dihydroquinolines.
References
The Stability Standoff: 1,4-Dihydroquinoline vs. 1,4-Dihydropyridine in Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
The targeted and controlled delivery of therapeutic agents to specific sites within the body remains a paramount challenge in drug development. Among the various strategies, the use of chemical delivery systems (CDS) that can cross biological barriers, such as the blood-brain barrier (BBB), and then undergo a chemical transformation to release the active drug, has garnered significant attention. Two prominent scaffolds in this field are 1,4-dihydropyridine (DHP) and its benzo-annulated analogue, 1,4-dihydroquinoline (DHQ). While structurally similar, their inherent stability profiles present a critical divergence that significantly impacts their efficacy and potential as drug carriers.
This guide provides an objective comparison of the stability of this compound and 1,4-dihydropyridine moieties for drug delivery applications, supported by available experimental data and detailed methodologies.
Executive Summary
1,4-Dihydropyridine-based drug delivery systems have been extensively studied and have shown promise, particularly for brain-targeted delivery. However, a significant drawback is their inherent chemical instability, as they are prone to oxidation and hydration reactions, which can limit their in vivo applications.[1] This has led to the exploration of 1,4-dihydroquinolines as a more stable alternative. The fused benzene ring in the DHQ structure is thought to provide greater stability to the dihydropyridine ring. While DHQs are designed for enhanced stability, it is crucial to note that their mechanism of action as a CDS relies on in vivo oxidation to the corresponding quaternary quinolinium salt, which then facilitates targeted drug release.
Data Presentation: A Comparative Overview
Direct side-by-side quantitative comparisons of the stability of DHP and DHQ derivatives under identical experimental conditions are limited in the published literature. However, by collating data from various studies, a comparative picture emerges.
| Parameter | 1,4-Dihydropyridine (DHP) Derivatives | This compound (DHQ) Derivatives | Key Observations |
| In Vivo Stability | Prone to rapid oxidation and hydration, limiting systemic circulation time.[1] | Designed for improved stability, but still undergoes rapid in vivo oxidation to the active carrier form. A radiolabeled DHQ derivative was completely oxidized to the quinolinium salt in rat brain in less than 5 minutes.[1] | The in vivo oxidation is a required step for the drug delivery mechanism for both scaffolds. The key difference lies in the initial stability of the carrier before reaching the target site. |
| Metabolic Stability (In Vitro) | Susceptible to metabolism, primarily oxidation by cytochrome P450 enzymes. The in vitro half-life in human liver microsomes can vary significantly based on substitution patterns. | Limited direct data available. However, the increased structural rigidity and altered electronic properties suggest a different metabolic profile compared to DHPs. | Further head-to-head in vitro metabolic stability studies are needed for a definitive comparison. |
| Physicochemical Stability | Sensitive to light and moisture, which can lead to degradation.[2] | The fused aromatic ring is expected to confer greater resonance stabilization, leading to improved physicochemical stability. | DHQs are theoretically more robust for formulation and storage. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of drug carrier stability. The following are standard protocols used for evaluating the stability of dihydropyridine and dihydroquinoline derivatives.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.
Materials:
-
Test compound (DHP or DHQ derivative)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the test compound solution and human liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage remaining is plotted against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) is calculated as: t₁/₂ = 0.693 / k.
-
The intrinsic clearance (CLᵢₙₜ) can then be calculated.
Protocol 2: In Vivo Stability and Brain Penetration in Rodents
This protocol is adapted from a study on a radiolabeled this compound derivative.[1]
Materials:
-
Radiolabeled test compound (e.g., with ¹¹C)
-
Experimental animals (e.g., rats or mice)
-
Apparatus for intravenous or intraperitoneal injection
-
Tissue homogenizer
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Synthesize the radiolabeled DHP or DHQ derivative.
-
Administer the radiolabeled compound to the animals via the desired route (e.g., peripheral injection).
-
At predetermined time points, sacrifice the animals and collect the target organs (e.g., brain) and blood.
-
Homogenize the brain tissue in an appropriate buffer.
-
Analyze the brain homogenates and plasma samples by HPLC with radioactivity detection to separate and quantify the parent compound and its oxidized metabolite (the pyridinium or quinolinium salt).
-
Measure the total radioactivity in the brain using a scintillation counter to determine the extent of brain penetration.
Data Analysis:
-
Calculate the percentage of the parent compound and its oxidized metabolite in the brain and plasma at each time point.
-
Determine the rate of in vivo oxidation.
-
Calculate the brain-to-blood ratio of radioactivity to assess the extent of BBB penetration.
Visualizations
Redox-Based Drug Delivery to the Brain
Experimental Workflow for Stability Assessment
Conclusion
The choice between a 1,4-dihydropyridine and a this compound scaffold for a drug delivery system hinges on a trade-off between stability and the kinetics of the required in vivo activation. While DHPs have a longer history of investigation, their inherent instability can be a significant hurdle. DHQs present a promising alternative with potentially enhanced stability, which could lead to improved formulation characteristics and a more controlled delivery profile.
However, the available data underscores the need for more direct comparative studies. Researchers and drug development professionals are encouraged to perform side-by-side stability assessments using standardized protocols, such as those outlined in this guide, to make informed decisions in the design of next-generation chemical delivery systems. The ultimate goal is to develop carriers that are stable enough to transport the drug to its target, yet labile enough to efficiently release the therapeutic payload upon arrival.
References
Unveiling the Cytotoxic Potential of 1,4-Dihydroquinoline Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of various 1,4-dihydroquinoline derivatives against different cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed studies and provides detailed methodologies for key experiments.
The quest for novel and effective anticancer agents has led to the extensive investigation of heterocyclic compounds, with this compound derivatives emerging as a promising class. These compounds have demonstrated significant cytotoxic and antiproliferative activities across a spectrum of cancer cell lines. Their therapeutic potential is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with critical cellular signaling pathways essential for cancer cell survival and proliferation.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic efficacy of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various this compound and related derivatives against several human cancer cell lines, providing a comparative overview of their potency.
| Derivative | Cell Line | IC50 (µM) | Reference |
| B-4 | MCF-7 (Breast) | 6.70 ± 1.02 | [1] |
| A549 (Lung) | 20.49 ± 2.7 | [1] | |
| B-2 | A549 (Lung) | 2.14 ± 0.83 | [1] |
| MCF-7 (Breast) | 8.91 ± 1.38 | [1] | |
| Compound 11 | HuCCA-1 (Cholangiocarcinoma) | 0.15 | [2] |
| A549 (Lung) | 1.55 | [2] | |
| HepG2 (Liver) | 0.95 | [2] | |
| MOLT-3 (Leukemia) | 0.25 | [2] | |
| Compound 10 | HuCCA-1 (Cholangiocarcinoma) | 0.55 | [2] |
| A549 (Lung) | 2.85 | [2] | |
| HepG2 (Liver) | 1.85 | [2] | |
| MOLT-3 (Leukemia) | 0.45 | [2] | |
| Compound 14 | HuCCA-1 (Cholangiocarcinoma) | 0.27 | [2] |
| A549 (Lung) | 14.67 | [2] | |
| HepG2 (Liver) | 1.55 | [2] | |
| MOLT-3 (Leukemia) | 0.35 | [2] | |
| Compound 1 | A549 (Lung) | 14.33 ± 0.47 | [3] |
| Compound 10 | A549 (Lung) | 11.67 ± 2.49 | [3] |
| Compound 11 | A549 (Lung) | 16.67 ± 5.56 | [3] |
| Indeno[1,2-b]quinoxaline derivative 3 | HepG-2 (Liver) | >92 (WI-38, normal) | [4] |
| Spiroquinazolinone derivative 4t-QTC | K562 (Leukemia) | 50 ± 3.6 | [5] |
Experimental Protocols: Assessing Cytotoxicity
The most common method to evaluate the in vitro cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Detailed MTT Assay Protocol
Materials:
-
Target cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile culture plates
-
This compound derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from exponential phase cultures by trypsinization.
-
Perform a cell count using a hemocytometer to determine cell concentration.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium from the stock solution. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways in this compound-Induced Cytotoxicity
The cytotoxic effects of this compound derivatives are often mediated by their interaction with key signaling pathways that regulate cell survival and death. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.
Experimental Workflow for Cytotoxicity Assessment
Caption: A streamlined workflow for assessing the cytotoxicity of this compound derivatives.
Apoptosis Induction Pathway
A primary mechanism by which many anticancer agents, including this compound derivatives, exert their effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a cascade of molecular events. Evidence suggests that these derivatives can trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases, such as caspase-3.[4][5][6]
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are crucial for cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a hallmark of many cancers. Some quinoline derivatives have been shown to exert their cytotoxic effects by inhibiting these pathways, thereby leading to a reduction in cancer cell growth and survival.[7][8][9]
Caption: Inhibition of PI3K/Akt and MAPK signaling pathways by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 1,4-Dihydroquinoline and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct spectroscopic signatures of 1,4-dihydroquinoline and its key isomers, including 1,2-dihydroquinoline, 7,8-dihydroquinoline, and the parent aromatic quinoline. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This guide offers a side-by-side comparison of the spectroscopic properties of this compound and its structural isomers. Understanding the nuanced differences in their spectra is crucial for the unambiguous identification and characterization of these important heterocyclic scaffolds in various stages of research and drug development. The data presented herein has been compiled from various spectroscopic databases and literature sources.
Isomeric Structures
The isomers discussed in this guide—this compound, 1,2-dihydroquinoline, and 7,8-dihydroquinoline—differ in the position of the double bond within the heterocyclic ring, leading to distinct electronic environments and, consequently, unique spectroscopic fingerprints. Quinoline is included as a fully aromatic reference.
Evaluating the Antioxidant Potential of 1,4-Dihydroquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antioxidant compounds is a cornerstone of research in mitigating oxidative stress-related pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Among the vast landscape of heterocyclic compounds, 1,4-dihydroquinoline and its analogs have emerged as a promising class of antioxidants. Their inherent chemical structure allows for facile electron or hydrogen atom donation, a key characteristic for scavenging deleterious free radicals. This guide provides a comparative analysis of the antioxidant potential of various this compound analogs, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Comparative Antioxidant Activity
The antioxidant capacity of this compound analogs has been evaluated using various in vitro assays, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals. The results are often expressed as EC50 or IC50 values, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower value indicates a higher antioxidant potency.
| Compound/Analog | Assay | EC50/IC50 (µg/mL) | Control (Ascorbic Acid) EC50/IC50 (µg/mL) | Reference |
| Novel Tetrahydroquinoline Derivatives | ABTS | < 10 | 35 | [1] |
| Novel Tetrahydroquinoline Derivatives | DPPH | > 100 | Not specified | [1] |
| 1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2) | ABTS | Noticeable Activity | Not specified | [2][3] |
| 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3) | ABTS | Noticeable Activity | Not specified | [2][3] |
| 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3) | DPPH | Noticeable Activity | Not specified | [2][3] |
| 1-methyl-3-allylthio-4-(4′-methylphenylamino)quinolinium bromide (Qui1) | DPPH | No Activity | Not specified | [2][4] |
| 2-chloroquinoline-3-carbaldehydes (1b, 1e) | DPPH | ~85% inhibition | Not specified | [5] |
| 2-chloro-3-(1,3-dioxolan-2-yl)quinolines (2b, 2e, 2f) | DPPH | ~85% inhibition | Not specified | [5] |
| 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (1g) | DPPH | 92.96% inhibition | Not specified | [5] |
Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Antioxidant Action
The primary mechanism by which 1,4-dihydroquinolines exert their antioxidant effect is through radical scavenging. This can occur via two main pathways:
-
Hydrogen Atom Transfer (HAT): The dihydroquinoline molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting dihydroquinoline radical is relatively stable due to resonance delocalization.
-
Single Electron Transfer (SET): The dihydroquinoline molecule donates an electron to a free radical, forming a radical cation and an anion. The radical cation can be stabilized by resonance. Studies on novel tetrahydroquinolines suggest that the predominant radical-scavenging mechanism is single electron transfer (SET)[1].
Some quinoline derivatives have also been shown to modulate the body's endogenous antioxidant systems. For instance, they can influence the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GP)[6].
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of antioxidant activities. Below are the methodologies for the commonly employed DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (this compound analogs)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol, DMSO).
-
Create a series of dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and control to separate wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (this compound analogs)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for more than two days when stored in the dark at room temperature.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare stock solutions of the test compounds and the positive control.
-
In a 96-well plate, add a small volume of the test compound or control to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The EC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the proposed antioxidant mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Proposed antioxidant mechanisms of 1,4-dihydroquinolines.
Conclusion
This compound analogs represent a versatile scaffold for the development of potent antioxidant agents. The available data indicates that their efficacy is influenced by the nature and position of substituents on the quinoline ring. While in vitro assays like DPPH and ABTS provide valuable initial screening data, further investigations into their mechanisms of action, including their effects on cellular antioxidant pathways and in vivo models, are warranted. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to systematically evaluate and compare the antioxidant potential of novel this compound derivatives. This structured approach will facilitate the identification of lead compounds for further development as therapeutic agents against oxidative stress-mediated diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Docking Analysis of 1,4-Dihydroquinoline Derivatives Against Key Therapeutic Targets
A deep dive into the binding affinities and interaction mechanisms of 1,4-dihydroquinoline derivatives reveals their promising role in drug discovery. This guide provides a comparative analysis of their docking performance against various protein targets implicated in cancer and infectious diseases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The versatile scaffold of this compound and its derivatives has long been a subject of intense research in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1] In silico molecular docking studies have become an indispensable tool to predict and analyze the binding interactions of these compounds with their biological targets at an atomic level, thereby accelerating the identification of potential lead candidates for therapeutic development.[2] This comparison guide synthesizes data from multiple studies to offer an objective overview of the docking performance of various this compound derivatives against prominent protein targets.
Comparative Docking Performance: A Quantitative Overview
The following tables summarize the docking scores and binding affinities of various this compound and quinoline derivatives against a range of protein targets. Lower docking scores generally indicate a higher predicted binding affinity.
Anticancer Targets
Epidermal Growth Factor Receptor (EGFR) Kinase
EGFR is a crucial target in cancer therapy, and its inhibition can halt tumor growth and proliferation.[2] Several this compound derivatives have been investigated as potential EGFR inhibitors.
| Derivative Class/Compound | PDB ID | Docking Score (kcal/mol) | Key Interactions/Notes |
| Substituted (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives (6c, 6e, 6h) | 4HJO | Not explicitly stated, but described as having strong binding affinities.[3] | Compound 4f demonstrated a strong EGFR inhibition profile with an IC50 value of 0.015 ± 0.001 µM and was shown to form strong interactions with key amino acids in the active site.[4] |
| 4-aminoquinoline derivative (4f) | Not Stated | Not Stated | Strong interactions with key amino acids on the active site of EGFR were observed.[4] |
| Hydroquinone-Chalcone-Pyrazoline Hybrids | Not Stated | Superior free-energy values (ΔGbin) for carcinogenic pathway-involved kinase proteins.[5][6] | In silico data suggest these derivatives could be promising chemotherapeutic agents targeting kinase pathways.[5][6] |
Kinesin Spindle Protein (Eg5)
Eg5 is essential for mitosis, making it an attractive target for developing novel anticancer agents.[7]
| Derivative Class/Compound | PDB ID | IC50 (µM) | Key Interactions/Notes |
| 2-((7-chloroquinolin-4-yl) amino) benzohydrazide derivatives (6d, 6e) | Not Stated | 1.519 ± 0.4415 (6d), 0.2848 ± 0.070 (6e) | Pharmacophore modeling, docking, MD simulations, and MM/GBSA analyses confirmed stable interactions within the Eg5 active site. These compounds also modulate breast cancer-related pathways, including PI3K-Akt and MAPK.[7] |
Human Aldehyde Dehydrogenase 1A1 (ALDH1A1)
ALDH1A1 is another promising target in cancer therapy.
| Derivative Class/Compound | PDB ID | Docking Score (kcal/mol) | Key Interactions/Notes |
| A novel dihydroquinoline derivative | Not Stated | Higher binding affinity noted.[8] | In silico studies indicated potential as an anticancer agent due to high binding affinity.[8] |
Anti-HIV Target
HIV Reverse Transcriptase (RT)
HIV-RT is a key enzyme in the replication cycle of the human immunodeficiency virus.
| Derivative Class/Compound | PDB ID | Docking Score (kcal/mol) | Key Interactions/Notes |
| Pyrazoline & Pyrimidine containing Quinoline derivatives | 4I2P | -8.56 to -10.67 | The most potent compounds exhibited hydrophobic interactions with TRP229 and hydrogen bonding with LYS 101. Compound 4 showed the highest affinity with a docking score of -10.67.[9] |
Antimicrobial Targets
Several studies have explored this compound derivatives as potential antimicrobial agents, targeting enzymes like DNA gyrase and Dihydrofolate Reductase (DHFR).[10]
| Derivative Class/Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions/Notes |
| Pyrimido[4,5‐b]quinoline derivatives | DNA gyrase and DHFR | Not explicitly stated, but interactions were predicted.[10] | Fourteen derivatives were prepared and assessed for their antimicrobial potential.[10] |
| Imidazoquinolines (3f, 4f, 5f) | Not Stated | High docking scores and strong binding energy values reported.[11] | Thio-imidazoquinoline could serve as a prototype for designing multidrug-resistant antibiotics.[11] |
| 2,4-disubstituted quiloline derivatives | Mycobacterium tuberculosis LipB | -3.2 to -18.5 | Compounds 8 and 17 showed higher binding energies (-15.4 and -18.5 kcal/mol) than the standard drug isoniazid (-14.6 kcal/mol).[12] |
Experimental Protocols: A Guide to Comparative Docking
The following provides a generalized methodology for conducting comparative docking studies based on the protocols cited in the reviewed literature.
1. Software and Tools:
-
Docking Software: AutoDock Vina, Maestro (Schrödinger), Glide, PyRx.[9][13][14]
-
Visualization and Analysis: PyMOL, Discovery Studio Visualizer, Ligplot.[12]
2. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[9][16]
-
Water molecules, co-crystallized ligands, and any non-essential ions are typically removed from the protein structure.[15]
-
Hydrogen atoms are added to the protein, and charges are assigned.
3. Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.
-
These 2D structures are then converted to 3D structures.
-
Energy minimization of the ligands is performed using a suitable force field to obtain a stable conformation.[13]
4. Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[13]
-
The prepared ligands are then docked into the defined active site of the protein.
-
The docking program explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose, typically expressed as a docking score in kcal/mol.[9]
5. Analysis of Results:
-
The docking results are analyzed based on the docking scores and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[9][12]
-
The pose with the lowest binding energy is generally considered the most favorable binding mode.
Visualizing the Molecular Landscape
Experimental Workflow for Comparative Docking Studies
Caption: A streamlined workflow for in silico comparative docking analysis.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by this compound derivatives.
References
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure-guided development of Quinoline derivatives targeting kinesin spindle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. benchchem.com [benchchem.com]
- 14. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer – Oriental Journal of Chemistry [orientjchem.org]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,4-Dihydroquinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Dihydroquinoline, a compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in public databases, the following procedures are based on safety information for structurally similar quinoline derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor for specific disposal instructions.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle this compound waste with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or injury from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact. Gloves must be inspected before use.[2][3] |
| Body Protection | A full-length laboratory coat. | To protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate. | To prevent respiratory tract irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste to prevent environmental contamination and ensure personnel safety.[1][3]
Step 1: Waste Characterization
All materials containing this compound must be classified as hazardous chemical waste. This includes:
-
Unused or excess this compound
-
Solutions containing the compound
-
Contaminated lab supplies (e.g., pipette tips, gloves, weighing paper, wipes)[1][2]
Step 2: Waste Segregation
To prevent unintended chemical reactions, this compound waste must be kept separate from other waste streams.[1] Do not mix it with non-hazardous waste or other chemical waste unless explicitly approved by your institution's EHS guidelines.
Step 3: Container Selection and Labeling
-
Container Choice: Use a designated, leak-proof, and chemically compatible container for collecting all this compound waste.[1][2] The original manufacturer's container is often a suitable option for unused chemicals.[2]
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").[2]
Step 4: Waste Accumulation and Storage
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area must be well-ventilated and situated away from sources of ignition and incompatible materials.[1]
Step 5: Professional Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][2] Provide the disposal contractor with all available safety information regarding the waste. The primary disposal methods for quinoline derivatives are controlled incineration in a chemical destruction plant with flue gas scrubbing.[4] Never discharge this compound or its containers into sewer systems or the environment. [4][5]
Accidental Release Measures
In the event of a spill, evacuate personnel from the area and ensure adequate ventilation.[4] Remove all sources of ignition.[4] Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and collect the material into a suitable container for disposal.[6] Do not wash spills into the sewer system.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 1,4-Dihydroquinoline
Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-Dihydroquinoline was publicly available at the time of this writing. The following guidance is synthesized from the SDS of structurally similar compounds, including various substituted dihydroquinolines and related heterocyclic molecules. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring safe laboratory operations and minimizing potential risks.
Immediate Safety and Handling Precautions
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2] Avoid all direct contact with the skin and eyes.[1] After handling, thoroughly wash hands and any exposed skin.[3][4][5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Must meet ANSI Z87.1 or equivalent standards. A face shield is recommended when there is a significant risk of splashing.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Gloves must be inspected for integrity before each use. Dispose of contaminated gloves according to institutional and local regulations.[1][7] |
| Chemical-resistant lab coat or coveralls. | Provides a barrier to prevent skin contact. For larger quantities or splash risks, a chemical-resistant apron is advised. | |
| Respiratory Protection | NIOSH-approved respirator. | Required if working outside of a fume hood or if there is a potential for aerosol or dust generation. The type of respirator should be selected based on a formal risk assessment.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is available and in good condition. Designate a specific area within a chemical fume hood for the procedure.
-
Handling:
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] The storage area should be clearly labeled and secured.
-
Spill Response:
Disposal Plan:
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection:
-
Use a dedicated, properly labeled, and sealed container for all this compound waste.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Disposal Procedure:
Experimental Protocols
While specific experimental protocols involving this compound will vary, the following general safety principles should be integrated into any standard operating procedure (SOP):
-
Risk Assessment: Conduct a thorough risk assessment for each experiment, identifying potential hazards and outlining specific mitigation strategies.
-
Containment: All manipulations of this compound should be performed in a primary containment device, such as a chemical fume hood.
-
Emergency Procedures: Ensure that all personnel are familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[3]
Visual Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
